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Core Science & Biosynthesis

Foundational

Part 1: F16 as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitor

An In-depth Technical Guide to the Mechanism of Action of F16 Compounds This guide provides a detailed technical overview of the mechanism of action for two distinct anti-cancer compounds designated as F16. This document...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of F16 Compounds

This guide provides a detailed technical overview of the mechanism of action for two distinct anti-cancer compounds designated as F16. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of their core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

The first compound, F16 (Molecular Formula: C₁₃H₇N₃O₆), is a novel small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By disrupting the signaling cascade initiated by VEGF, this F16 compound exhibits potent anti-angiogenic and anti-tumor activities.[1][2]

Core Mechanism of Action

F16 exerts its anti-cancer effects by directly inhibiting the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

Data Presentation

The following tables summarize the quantitative data on the biological activity of the VEGFR-2 inhibitor F16.

Table 1: Cytotoxicity of F16 (VEGFR-2 Inhibitor)

Cell LineAssay TypeIC₅₀ (µM)Reference
Colo 320DM (Human colorectal adenocarcinoma)Cell Viability Assay9.52 ± 1.49[3]
U87MG (Human glioblastoma)Cytotoxicity Assay26[4]

Table 2: Effects of F16 on Downstream Signaling Proteins

Cell LineProteinEffectMethodReference
HUVEC (Human Umbilical Vein Endothelial Cells)p-AKTDownregulationWestern Blot[3]
HUVECp-FAKDownregulationWestern Blot[3]
HUVECp53UpregulationWestern Blot[3]
HUVECp21UpregulationWestern Blot[3]
U87MGBAXUpregulationWestern Blot[4]
U87MGp53UpregulationWestern Blot[4]
U87MGp21UpregulationWestern Blot[4]

Note: A specific IC₅₀ value for the direct inhibition of VEGFR-2 kinase activity by this F16 compound is not available in the reviewed literature.

Experimental Protocols

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the F16 compound (typically ranging from 0.1 to 100 µM) in the presence of a pro-proliferative stimulus, such as VEGF-A (e.g., 20 ng/mL). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the VEGF-stimulated vehicle control.

  • Cell Culture and Treatment: HUVECs are cultured to 70-80% confluency and then serum-starved for 2-4 hours. The cells are pre-treated with the F16 compound at desired concentrations for 1-2 hours.

  • VEGF Stimulation: Cells are stimulated with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt, total Akt, and β-actin (as a loading control).

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: HUVECs are suspended in a low-serum medium and treated with various concentrations of the F16 compound. The cell suspension is then seeded onto the solidified matrix.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: The tube formation is visualized using a phase-contrast microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.

Mandatory Visualization

F16_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation F16 F16 (C13H7N3O6) F16->VEGFR2 Inhibits Binding PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Migration Cell Migration pAkt->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: F16 (VEGFR-2 Inhibitor) Signaling Pathway.

Experimental_Workflow_VEGFR2 cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assay HUVEC HUVEC Culture Treatment Treat with F16 HUVEC->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation MigrationAssay Migration Assay Treatment->MigrationAssay TubeFormation Tube Formation Assay Treatment->TubeFormation WesternBlot Western Blot Treatment->WesternBlot KinaseAssay VEGFR-2 Kinase Assay F16_Mitochondrial_Apoptosis_Pathway cluster_cell Tumor Cell cluster_mitochondrion Mitochondrion F16 F16 (Mitochondriotoxic) Mito_Membrane Mitochondrial Membrane F16->Mito_Membrane Accumulates in Mitochondria MMP_Loss ΔΨm Loss Mito_Membrane->MMP_Loss ROS ↑ ROS Mito_Membrane->ROS ATP_depletion ↓ ATP Mito_Membrane->ATP_depletion CytoC Cytochrome c Mito_Membrane->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow_Mitochondriotoxic cluster_assays Functional Assays CellCulture Cancer Cell Culture Treatment Treat with F16 CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay

References

Exploratory

what is the chemical structure of F16

An In-depth Technical Guide to the Core Properties of F16 Introduction F16, formally known as 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide, is a small, fluorescent, delocalized lipophilic cation (DLC) tha...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of F16

Introduction

F16, formally known as 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide, is a small, fluorescent, delocalized lipophilic cation (DLC) that has garnered significant interest in oncological research.[1][2] Initially identified through high-throughput screening for its selective cytotoxicity against tumor cells, F16's primary mechanism of action involves its preferential accumulation within mitochondria, leading to mitochondrial dysfunction and subsequent cell death.[3][4] Further research has also elucidated a secondary mechanism involving the inhibition of the VEGFR-2 signaling pathway, a key regulator of angiogenesis. This dual-action capability makes F16 a compound of interest for drug development professionals. This guide provides a comprehensive overview of its chemical structure, mechanisms of action, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

F16 is characterized by a delocalized positive charge and a lipophilic nature, which are key to its biological activity.[3][5] These properties facilitate its passage across cellular and mitochondrial membranes.

PropertyValue
Formal Name 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide
CAS Number 36098-33-6[1]
Molecular Formula C₁₆H₁₅IN₂[1]
Molecular Weight 362.2 g/mol [1]
SMILES C[N+]1=CC=C(/C=C/C2=CNC3=CC=CC=C23)C=C1.[I-]
InChI InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H[1]
Appearance Orange crystals[6]
Fluorescence Excitation Maximum: 443 nm[1]
Solubility DMF: 25 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 1 mg/ml, Ethanol: 0.5 mg/ml[1]

Mechanism of Action 1: Mitochondriotoxicity

The primary and most extensively studied mechanism of F16 is its role as a mitochondriotoxic agent. This action is predicated on the observation that many tumor cells exhibit a higher mitochondrial membrane potential (ΔΨm) compared to non-cancerous cells.[4][7]

  • Selective Accumulation : As a delocalized lipophilic cation, F16 is drawn to and accumulates in the negatively charged mitochondrial matrix. The elevated ΔΨm in cancer cells leads to a significantly higher concentration of F16 within their mitochondria compared to normal cells.[3][4]

  • Mitochondrial Uncoupling : F16 acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane.[5][8] This action compromises the functional integrity of the mitochondria.

  • Disruption of ATP Synthesis : The collapse of the membrane potential uncouples the electron transport chain from oxidative phosphorylation, leading to a failure to synthesize ATP.[2][9]

  • Induction of Apoptosis/Necrosis : The mitochondrial damage, characterized by the release of cytochrome c and increased production of reactive oxygen species (ROS), triggers the intrinsic apoptotic pathway.[2][9] In cells where the apoptotic machinery is compromised (e.g., through Bcl-2 overexpression), F16 can induce cell death via necrosis, demonstrating a dual killing mechanism.[1]

G cluster_cell Tumor Cell cluster_mito Mitochondrion (High ΔΨm) F16_accum F16 Accumulation Uncoupling Disruption of ΔΨm (Uncoupling) F16_accum->Uncoupling Necrosis Necrosis (if Apoptosis-Resistant) F16_accum->Necrosis ATP_Synth ATP Synthesis Failure Uncoupling->ATP_Synth ROS ROS Increase Uncoupling->ROS CytC Cytochrome c Release Uncoupling->CytC Apoptosis Apoptosis CytC->Apoptosis F16_ext F16 (External) F16_ext->F16_accum Enters Cell & Mitochondria

Caption: F16's mitochondriotoxic mechanism of action.

Mechanism of Action 2: VEGFR-2 Inhibition

More recent studies have identified F16 as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[10][11] This anti-angiogenic activity presents a complementary mechanism for its anti-tumor effects.

  • VEGF Binding Inhibition : F16 has been shown to inhibit the binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells in a concentration-dependent manner.[10][11]

  • Inhibition of VEGFR-2 Phosphorylation : By preventing ligand binding, F16 blocks the subsequent autophosphorylation and activation of the VEGFR-2 receptor.[10][11]

  • Downstream Pathway Suppression : The lack of VEGFR-2 activation leads to the suppression of critical downstream pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt and MAPK pathways.[10][11]

  • Anti-Angiogenic Effects : The inhibition of these pathways results in reduced endothelial cell proliferation, migration, and tube formation, which are all critical processes for angiogenesis.[10][11]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) PI3K->Angiogenesis MAPK->Angiogenesis F16 F16 F16->VEGFR2 Inhibits Binding

Caption: F16's inhibitory effect on the VEGFR-2 signaling pathway.

Quantitative Data Summary

The cytotoxic and inhibitory activities of F16 have been quantified across various cell lines and experimental conditions.

Cell Line / TargetAssay TypeResult (IC₅₀) / EffectReference
Colo 320DMCytotoxicity9.52 ± 1.49 µMEvaluation of antitumor effects of VEGFR-2 inhibitor F16...[9]
BT-474Cytotoxicity3.3 µMPhenothiazine Conjugate with Mitochondria-Directed...[12]
A2780Cytotoxicity180 nM (for a steviol-F16 hybrid)F16 Hybrids Derived from Steviol or Isosteviol...[13][14]
HUVECVEGFR-2 SignalingSignificant reduction in gene expression at 5 µMEvaluation of antitumor effects of VEGFR-2 inhibitor F16...[9]
EpH4-A6ApoptosisDNA laddering observed at 0.3-3 µMF16 - Potential Antitumor Agent - APExBIO[2]
Various Cell LinesCell CycleDecrease in S phase, increase in G₁ phaseF16 - Potential Antitumor Agent - APExBIO[2]
Isolated MitochondriaMembrane Potential (ΔΨm)Significant decrease observed at 5 µMPhenothiazine Conjugate with Mitochondria-Directed...[12]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize F16.

Cell Viability / Cytotoxicity Assay (SRB Assay)
  • Objective : To determine the concentration of F16 that inhibits cell growth by 50% (IC₅₀).

  • Protocol :

    • Cell Seeding : Seed cells (e.g., A2780, Colo 320DM) in 96-well plates at an appropriate density and allow them to attach for 24 hours.

    • Treatment : Treat cells with serial dilutions of F16 (or vehicle control) and incubate for a specified period (typically 72 hours).

    • Fixation : Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining : Wash the plates with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Destaining & Solubilization : Wash plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

    • Measurement : Read the absorbance on a plate reader at a suitable wavelength (e.g., 510 nm).

    • Analysis : Calculate IC₅₀ values from dose-response curves using appropriate software (e.g., GraphPad Prism).[13]

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Objective : To measure the effect of F16 on the mitochondrial membrane potential.

  • Protocol :

    • Cell Preparation : Treat cells (e.g., rat thymocytes) with desired concentrations of F16 for a specified duration.

    • Staining : Use a potentiometric fluorescent dye such as JC-1 or a kit like the Muse® MitoPotential Kit. Incubate cells with the dye according to the manufacturer's instructions. JC-1 dye exhibits potential-dependent accumulation in mitochondria, resulting in a fluorescence emission shift from green (~529 nm) to red (~590 nm) in healthy mitochondria.

    • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Analysis : Quantify the percentage of cells with depolarized mitochondria (showing an increase in green fluorescence and a decrease in red fluorescence).[15] A positive control for depolarization, such as the uncoupler FCCP, should be used.[15]

Western Blot for Signaling Pathway Analysis
  • Objective : To assess the effect of F16 on the phosphorylation status of proteins in the VEGFR-2 signaling cascade (e.g., p-VEGFR-2, p-Akt).

  • Protocol :

    • Cell Culture and Treatment : Grow endothelial cells (e.g., HUVECs) to near confluency. Serum-starve the cells to reduce basal signaling. Pre-treat with F16 or vehicle control for a specified time (e.g., 2 hours).

    • Stimulation : Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to activate the pathway.

    • Lysis : Immediately place plates on ice and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer : Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting : Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt).

    • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis : Quantify band intensity to determine the relative change in protein phosphorylation.[9]

G cluster_invitro In Vitro Analysis cell_culture 1. Cell Culture (Tumor & Endothelial Lines) treatment 2. Treatment with F16 (Dose-Response) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., SRB, MTT) treatment->viability mito 3b. Mitochondrial Function (ΔΨm, ATP, ROS) treatment->mito western 3c. Pathway Analysis (Western Blot) treatment->western ic50 4a. Determine IC50 viability->ic50 mech 4b. Elucidate Mechanism mito->mech western->mech

Caption: A generalized workflow for the in vitro characterization of F16.

References

Foundational

The Discovery of F16 Small Molecule Inhibitors: A Technical Guide

Introduction The designation "F16" has been applied to at least two distinct small molecule inhibitors in the field of cancer research, leading to potential ambiguity. This guide provides an in-depth technical overview o...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "F16" has been applied to at least two distinct small molecule inhibitors in the field of cancer research, leading to potential ambiguity. This guide provides an in-depth technical overview of these two separate molecules: one acting as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the other as a mitochondriotoxic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the discovery, mechanism of action, and experimental validation of these compounds.

Part 1: F16 as a VEGFR-2 Inhibitor

The F16 VEGFR-2 inhibitor is a novel compound identified for its anti-angiogenic and anti-proliferative properties. By targeting VEGFR-2, a key mediator of angiogenesis, this small molecule presents a promising avenue for cancer therapy.

Mechanism of Action

F16 functions as a specific inhibitor of VEGFR-2, a receptor tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients. F16 competitively binds to VEGFR-2, blocking the binding of VEGF and the subsequent autophosphorylation of the receptor.[1] This inhibition disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for the pro-angiogenic effects of VEGF.[1][2] The disruption of these pathways leads to a reduction in endothelial cell tube formation and migration.[1][2] In cancer cells, F16 has been shown to induce apoptosis and inhibit proliferation.[1]

Signaling Pathway

F16_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis F16 F16 Inhibitor F16->VEGFR2 Inhibits

F16 Inhibition of the VEGFR-2 Signaling Pathway
Quantitative Data

CompoundTargetAssayCell LineIC50Reference
F16VEGFR-2 SignalingCell ViabilityColo 320DM (Human Colorectal Carcinoma)9.52 ± 1.49 µM[3]
Experimental Protocols

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

  • Cell Seeding: Seed cells (e.g., HUVECs or cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the F16 inhibitor for 24-72 hours.

  • BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-4 hours at 37°C.[4]

  • Fixation and Denaturation: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.[4]

  • Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add a substrate for HRP (e.g., TMB) and measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

This assay assesses the ability of cells to migrate through a porous membrane in response to a chemoattractant.

  • Chamber Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: Seed cells in serum-free media in the upper chamber of the Transwell insert.

  • Treatment: Add different concentrations of the F16 inhibitor to the upper chamber with the cells.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet. The number of migrated cells is then quantified by counting under a microscope or by eluting the dye and measuring its absorbance.[5]

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[2]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of the F16 inhibitor.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.[2]

This model is used to evaluate the anti-tumor efficacy of the F16 inhibitor in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the F16 inhibitor to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).[3]

Part 2: F16 as a Mitochondriotoxic Compound

The second F16 small molecule is a delocalized lipophilic cation that exhibits selective toxicity towards cancer cells by targeting their mitochondria. Its unique mechanism of action makes it a candidate for overcoming certain forms of drug resistance.

Mechanism of Action

This F16 compound selectively accumulates in the mitochondria of cancer cells, a phenomenon driven by the higher mitochondrial membrane potential in cancer cells compared to normal cells.[7] Once inside the mitochondria, F16 acts as an uncoupler of oxidative phosphorylation.[8][9] This uncoupling dissipates the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[8][9] The disruption of mitochondrial function and energy production triggers the intrinsic pathway of apoptosis.[10] This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which then activate caspases and lead to programmed cell death.[10] In cells with defects in the apoptotic machinery (e.g., overexpression of Bcl-2), F16 can induce cell death through necrosis.[10]

Signaling Pathway

F16_Mitochondria_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm F16_ext F16 F16_int F16 F16_ext->F16_int Accumulates (driven by MMP) OXPHOS Oxidative Phosphorylation F16_int->OXPHOS Uncouples CytC Cytochrome c F16_int->CytC Induces Release MMP High Mitochondrial Membrane Potential MMP->F16_int ATP ATP Production OXPHOS->ATP Drives Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates (in Apoptosome) Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome Apoptosome

Mitochondriotoxic Action of F16 Leading to Apoptosis
Quantitative Data

CompoundTarget/ActionAssayCell LineIC50Reference
Phenothiazine-F16 conjugateCytotoxicityCell ViabilityBT-474 (Human Breast Carcinoma)3.3 µM[11]
F16CytotoxicityCell ViabilitySGC-7901 (Human Gastric Carcinoma)>10-fold selective vs. non-tumor cells[12]
F16 Conjugate 1CytotoxicityCell ViabilityH1299 (Human Non-small Cell Lung Carcinoma)13.51 ± 1.81 µM[13]
F16 Conjugate 4CytotoxicityCell ViabilityH1299 (Human Non-small Cell Lung Carcinoma)4.01 ± 1.69 µM[13]
F16 Conjugate 6CytotoxicityCell ViabilityH1299 (Human Non-small Cell Lung Carcinoma)2.80 ± 0.25 µM[13]
F16 Conjugate 1CytotoxicityCell ViabilityA549 (Human Lung Carcinoma)9.03 ± 0.59 µM[13]
F16 Conjugate 4CytotoxicityCell ViabilityA549 (Human Lung Carcinoma)1.87 ± 0.14 µM[13]
F16 Conjugate 6CytotoxicityCell ViabilityA549 (Human Lung Carcinoma)2.40 ± 0.30 µM[13]
Experimental Protocols

The initial discovery of the mitochondriotoxic F16 was through a cell-based high-throughput screen of a chemical library.

  • Assay Principle: A cell-based assay is designed to identify compounds that selectively inhibit the proliferation of cancer cells. This could involve using a cancer cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is sensitive to cellular stress or metabolic activity.

  • Library Screening: A large library of small molecules is screened by adding each compound to the cells in a multi-well plate format (e.g., 384- or 1536-well plates).

  • Signal Detection: After an incubation period, the reporter signal is measured. A decrease in signal indicates a potential inhibitory effect of the compound.

  • Hit Confirmation and Validation: "Hits" from the primary screen are then re-tested to confirm their activity and to rule out false positives. Active compounds are further characterized in secondary assays to determine their potency (IC50) and mechanism of action.

This assay measures the potential across the inner mitochondrial membrane, which is an indicator of mitochondrial health.

  • Cell Preparation: Treat cancer cells with the F16 inhibitor for a specified period.

  • Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

  • Analysis: Analyze the fluorescence of the cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

This assay quantifies the intracellular levels of ATP, a direct measure of cellular energy status.

  • Cell Lysis: After treatment with the F16 inhibitor, lyse the cells to release the intracellular contents.

  • Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Staining: After treatment with the F16 inhibitor, harvest the cells and resuspend them in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

The two distinct F16 small molecules represent promising, albeit different, strategies for the development of novel cancer therapeutics. The VEGFR-2 inhibitor targets the tumor microenvironment by cutting off the blood supply essential for tumor growth, while the mitochondriotoxic F16 directly targets the metabolic engine of cancer cells. Further research, including more extensive preclinical and clinical studies, is necessary to fully elucidate their therapeutic potential. This guide provides a foundational understanding of these compounds for professionals in the field, summarizing the key technical data and methodologies employed in their discovery and characterization.

References

Exploratory

The Biological Activity of F16: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Dual-Mechanism Anticancer Compound Introduction Compound F16, chemically identified as (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium, is a novel small molecule that has garnered significant i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Dual-Mechanism Anticancer Compound

Introduction

Compound F16, chemically identified as (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium, is a novel small molecule that has garnered significant interest in oncological research. It is a delocalized lipophilic cation (DLC) that demonstrates potent anti-cancer activity through a dual mechanism of action: the specific inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to disrupt tumor angiogenesis, and the targeted induction of mitochondrial dysfunction in cancer cells.[1][2][3] This technical guide synthesizes the current understanding of F16's biological activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to support further research and development.

Core Mechanisms of Action

F16's anti-neoplastic effects are attributed to two primary, yet distinct, biological activities:

  • Inhibition of Angiogenesis via VEGFR-2 Signaling: F16 acts as a specific inhibitor of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[2] By binding to VEGFR-2, F16 effectively blocks the downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[2][4]

  • Mitochondrial Targeting and Dysfunction: As a delocalized lipophilic cation, F16 selectively accumulates within the mitochondria of cancer cells, which typically exhibit a higher mitochondrial membrane potential compared to normal cells.[5][6] This accumulation disrupts mitochondrial integrity and function. F16 acts as a mitochondrial uncoupler, dissipating the proton gradient and decreasing intracellular ATP production, which ultimately triggers cell death through apoptosis or necrosis.[1][5][6] This mitochondriotoxic effect can be triggered independently of upstream apoptotic pathways, offering a potential advantage against tumor cells that have developed resistance to conventional apoptosis-inducing agents.[7]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of F16 has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, particularly in colon and ovarian cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation(s)
Colo 320DMColon Adenocarcinoma9.52 ± 1.49[8][9]
A2780Ovarian Cancer~0.18[10]
H1299Non-small Cell Lung Cancer2.80 - 13.51 (for F16 conjugates)[11]
A549Non-small Cell Lung Cancer> 60[7][11]
MCF-7Breast CancerData indicates strong cytotoxicity[5]

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method. The values for H1299 are for F16-triterpenoid conjugates, which may enhance cytotoxicity.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathways affected by F16 and the general workflows for essential experimental procedures.

Molecular Signaling Pathways

F16_VEGFR2_Signaling_Pathway Figure 1: F16 Inhibition of the VEGFR-2 Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds F16 F16 Compound F16->VEGFR2 Inhibits MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Angiogenesis Gene Transcription for Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis Akt->Angiogenesis F16_Mitochondrial_Pathway Figure 2: F16-Induced Mitochondrial Dysfunction cluster_cell Cancer Cell cluster_mito Mitochondrion (High ΔΨm) F16 F16 Compound (Delocalized Lipophilic Cation) Mito_Accum F16 Accumulation F16->Mito_Accum Selectively enters & accumulates Uncoupling Mitochondrial Uncoupling (Proton Gradient Dissipation) Mito_Accum->Uncoupling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion CytoC Cytochrome c Release Uncoupling->CytoC Apoptosis Apoptosis / Necrosis ATP_Depletion->Apoptosis CytoC->Apoptosis HUVEC_Proliferation_Workflow Figure 3: Workflow for HUVEC Proliferation Assay start 1. Seed HUVECs in 96-well plate adhere 2. Incubate (24h) to allow cell adherence start->adhere starve 3. Serum Starve (12-24h) to synchronize cells adhere->starve treat 4. Treat with F16 (various conc.) + VEGF-A (pro-angiogenic stimulus) starve->treat incubate 5. Incubate for 24, 48, or 72 hours treat->incubate assay 6. Add Proliferation Reagent (e.g., MTT, BrdU) incubate->assay measure 7. Measure Signal (e.g., Absorbance, Fluorescence) assay->measure end 8. Calculate % Inhibition and determine IC50 measure->end Western_Blot_Workflow Figure 4: Workflow for VEGFR-2 Phosphorylation Western Blot start 1. Culture & Serum Starve Endothelial Cells (e.g., HUVECs) treat 2. Pre-treat with F16 (Dose Response) start->treat stimulate 3. Stimulate with VEGF-A (to induce phosphorylation) treat->stimulate lyse 4. Lyse cells with RIPA buffer (containing phosphatase inhibitors) stimulate->lyse quantify 5. Quantify protein (e.g., BCA Assay) lyse->quantify sds 6. SDS-PAGE Separation quantify->sds transfer 7. Transfer to PVDF Membrane sds->transfer block 8. Block with 5% BSA transfer->block primary_ab 9. Incubate with Primary Antibodies (Anti-p-VEGFR2, Anti-Total-VEGFR2) block->primary_ab secondary_ab 10. Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect 11. Detect with ECL Substrate & Image secondary_ab->detect end 12. Analyze Band Intensity (p-VEGFR2 / Total VEGFR2) detect->end

References

Foundational

Preclinical Studies of F16 Compounds: A Technical Guide

This technical guide provides an in-depth overview of the preclinical studies conducted on compounds designated as "F16." It is important to note that the identifier "F16" has been attributed to at least three distinct i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical studies conducted on compounds designated as "F16." It is important to note that the identifier "F16" has been attributed to at least three distinct investigational agents in the scientific literature: a small molecule inhibitor of VEGFR-2, a mitochondriotoxic agent, and an antibody fragment incorporated into an immunocytokine. This document will address each of these entities in separate sections, presenting their respective preclinical data, experimental protocols, and mechanisms of action to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: F16 as a VEGFR-2 Inhibitor

The F16 compound, a novel isoindol-amide, has been identified as a potent antagonist of Vascular Endothelial Growth Factor Receptor (VEGFR). Its anti-angiogenic properties have been evaluated in several preclinical models, demonstrating its potential as a therapeutic agent in oncology.

Data Presentation

Table 1: In Vitro Efficacy of F16 as a VEGFR-2 Inhibitor

AssayCell LineConcentration RangeKey FindingsReference
In Vitro Angiogenesis AssayHUVEC0 to 10 µMInhibition of tube formation[1]
Competitive Binding AssayHUVEC0.001 to 1.0 µMDose-dependent competitive binding with VEGFR[1]
Whole Cell Binding AssayHUVEC1.0 µM~95% inhibition of fluorokine conjugated VEGF binding[1]
VEGFR-2 Phosphorylation AssayHUVEC1.0 µMStrong inhibition of VEGF-induced VEGFR2 phosphorylation[1][2]
Cytotoxicity AssayColo 320DMNot specifiedIC50: 9.52 ± 1.49 µM[3]

Table 2: In Vivo Efficacy of F16 in Xenograft Models

Tumor ModelTreatment GroupsDosing RegimenOutcomeReference
GI-101A Breast Tumor XenograftF16 (100 mg/kg)Intraperitoneal, every two days for 21 days~65% inhibition of tumor growth[1]
Taxol (10 mg/kg)Intraperitoneal, every two days for 21 days~71.5% inhibition of tumor growth[1]
F16 (100 mg/kg) + Taxol (10 mg/kg)Intraperitoneal, every two days for 21 days>85.2% inhibition of tumor growth[1]
Colo 320DM Colorectal XenograftF16Not specifiedSignificant reduction in tumor growth and increased survival rate[3]
Experimental Protocols

In Vitro Angiogenesis Assay (Tube Formation) Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on an ECMatrix™ gel. The cells are then treated with varying concentrations of the F16 compound (0 to 10 µM). The formation of tube-like structures, a hallmark of angiogenesis, is observed and quantified.[1][2]

Competitive Binding Assay HUVEC cells are incubated with a fluorokine-conjugated VEGF in the presence of increasing concentrations of F16 (0.001 to 1.0 µM). The ability of F16 to displace the fluorescently labeled VEGF from its receptor (VEGFR) is measured to determine its competitive binding affinity.[1]

Western Blot Analysis for VEGFR-2 Phosphorylation HUVEC cells are stimulated with VEGF to induce the phosphorylation of VEGFR-2. The cells are then treated with F16 at a concentration of 1.0 µM. Cell lysates are collected, and the levels of phosphorylated VEGFR-2 are assessed by Western blot analysis to determine the inhibitory effect of F16 on the receptor's kinase activity.[1][2]

Xenograft Tumor Model Athymic nude mice are implanted with tumor cells (e.g., GI-101A breast cancer cells or Colo 320DM colorectal cancer cells). Once tumors are established, the mice are randomized into treatment groups. F16 is administered, often intraperitoneally, at a specified dose and schedule (e.g., 100 mg/kg every two days for 21 days). Tumor growth is monitored regularly using caliper measurements.[1][3]

Signaling Pathways and Workflows

F16_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K FAK FAK pVEGFR2->FAK MAPK MAPK pVEGFR2->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation FAK->Proliferation MAPK->Proliferation p53 p53 p53->Proliferation Inhibits p21 p21 p21->Proliferation Inhibits F16 F16 Compound F16->VEGFR2 Inhibits Binding F16->p53 Upregulates F16->p21 Upregulates

Caption: F16 inhibits the VEGFR-2 signaling pathway.

Xenograft_Study_Workflow start Start implantation Implant Tumor Cells (e.g., GI-101A) in Nude Mice start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Control - F16 - Taxol - F16 + Taxol randomization->treatment monitoring Monitor Tumor Growth (Caliper Measurement) treatment->monitoring endpoint Endpoint: - Tumor Volume Analysis - Survival Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo xenograft study.

Section 2: F16 as a Mitochondriotoxic Agent

Another compound referred to as F16 is a small, mitochondriotoxic molecule identified as a delocalized lipophilic cation. This compound selectively accumulates in the mitochondria of cancer cells, leading to cell death.

Data Presentation

Table 3: In Vitro Activity of F16 as a Mitochondriotoxic Agent

AssayCell Line(s)ConcentrationKey FindingsReference
Proliferation AssayMammary epithelial, mouse mammary tumor, human breast cancer cell linesNot specifiedSelective inhibition of proliferation[4]
Cell Growth AssayVarious mouse and human cancer cell lines3 µMAffects cell growth[5]
Cell Cycle and Apoptosis AnalysisEpH4-A6Not specifiedArrests cell cycle and increases apoptosis[5]
Cytotoxicity AssayA2780Not specifiedIC50 of 180 nM for a derivative (compound 25)[6]
Experimental Protocols

Cell-Based High-Throughput Screening A high-throughput chemical library screen using a cell-based assay was employed to identify F16. This method involves testing a large number of compounds for their ability to inhibit the proliferation of specific cell lines, in this case, mammary epithelial cells.[4]

Subcellular Accumulation Studies The fluorescent properties of F16 and its derivatives are utilized to study their subcellular localization. Cancer cells are treated with the compound and then imaged using fluorescence microscopy to determine its accumulation in specific organelles, such as the mitochondria.[6][7]

Cell Death Mechanism Analysis To determine whether F16 induces apoptosis or necrosis, cells with varying levels of Bcl-2 (an anti-apoptotic protein) are treated with the compound. Cell death is then assessed using methods like flow cytometry to distinguish between apoptotic and necrotic cell populations.[8]

Signaling Pathways and Workflows

F16_Mitochondrial_Toxicity_Pathway F16 F16 Compound (Lipophilic Cation) Accumulation F16 Accumulation F16->Accumulation Mitochondria Mitochondria Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction Interference MembranePotential High Mitochondrial Membrane Potential in Cancer Cells MembranePotential->Accumulation Accumulation->Mitochondria Apoptosis Apoptosis Dysfunction->Apoptosis Necrosis Necrosis (in apoptosis-resistant cells) Dysfunction->Necrosis

Caption: Mechanism of F16-induced mitochondrial toxicity.

Section 3: F16 as an Antibody Fragment in F16-IL2 Immunocytokine

F16 also refers to a human antibody fragment in the single-chain variable fragment (scFv) format. This fragment is specific to the A1 domain of tenascin-C, a protein highly expressed in the tumor stroma. The F16 fragment has been fused with interleukin-2 (B1167480) (IL-2) to create the immunocytokine F16-IL2, designed to selectively deliver IL-2 to the tumor site.

Data Presentation

Table 4: Preclinical and Clinical Overview of F16-IL2

Study TypeModel/Patient PopulationCombination AgentKey FindingsReference
PreclinicalMouse models, Cynomolgus monkeysChemotherapySelectively localizes to tumor tissues, enhances efficacy of chemotherapy, no major safety concerns[9][10]
Phase Ib/II Clinical TrialPatients with advanced solid tumorsDoxorubicin (B1662922)Recommended dose (RD) of F16-IL2 is 25 MIU with 25 mg/m² doxorubicin; manageable toxicity[9][11]
Phase Ib Clinical TrialPatients with advanced solid tumorsPaclitaxel (B517696)RD of F16-IL2 is 25 MIU with 90 mg/m² paclitaxel; showed early signs of clinical activity[10]
Experimental Protocols

Preclinical Toxicology Studies Toxicology studies were conducted in cynomolgus monkeys to assess the safety profile of F16-IL2 before its entry into clinical trials. These studies are crucial for determining a safe starting dose in humans.[9]

Tumor Localization Studies Preclinical studies in mouse models demonstrated that F16-IL2 selectively localizes to tumor tissues. This is a critical feature for a targeted therapy, as it minimizes off-target effects.[9][12]

Phase I Clinical Trials These "first-in-human" studies are designed to evaluate the safety, tolerability, and recommended dose of a new drug or combination of drugs. In the case of F16-IL2, phase Ib trials were conducted in combination with standard chemotherapeutic agents like doxorubicin and paclitaxel in patients with advanced solid tumors.[10][11]

Workflows

F16_IL2_Development_Workflow discovery Discovery of F16 scFv Targeting Tenascin-C fusion Creation of F16-IL2 Immunocytokine discovery->fusion preclinical Preclinical Studies: - Tumor Localization (Mice) - Toxicology (Monkeys) fusion->preclinical phase1 Phase I Clinical Trials: - Dose Escalation - Safety and Tolerability (in combination with chemotherapy) preclinical->phase1 phase2 Phase II Clinical Trials: - Efficacy in Specific Tumor Types (e.g., Breast Cancer) phase1->phase2

Caption: Development workflow of the F16-IL2 immunocytokine.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of F16

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of two distinct compounds referred to i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of two distinct compounds referred to in scientific literature as "F16." It is crucial to note that this designation has been applied to at least two different molecules with distinct chemical structures and mechanisms of action. This guide will address both, with a primary focus on the more extensively characterized mitochondria-targeting agent, followed by a summary of the available information on the VEGFR-2 inhibitor.

Part 1: F16 as a Mitochondria-Targeting Agent

The compound most frequently and detailedly described as F16 is (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide . This molecule is a delocalized lipophilic cation known for its selective accumulation in the mitochondria of cancer cells, leading to cytotoxic effects. Its fluorescent properties also make it a valuable tool for mitochondrial imaging.

Synthesis

The synthesis of (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide is a two-step process involving an initial Knoevenagel condensation to form the vinylpyridine precursor, followed by quaternization of the pyridine (B92270) nitrogen.

Step 1: Synthesis of (E)-4-(1H-indol-3-ylvinyl)pyridine

This step involves the Knoevenagel condensation of indole-3-carboxaldehyde (B46971) with 4-picoline (4-methylpyridine).

  • dot

    G reagents Indole-3-carboxaldehyde + 4-Picoline conditions Piperidine, Acetic Acid Reflux reagents->conditions product (E)-4-(1H-indol-3-ylvinyl)pyridine conditions->product purification Purification (Column Chromatography) product->purification

Experimental Protocol:

  • To a solution of indole-3-carboxaldehyde (1 equivalent) and 4-picoline (1.2 equivalents) in a suitable solvent such as toluene (B28343) or a mixture of acetic acid and piperidine, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent like ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to afford (E)-4-(1H-indol-3-ylvinyl)pyridine as a solid.

Step 2: Quaternization to (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide (F16)

The vinylpyridine precursor is then N-methylated using methyl iodide.

  • dot

    G precursor (E)-4-(1H-indol-3-ylvinyl)pyridine reagent Methyl Iodide (CH3I) precursor->reagent product (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide (F16) reagent->product purification Purification (Recrystallization) product->purification

    Caption: Quaternization to form F16.

Experimental Protocol:

  • Dissolve (E)-4-(1H-indol-3-ylvinyl)pyridine (1 equivalent) in a suitable solvent such as acetone (B3395972) or acetonitrile.

  • Add an excess of methyl iodide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-12 hours. The progress of the reaction can be monitored by the precipitation of the product.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., cold acetone or diethyl ether) to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol (B129727)/ether, to yield pure (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide.

Characterization

The structural confirmation of F16 is achieved through standard spectroscopic methods.

Property Value Reference
Molecular Formula C16H15IN2PubChem CID: 11325914
Molecular Weight 362.21 g/mol PubChem CID: 11325914
Appearance Typically a colored solidGeneral knowledge
Solubility Soluble in polar solvents like methanol and DMSOGeneral knowledge

Spectroscopic Data (Expected):

  • ¹H NMR: The spectrum would show characteristic peaks for the indole, vinyl, and pyridinium (B92312) protons. The N-methyl group would appear as a singlet, typically downfield due to the positive charge on the nitrogen. The vinyl protons would exhibit a large coupling constant (~16 Hz) characteristic of an E-alkene.

  • ¹³C NMR: The spectrum would display resonances for all 16 carbon atoms. The carbons of the pyridinium ring and the N-methyl group would be deshielded.

  • FT-IR (cm⁻¹): Characteristic peaks would include N-H stretching from the indole, C=C stretching of the vinyl group and aromatic rings, and C-N stretching.

  • Mass Spectrometry (ESI+): The cationic part of the molecule would be detected with an m/z corresponding to [C16H15N2]⁺.

Biological Evaluation

F16's anticancer activity is attributed to its ability to selectively accumulate in cancer cell mitochondria and disrupt their function. Key biological assays to characterize these effects are detailed below.

1.3.1 Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of F16 on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of F16 (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of F16 that inhibits cell growth by 50%).

1.3.2 Mitochondrial Membrane Potential Assay

This assay measures the effect of F16 on the mitochondrial membrane potential (ΔΨm) using a potentiometric dye like Tetramethylrhodamine, Methyl Ester (TMRM).

  • dot

    G start Seed and Treat Cells with F16 stain Stain with TMRM start->stain analyze Analyze by Flow Cytometry or Fluorescence Microscopy stain->analyze result Decreased Fluorescence Indicates Depolarization analyze->result

    Caption: Mitochondrial membrane potential assay workflow.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plate or on coverslips) and treat with various concentrations of F16 for a defined period. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 20-200 nM) in a serum-free medium for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine. A decrease in red fluorescence intensity in F16-treated cells compared to control cells indicates mitochondrial depolarization.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. A shift to lower fluorescence intensity in the F16-treated population indicates a loss of mitochondrial membrane potential.

Part 2: F16 as a VEGFR-2 Inhibitor

A second, distinct compound also designated as F16 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Chemical Identity
Synthesis (Proposed)

A plausible synthetic route for a compound of this nature would involve a Knoevenagel condensation between a substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound, followed by further functionalization. For instance, a one-pot, three-component reaction of a substituted benzaldehyde, malononitrile, and a resorcinol (B1680541) derivative in the presence of a base is a common method for synthesizing chromene derivatives.

Characterization
Property Value Reference
Molecular Formula C13H7O6N3[1]
Molecular Weight 301.21 g/mol [1]

Spectroscopic Data (Expected):

  • ¹H and ¹³C NMR: Would confirm the presence of the chromene core and any substituents.

  • FT-IR (cm⁻¹): Would likely show absorbances for hydroxyl, nitrile, and carbonyl groups, depending on the exact structure.

  • Mass Spectrometry: Would confirm the molecular weight of 301.21 g/mol .

Biological Evaluation

The primary biological activity of this F16 is the inhibition of angiogenesis through the blockade of VEGFR-2 signaling.

2.4.1 In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the inhibitory effect of F16 on the enzymatic activity of VEGFR-2.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, combine a recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr)), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add serial dilutions of F16 to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

  • Kinase Reaction: Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each F16 concentration and determine the IC50 value.

2.4.2 HUVEC Tube Formation Assay

This cell-based assay assesses the effect of F16 on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures, a key step in angiogenesis.

  • dot

    G start Coat 96-well plate with Matrigel seed Seed HUVECs onto Matrigel start->seed treat Treat with F16 seed->treat incubate Incubate for 4-18 hours treat->incubate analyze Image and quantify tube formation incubate->analyze result Inhibition of tube formation analyze->result

    Caption: HUVEC tube formation assay workflow.

Experimental Protocol:

  • Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10⁴ cells per well.

  • Compound Treatment: Immediately add various concentrations of F16 to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters in F16-treated wells compared to controls indicates anti-angiogenic activity.

Assay Cell Line IC50 / Effect Reference
HUVEC Tube FormationHUVECConcentration-dependent inhibition[1]
Cell ProliferationHUVECConcentration-dependent inhibition[1]
VEGFR-2 PhosphorylationHUVECInhibition of VEGF-induced phosphorylation[1]

Conclusion

The designation "F16" has been used for at least two distinct and promising small molecules in the context of drug development. The pyridinium iodide compound is a well-documented mitochondria-targeting agent with a clear synthetic route and mechanism of action. The chromene-like compound is a potent VEGFR-2 inhibitor with demonstrated anti-angiogenic properties. Researchers and drug development professionals should be precise in identifying which "F16" molecule is relevant to their work to avoid ambiguity and to build upon the existing body of knowledge for each respective compound. This guide provides the foundational synthetic and characterization data to facilitate further research and development of these molecules.

References

Foundational

F16 compound role in apoptosis

An In-depth Technical Guide on the Role of F16 Compounds in Apoptosis For Researchers, Scientists, and Drug Development Professionals Introduction The term "F16" in the context of apoptosis can be ambiguous, referring to...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of F16 Compounds in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "F16" in the context of apoptosis can be ambiguous, referring to two distinct molecules with different mechanisms of action: the endogenous glycolytic intermediate Fructose-1,6-bisphosphate (FBP) and a synthetic mitochondriotoxic compound, 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium iodide. This guide provides a comprehensive technical overview of the roles of both compounds in apoptosis, presenting key experimental findings, detailed methodologies, and visual representations of the involved signaling pathways to aid researchers and professionals in drug development.

Part 1: Fructose-1,6-bisphosphate (FBP) and its Dual Role in Apoptosis

Fructose-1,6-bisphosphate is a central metabolite in the glycolytic pathway. Its role in apoptosis is complex, exhibiting both cytoprotective and pro-apoptotic properties depending on the cellular context and the nature of the apoptotic stimulus.

Cytoprotective Effects of FBP

Exogenous administration of FBP has been shown to protect various cell and tissue types from apoptosis induced by harmful conditions such as hypoxia and ischemia.[1][2] The protective mechanisms are multifaceted and include serving as an energy substrate to improve ATP availability and preserving the stability and function of organelle membranes.[1] FBP can also reduce oxidative stress by limiting the production of free radicals.[1]

Pro-apoptotic Effects of FBP in Cancer Cells

Conversely, in certain cancer cells, FBP has been demonstrated to induce apoptosis. For instance, in human endometrial cancer cells, FBP treatment leads to an increase in reactive oxygen species (ROS) and mitochondrial membrane potential.[3] These events trigger the upregulation of pro-apoptotic genes like p53 and Bax, ultimately leading to programmed cell death.[3]

The Regulatory Role of Fructose-1,6-bisphosphatase (FBP1)

The cellular levels of FBP are regulated by the enzyme Fructose-1,6-bisphosphatase (FBP1), which catalyzes its hydrolysis. FBP1 itself is a critical player in apoptosis. In some contexts, FBP1 has been shown to aggravate oxidative stress-induced apoptosis by suppressing the Nrf2 signaling pathway.[4][5] Conversely, the loss of FBP1 has been linked to apoptosis resistance in cancer stem-like cells, a resistance that can be reversed by the forced expression of FBP1, which restores ROS generation and increases apoptosis.[6][7]

Signaling Pathways

The dual role of FBP in apoptosis is mediated through various signaling pathways. Its pro-apoptotic effects in cancer cells often involve the intrinsic, or mitochondrial, pathway.

FBP_Pro_Apoptotic_Pathway FBP Fructose-1,6-bisphosphate (FBP) ROS Increased Reactive Oxygen Species (ROS) FBP->ROS Mito_Potential Increased Mitochondrial Membrane Potential FBP->Mito_Potential p53 p53 Upregulation ROS->p53 Mito_Potential->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Instability Bax->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Figure 1: Pro-apoptotic signaling of Fructose-1,6-bisphosphate in cancer cells.[3]

The enzyme FBP1 can influence apoptosis by modulating oxidative stress through the Nrf2 pathway.

FBP1_Apoptosis_Pathway FBP1_over FBP1 Overexpression Nrf2_path Nrf2 Pathway FBP1_over->Nrf2_path suppresses Oxidative_Stress Aggravated Oxidative Stress Nrf2_path->Oxidative_Stress leads to Apoptosis Increased Apoptosis Oxidative_Stress->Apoptosis

Figure 2: FBP1-mediated aggravation of oxidative stress-induced apoptosis.[4][5]
Quantitative Data

Cell LineTreatmentConcentrationEffectReference
Human Endometrial Cancer (Ishikawa)Fructose-1,6-bisphosphateNot SpecifiedAntiproliferative effect, increased ROS, increased mitochondrial membrane potential, upregulation of p53 and Bax.[3]
Human Bronchial Epithelial (Beas-2B, 16HBE)FBP1 SilencingNot ApplicableReduced apoptosis and oxidative stress.[4][5]
Human Bronchial Epithelial (Beas-2B, 16HBE)FBP1 OverexpressionNot ApplicableIncreased apoptosis and oxidative stress.[4][5]
Rat JejunumFructose-1,6-diphosphate (B8644906)Not SpecifiedDecreased caspase-3 activity and number of TUNEL-positive cells.[8]
Experimental Protocols

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the percentage of apoptotic cells.

  • Methodology:

    • Seed 5x10^5 cells per well in 6-well plates.

    • Treat cells with the desired concentration of the compound (e.g., FBP or vehicle control) for 24 hours.

    • Wash cells with PBS and digest with 0.25% trypsin/EDTA.

    • Resuspend cells in 500 µL of 1x binding buffer.

    • Add Annexin V and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Caspase Activity Assay

  • Objective: To measure the activity of executioner caspases like caspase-3.

  • Methodology:

    • Prepare cell lysates from treated and control cells.

    • Use a commercially available caspase activity assay kit (colorimetric or fluorometric).

    • The assay utilizes a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore.

    • Measure the signal using a microplate reader. The signal intensity is proportional to the caspase activity.[8]

TUNEL Assay for DNA Fragmentation

  • Objective: To detect late-stage apoptosis by identifying DNA fragmentation.

  • Methodology:

    • Fix and permeabilize cells on a slide or in suspension.

    • Use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

    • The enzyme TdT labels the 3'-OH termini of DNA strand breaks with modified nucleotides.

    • Visualize the labeled cells using fluorescence microscopy or flow cytometry.[8]

Experimental_Workflow_Apoptosis cluster_cell_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Compound Treatment (e.g., FBP) Cell_Culture->Treatment AnnexinV Annexin V / PI Staining (Early/Late Apoptosis) Treatment->AnnexinV Caspase Caspase Activity Assay (Execution Phase) Treatment->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Treatment->TUNEL Flow_Cytometry Flow Cytometry AnnexinV->Flow_Cytometry Plate_Reader Plate Reader Caspase->Plate_Reader TUNEL->Flow_Cytometry Microscopy Microscopy TUNEL->Microscopy

Figure 3: General experimental workflow for assessing apoptosis.

Part 2: F16 (Mitochondriotoxic Compound) and its Role in Apoptosis

F16, chemically identified as 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium, is a small, delocalized lipophilic cation that acts as a mitochondriotoxic agent.[9][10] It selectively accumulates in the mitochondria of various tumor cells, driven by their higher mitochondrial membrane potential compared to non-transformed cells.[10][11]

Mechanism of Action

F16 induces apoptosis by compromising mitochondrial function. Its accumulation leads to:

  • Inhibition of oxidative phosphorylation.[11]

  • Decreased cellular ATP levels.[12]

  • Increased production of reactive oxygen species.[12]

  • Mitochondrial transmembrane depolarization.[11]

  • Release of cytochrome c into the cytoplasm.[11][12]

The release of cytochrome c initiates the caspase-dependent mitochondrial pathway of apoptosis.[11]

Dual Induction of Apoptosis and Necrosis

A key feature of F16 is its ability to induce either apoptosis or necrosis depending on the genetic background of the cancer cell, particularly the expression levels of the anti-apoptotic protein Bcl-2.[9][11]

  • In cells with moderate Bcl-2 levels: F16 treatment triggers the classical apoptotic pathway.[9]

  • In cells overexpressing Bcl-2: High levels of Bcl-2 can block the apoptotic cascade. However, these cells are not resistant to F16-induced death. Instead, they succumb to necrosis due to the severe mitochondrial dysfunction and energy depletion caused by the compound.[9][11] This dual mechanism is advantageous as it allows F16 to eliminate tumor cells that have developed resistance to apoptosis.[9]

Signaling Pathways

The primary mechanism of F16-induced cell death is centered on the mitochondria.

F16_Apoptosis_Necrosis_Pathway F16 F16 Compound Mito_Accumulation Selective Accumulation in Tumor Mitochondria F16->Mito_Accumulation Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑ROS, ↓ΔΨm) Mito_Accumulation->Mito_Dysfunction CytC_Release Cytochrome c Release Mito_Dysfunction->CytC_Release Necrosis Necrosis Mito_Dysfunction->Necrosis Bcl2_mod Moderate Bcl-2 Mito_Dysfunction->Bcl2_mod Bcl2_high High Bcl-2 Mito_Dysfunction->Bcl2_high Caspase_Activation Caspase Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_mod->CytC_Release allows Bcl2_high->CytC_Release blocks Bcl2_high->Necrosis leads to

Figure 4: F16-induced cell death pathways dependent on Bcl-2 status.[9][11]
Quantitative Data

Cell LineGenetic BackgroundTreatmentEffectReference
EpH4-A6F16-sensitive0.3-3 µM F16Apoptotic DNA laddering, cytochrome c release.[12]
EpH4-A6Bcl-2 overexpressingF16Cell death by necrosis, blockage of caspase activation.[9][13]
Various Mouse and Human Breast Cancer LinesNot SpecifiedF16Inhibition of cell proliferation.[10]
Experimental Protocols

Mitochondrial Membrane Potential (ΔΨm) Assay

  • Objective: To measure changes in mitochondrial membrane potential.

  • Methodology:

    • Treat cells with F16 or a vehicle control.

    • Incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential, such as Rhodamine 123 (Rh123) or TMRE.[11][14]

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence indicates mitochondrial depolarization.[14]

Cytochrome c Release Assay (Immunofluorescence)

  • Objective: To visualize the translocation of cytochrome c from mitochondria to the cytosol.

  • Methodology:

    • Grow and treat cells on coverslips.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for cytochrome c.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a mitochondrial marker (e.g., MitoTracker) and a nuclear stain (e.g., DAPI).

    • Visualize using a fluorescence microscope. In healthy cells, cytochrome c co-localizes with the mitochondrial marker. In apoptotic cells, it shows a diffuse cytosolic staining pattern.[13]

Cellular ATP Level Measurement

  • Objective: To quantify the cellular ATP pool.

  • Methodology:

    • Lyse F16-treated and control cells to release ATP.

    • Use a luciferase-based ATP detection kit.

    • The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light.

    • Measure the bioluminescence using a luminometer. The light intensity is proportional to the ATP concentration.[15]

Conclusion

The designation "F16" applies to two distinct compounds with significant but different roles in apoptosis. Fructose-1,6-bisphosphate, an endogenous metabolite, demonstrates a context-dependent dual functionality, being either protective or pro-apoptotic. This complexity suggests that targeting its metabolic pathways could be a nuanced therapeutic strategy. In contrast, the synthetic compound F16 is a potent mitochondriotoxic agent that selectively targets tumor cells and can overcome apoptosis resistance by inducing necrosis. This dual-action cell-killing ability makes it a promising candidate for further investigation in cancer therapy. For researchers and drug developers, a clear distinction between these two molecules is paramount for accurate interpretation of data and the design of effective therapeutic interventions.

References

Exploratory

A Technical Guide to the Mitochondrial Interaction of F16

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: F16, a delocalized lipophilic cation (DLC), has emerged as a significant agent in cancer research due to its selective accumulation within t...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: F16, a delocalized lipophilic cation (DLC), has emerged as a significant agent in cancer research due to its selective accumulation within the mitochondria of tumor cells. This document provides an in-depth technical overview of the molecular interactions between F16 and mitochondria. It details the mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols for investigating mitochondriotoxic compounds, and visualizes the core signaling pathways and workflows. The information presented is intended to support further research and drug development efforts targeting mitochondrial metabolism in oncology.

Introduction to F16

F16, chemically known as (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide, is a small, cationic, and lipophilic molecule that exhibits selective cytotoxicity towards cancer cells.[1][2] Its defining characteristic is its ability to preferentially accumulate in the mitochondria of carcinoma cells, a trait driven by the significantly higher mitochondrial membrane potential (ΔΨm) in cancer cells (approx. -220 mV) compared to normal cells (approx. -140 mV).[3][4] This selective accumulation allows F16 and its derivatives to act as potent mitochondriotoxic agents, disrupting essential mitochondrial functions and inducing cell death, making it an attractive candidate for targeted cancer therapy.[3][5]

Core Mechanism of Mitochondrial Interaction

The interaction of F16 with mitochondria initiates a cascade of events that compromise organelle integrity and function, ultimately leading to cell death. The process is multi-faceted, involving direct impacts on the electron transport chain (ETC), membrane potential, and redox homeostasis.

2.1 Mitochondrial Accumulation As a delocalized lipophilic cation, F16 readily crosses the plasma and outer mitochondrial membranes. The strong negative potential across the inner mitochondrial membrane acts as an electrophoretic driver, concentrating F16 within the mitochondrial matrix.[3][4]

2.2 Disruption of Mitochondrial Function Upon accumulation, F16 exerts several mitochondriotoxic effects:

  • Inhibition of Oxidative Phosphorylation (OXPHOS): F16 acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient necessary for ATP synthesis.[2][6][7] This leads to a rapid depletion of intracellular ATP, creating an energy crisis within the cell.[1][2]

  • Depolarization of Mitochondrial Membrane Potential (ΔΨm): The compound induces a dose-dependent decrease in the mitochondrial membrane potential.[8][9] This dissipation of ΔΨm is a critical event, as it compromises the primary driving force for ATP production and mitochondrial homeostasis.[5]

  • Increased Reactive Oxygen Species (ROS) Production: F16's interference with the electron transport chain, particularly at Complex I, leads to electron leakage and the overproduction of superoxide (B77818) and other reactive oxygen species.[1][9] This surge in ROS induces oxidative stress, damaging mitochondrial DNA, proteins, and lipids.[10][11]

  • Induction of Mitochondrial Permeability Transition (MPT): The combination of ΔΨm collapse, ATP depletion, and oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP).[5][12] This leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors into the cytosol.[1]

2.3 Induction of Cell Death Pathways The mitochondrial damage inflicted by F16 culminates in the activation of cell death programs.

  • Apoptosis: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key initiating event for the intrinsic apoptotic pathway.[1][5] Cytochrome c activates caspases, leading to the characteristic apoptotic DNA laddering and cell death.[1]

  • Necrosis: In cancer cells that are resistant to apoptosis (e.g., through overexpression of anti-apoptotic proteins like Bcl-2), F16 can still induce cell death via necrosis.[5][13] The severe energetic collapse and oxidative damage lead to a loss of ionic homeostasis and membrane integrity, resulting in necrotic cell death.[13]

The signaling cascade from mitochondrial accumulation to cell death is visualized below.

F16_Mechanism_of_Action F16 Mechanism of Action cluster_Mito_Effects Mitochondrial Dysfunction F16 F16 (DLC) PlasmaMembrane Plasma Membrane Penetration F16->PlasmaMembrane Mito Mitochondrial Accumulation (driven by ΔΨm) PlasmaMembrane->Mito MembraneCollapse ΔΨm Collapse Mito->MembraneCollapse ETC_Inhibit ETC Inhibition (Complex I) Mito->ETC_Inhibit ATP_Depletion ATP Depletion MembraneCollapse->ATP_Depletion uncoupling OXPHOS MPT mPTP Opening & Cytochrome c Release MembraneCollapse->MPT ROS_Increase ROS Increase ETC_Inhibit->ROS_Increase electron leakage ATP_Depletion->MPT Necrosis Necrosis (in Apoptosis-Resistant Cells) ATP_Depletion->Necrosis severe energy crisis ROS_Increase->MPT ROS_Increase->Necrosis severe energy crisis Apoptosis Apoptosis MPT->Apoptosis Cytochrome c activates caspases Bcl2 High Bcl-2 (Apoptosis Resistance) Bcl2->MPT blocks Bcl2->Necrosis

Caption: F16's pathway from mitochondrial accumulation to inducing apoptosis or necrosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on F16 and its derivatives, highlighting their cytotoxic efficacy and impact on mitochondrial functions.

Table 1: Cytotoxicity of F16 and its Derivatives

Compound Cell Line IC50 Value Selectivity Index (Cancer vs. Normal) Reference
Phenothiazine-F16 Hybrid BT474 (Breast Cancer) 3.3 µM Not Reported [8]
F16 EpH4-A6 (Breast Cancer) 0.3 - 3 µM (effective range) Not Reported [1]
F16 SGC-7901 (Gastric Carcinoma) Strong cytotoxicity reported Not Reported [3]
F16 MCF-7 (Breast Cancer) Strong cytotoxicity reported Not Reported [3]

| 5-Br-7MeF16 (5BMF) | H2228 (Lung Cancer) | ~50 nM | 225 |[3][4] |

Table 2: Effects of F16 and Conjugates on Mitochondrial Parameters

Compound System Concentration Effect Reference
Phenothiazine-F16 Hybrid Isolated Rat Liver Mitochondria 5 µM Significant decrease in membrane potential [8]
Phenothiazine-F16 Hybrid Isolated Rat Liver Mitochondria 20 µM Complete dissipation of membrane potential [8]
F16-Betulin Conjugate Isolated Rat Liver Mitochondria 20 µM 20% stimulation of state 4 respiration (glutamate/malate) [14]
F16-Betulin Conjugate Isolated Rat Liver Mitochondria Dose-dependent Decrease in membrane potential (NAD-fueled) [9]

| F16-Betulin Conjugate | Isolated Rat Liver Mitochondria | Dose-dependent | Increase in H₂O₂ generation (glutamate/malate) |[9] |

Experimental Protocols

Investigating the interaction of compounds like F16 with mitochondria requires a suite of specialized assays. Below are detailed methodologies for key experiments.

4.1 Isolation of Mitochondria from Rat Liver This protocol is foundational for in vitro studies on mitochondrial function.[15]

  • Homogenization: Euthanize a rat and perfuse the liver with ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in 5-8 volumes of fresh isolation buffer using a Teflon pestle homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in wash buffer (isolation buffer without EGTA) and repeat the 10,000 x g centrifugation step.

  • Final Preparation: Resuspend the final pellet in a minimal volume of wash buffer. Determine the protein concentration using a standard method like the BCA assay. Keep the mitochondrial suspension on ice and use within 4-6 hours.

4.2 Measurement of Mitochondrial Membrane Potential (ΔΨm) This assay uses fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.

  • Reagents: Rhodamine 123 (Rh123) or Tetramethylrhodamine (TMRM) dye, FCCP (a protonophore used as a positive control for depolarization).

  • Procedure (for isolated mitochondria):

    • Suspend isolated mitochondria (approx. 0.5 mg/mL) in a respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2) in a fluorometer cuvette.

    • Add a respiratory substrate (e.g., 5 mM glutamate/malate or 5 mM succinate).

    • Add Rh123 (e.g., 250 nM) and monitor the fluorescence quenching as the dye is taken up by energized mitochondria (e.g., λex = 488 nm, λem = 525 nm).

    • Add the test compound (F16) at various concentrations and record the increase in fluorescence, which indicates depolarization.

    • Add FCCP (e.g., 1 µM) at the end of the experiment to induce maximum depolarization for normalization.

  • Data Analysis: Express the change in fluorescence as a percentage of the maximal depolarization induced by FCCP.

4.3 Measurement of Oxygen Consumption Rate (OCR) High-resolution respirometry is used to assess the impact of F16 on the electron transport chain.[16][17]

  • Instrumentation: A Seahorse XF Analyzer or a Clark-type oxygen electrode system (e.g., Oroboros Oxygraph).

  • Procedure (using an oxygen electrode):

    • Calibrate the electrode system with respiration medium.[18]

    • Add isolated mitochondria (0.1-0.5 mg/mL) to the chamber containing air-saturated respiration buffer.

    • Add a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate (B1194679) + rotenone).

    • Record the basal respiration rate (State 2).

    • Add a limited amount of ADP (e.g., 150 µM) to induce State 3 respiration (active phosphorylation).

    • Once ADP is consumed, respiration returns to State 4 (resting state).

    • Add the test compound (F16) and monitor its effect on State 4 and subsequent State 3 respiration rates. An increase in State 4 respiration without subsequent ATP production is indicative of uncoupling.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling. A decrease in RCR upon F16 addition indicates an uncoupling effect.

4.4 Cellular ATP Level Measurement This assay quantifies the impact of mitochondrial dysfunction on the cell's energy status.[2]

  • Principle: Utilizes the ATP-dependent luciferase-catalyzed oxidation of luciferin, where the resulting bioluminescence is proportional to the ATP concentration.

  • Procedure:

    • Plate cells in a white-walled 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of F16 for the desired time period. Include positive controls like the uncoupler CCCP.

    • Lyse the cells using a suitable lysis buffer provided with a commercial ATP assay kit.

    • Add the luciferase/luciferin reagent to the cell lysate.

    • Immediately measure the bioluminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations. Normalize the luminescence readings of treated samples to the cell number or protein concentration and calculate the intracellular ATP concentration relative to untreated controls.

The following diagram illustrates a typical experimental workflow for evaluating a mitochondriotoxic compound.

Experimental_Workflow Workflow for Evaluating Mitochondriotoxic Compounds cluster_invitro In Vitro Cellular Assays cluster_exvivo Isolated Mitochondria Assays start Start: Compound of Interest (e.g., F16) cell_culture 1. Cancer Cell Lines & Normal Control Cells start->cell_culture mito_iso 1. Isolate Mitochondria (e.g., from Rat Liver) start->mito_iso cytotoxicity 2. Cytotoxicity Assay (e.g., MTT, IC50 determination) cell_culture->cytotoxicity atp_assay 3. Cellular ATP Assay cytotoxicity->atp_assay ros_assay 4. Cellular ROS Detection (e.g., DCFH-DA) atp_assay->ros_assay apoptosis_assay 5. Apoptosis/Necrosis Assay (e.g., Annexin V/PI) ros_assay->apoptosis_assay end Data Analysis & Mechanism Elucidation apoptosis_assay->end mmp_assay 2. Membrane Potential (ΔΨm) (e.g., Rh123, TMRM) mito_iso->mmp_assay ocr_assay 3. Oxygen Consumption (OCR) (Respirometry) mmp_assay->ocr_assay swelling_assay 4. Mitochondrial Swelling Assay (Spectrophotometry) ocr_assay->swelling_assay swelling_assay->end

Caption: A generalized workflow for the preclinical assessment of F16's effects.

F16 Derivatives and Conjugates: A Logical Progression

The development of F16 has progressed to include derivatives and conjugates designed to enhance its therapeutic profile. This represents a logical strategy in drug development to improve potency, selectivity, and therapeutic index.

  • Derivatives (e.g., 5BMF): By modifying the indole (B1671886) ring of the F16 molecule, researchers have created derivatives like 5-Br-7MeF16 (5BMF). These modifications can fine-tune the charge distribution and polarity, leading to more efficient mitochondrial accumulation and significantly lower IC50 values (into the nanomolar range).[4]

  • Conjugates (e.g., F16-Betulin, Phenothiazine-F16): F16 can be used as a "molecular carrier" to deliver other cytotoxic agents specifically to the mitochondria.[8][9][14] Conjugating F16 to molecules like betulin (B1666924) or phenothiazine (B1677639) combines the mitochondrial targeting of F16 with the distinct cytotoxic mechanisms of the attached molecule, often resulting in synergistic or enhanced anti-cancer activity.[8][14]

This structure-activity relationship (SAR) approach is a cornerstone of modern drug design.

SAR_Logic Logical Progression of F16 Development cluster_strategies Drug Development Strategies F16_Core F16 Core Structure ((E)-4-(1H-indol-3-ylvinyl) -N-methylpyridinium) Modification Strategy 1: Chemical Modification of Core Structure F16_Core->Modification Conjugation Strategy 2: Conjugation to Another Agent F16_Core->Conjugation Derivatives Result: F16 Derivatives (e.g., 5BMF) Modification->Derivatives Conjugates Result: F16 Conjugates (e.g., F16-Betulin) Conjugation->Conjugates Improved_Potency Enhanced Property: Higher Potency (lower IC50) Derivatives->Improved_Potency Improved_Selectivity Enhanced Property: Higher Selectivity Derivatives->Improved_Selectivity Synergy Enhanced Property: Synergistic/Novel Action Conjugates->Synergy

Caption: Structure-activity relationship (SAR) logic for developing advanced F16 agents.

Conclusion

F16 and its analogs represent a promising class of mitochondria-targeted anti-cancer agents. Their mechanism of action is centered on the disruption of core mitochondrial functions, including membrane potential, oxidative phosphorylation, and redox balance, leading to the induction of potent cell death pathways. The quantitative data underscores the efficacy of this approach, particularly with next-generation derivatives that show nanomolar potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of such compounds. For researchers and drug developers, targeting mitochondrial vulnerabilities with molecules like F16 remains a highly viable and compelling strategy in the pursuit of novel cancer therapeutics.

References

Foundational

F16: A Novel VEGFR-Specific Inhibitor for Anti-Angiogenic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the fo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth, proliferation, and metastasis. Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of modern cancer therapy. This whitepaper provides a comprehensive technical overview of F16, a novel, specific inhibitor of VEGFR-2. F16 has demonstrated significant anti-angiogenic and anti-proliferative effects in both in vitro and in vivo models, positioning it as a promising candidate for further therapeutic development. This document details the mechanism of action of F16, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to F16

F16 is a small molecule inhibitor designed to specifically target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Its molecular formula is C13H7O6N3 with a molecular weight of 301.21 g/mol .[1] By directly interfering with the binding of VEGF to VEGFR-2, F16 effectively blocks the activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[1][2] Preclinical studies have shown that F16 not only inhibits angiogenesis but also demonstrates potent cytotoxic effects against cancer cells and can enhance the efficacy of conventional chemotherapeutic agents like Taxol.[1][2]

Mechanism of Action

F16 exerts its anti-angiogenic effects through a multi-faceted inhibition of the VEGFR-2 signaling pathway:

  • Direct Inhibition of VEGF Binding: F16 competitively binds to VEGFR-2, thereby preventing the binding of its ligand, VEGF. This was confirmed through displacement assays where F16 showed a concentration-dependent decrease in the binding of fluorescence-labeled VEGF to Human Umbilical Vein Endothelial Cells (HUVECs).[1]

  • Inhibition of VEGFR-2 Phosphorylation: By blocking VEGF binding, F16 subsequently inhibits the VEGF-induced autophosphorylation of VEGFR-2 at the Tyr1175 site in HUVECs. This is a critical step in the activation of the receptor and the initiation of downstream signaling.[1]

  • Downregulation of Key Signaling Pathways: The inhibition of VEGFR-2 phosphorylation by F16 leads to the attenuation of several downstream signaling pathways crucial for cancer cell survival and proliferation, including:

    • Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.[1][2]

    • Focal Adhesion Kinase (FAK) signaling.[1][2][3]

    • Mitogen-activated protein kinases (MAPK) pathway.[1][2]

  • Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, F16 treatment leads to the upregulation of p53 and p21, key regulators of the cell cycle and apoptosis. This suggests that F16's anti-tumor activity is also mediated by inducing cell cycle arrest and programmed cell death.[3][4]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of F16.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P-VEGFR-2 p-VEGFR-2 (Tyr1175) VEGFR-2->P-VEGFR-2 Autophosphorylation PI3K PI3K P-VEGFR-2->PI3K FAK FAK P-VEGFR-2->FAK MAPK MAPK P-VEGFR-2->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration FAK->Migration Proliferation Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis F16 F16 F16->VEGFR-2 Inhibits Binding

VEGFR-2 signaling pathway and F16's point of inhibition.

Quantitative Data

The efficacy of F16 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of F16

AssayCell LineParameterValueReference
CytotoxicityColo 320DMIC509.52 ± 1.49 µM[3][4]
Cell ProliferationHUVECsConcentration Range5.0 - 20.0 µM[1]
Tube FormationHUVECsConcentration Range0.05 - 10 µM[1]
Gene ExpressionHUVECsTreatment Concentration5 µM[3][4]

Table 2: In Vivo Efficacy of F16

ModelTumor TypeTreatmentOutcomeReference
Mouse XenograftGI-101A Breast CancerF16 MonotherapySignificant reduction in tumor burden[1][2]
Mouse XenograftGI-101A Breast CancerF16 + TaxolGreater tumor growth limitation than monotherapy[1][2]
Mouse XenograftColo 320DM Colorectal CancerF16 MonotherapySignificant reduction in tumor growth and increased survival rate[3][4]
Chorioallantoic Membrane (CAM) Assay-F16 TreatmentConfirmed in vivo tumor reductive effects[1][2]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize F16.

Inhibition of HUVEC Proliferation (MTT Assay)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.

  • Compound Preparation: A stock solution of F16 is prepared in DMSO and serially diluted in a low-serum medium to achieve the desired final concentrations (e.g., 5.0 to 20.0 µM).

  • Cell Treatment: The growth medium is replaced with the medium containing various concentrations of F16. Control wells receive medium with DMSO (vehicle) and medium alone.

  • Incubation: Plates are incubated for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.

VEGFR-2 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: HUVECs are grown to 80-90% confluency and then serum-starved for 18-24 hours. Cells are pre-treated with F16 (e.g., 1 and 10 µM) for 1 hour, followed by stimulation with VEGF (e.g., 50 ng/mL) for a specified time.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified, and the level of p-VEGFR-2 is normalized to the total VEGFR-2.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., GI-101A or Colo 320DM).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, F16, and/or combination therapy). F16 is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers like CD31 to assess microvessel density).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

The workflow for the in vitro evaluation of F16 is depicted in the diagram below.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Culture HUVEC & Cancer Cell Culture Proliferation_Assay Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Migration_Assay Migration Assay (Scratch Assay) Cell_Culture->Migration_Assay Tube_Formation_Assay Tube Formation Assay Cell_Culture->Tube_Formation_Assay Binding_Assay VEGF Displacement Assay Cell_Culture->Binding_Assay Phosphorylation_Assay VEGFR-2 Phosphorylation Assay (Western Blot) Cell_Culture->Phosphorylation_Assay IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Migration_Assay->Statistical_Analysis Tube_Formation_Assay->Statistical_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Binding_Assay->Mechanism_Elucidation Phosphorylation_Assay->Mechanism_Elucidation IC50_Determination->Mechanism_Elucidation Statistical_Analysis->Mechanism_Elucidation

General workflow for the in vitro evaluation of F16.

Logical Framework for Drug Development

The development of F16 as a clinical candidate follows a logical progression from initial discovery to preclinical evaluation.

Drug_Development_Logic Discovery Compound Discovery & Initial Screening In_Vitro In Vitro Characterization Discovery->In_Vitro MOA Mechanism of Action Studies In_Vitro->MOA Potency Potency & Efficacy Assays In_Vitro->Potency In_Vivo In Vivo Efficacy Studies Xenograft Xenograft Models In_Vivo->Xenograft Preclinical Preclinical Development Tox Toxicology & PK/PD Studies Preclinical->Tox CMC CMC & Formulation Preclinical->CMC Target_ID Target Identification (VEGFR-2) Lead_Gen Lead Generation (F16) Target_ID->Lead_Gen Lead_Gen->Discovery MOA->In_Vivo Potency->In_Vivo Xenograft->Preclinical

Logical progression of F16's drug development path.

Conclusion

F16 is a potent and specific inhibitor of VEGFR-2 with promising anti-angiogenic and anti-tumor properties. The data presented in this whitepaper highlight its ability to effectively block the VEGF/VEGFR-2 signaling pathway, leading to the inhibition of endothelial cell proliferation and migration, and the induction of apoptosis in cancer cells. The in vivo studies further substantiate its therapeutic potential, demonstrating significant tumor growth inhibition. F16 represents a valuable candidate for further preclinical and clinical development as a targeted therapy for a range of solid tumors. Its specificity for VEGFR-2 may offer a favorable safety profile compared to less specific multi-kinase inhibitors.[1][2] Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance F16 towards clinical application.

References

Exploratory

Tenascin-C: A Strategic Target for the F16 Antibody in Oncology

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Tenascin-C (TNC) is an extracellular matrix (ECM) glycoprotein (B1211001) that is minimally expressed in healthy adult tissues but be...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tenascin-C (TNC) is an extracellular matrix (ECM) glycoprotein (B1211001) that is minimally expressed in healthy adult tissues but becomes highly upregulated during tumorigenesis, wound healing, and inflammation. Its re-expression is strongly associated with tumor progression, invasion, and angiogenesis, making it a compelling target for cancer therapy. Specifically, the alternatively spliced domains of TNC, which are largely absent in normal tissues, provide tumor-specific epitopes. The human monoclonal F16 antibody, developed via phage display technology, recognizes the A1 domain of Tenascin-C. This domain is frequently present in the large TNC isoforms found in the tumor stroma and neovasculature. The high specificity of the F16 antibody for its target makes it an excellent vehicle for the delivery of therapeutic payloads, including cytokines and cytotoxic drugs, directly to the tumor microenvironment, thereby enhancing efficacy while minimizing systemic toxicity. This guide provides an in-depth overview of Tenascin-C as a target for the F16 antibody, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental processes.

The F16 Antibody and its Target: The A1 Domain of Tenascin-C

The F16 antibody is a human recombinant antibody fragment, typically in a single-chain variable fragment (scFv) format, isolated from the ETH-2 Gold synthetic antibody phage library.[1][2] It was specifically selected for its high affinity and specificity for the A1 domain, one of the nine alternatively spliced fibronectin type III (FNIII) repeats of the large isoform of Tenascin-C.[1][3] This large isoform is abundantly expressed in the ECM of a wide array of solid tumors, including glioblastoma, breast carcinoma, and lung cancer, but is virtually undetectable in healthy adult tissues, establishing it as a premier tumor-associated antigen.[1][3]

The F16 antibody has been engineered into various formats to leverage its targeting capabilities:

  • Small Immunoprotein (SIP) Format: A dimeric scFv construct that offers excellent tumor penetration and rapid clearance from circulation, ideal for radio-imaging and radio-immunotherapy.[1]

  • Immunocytokines (e.g., F16-IL2): A fusion protein combining the F16 antibody with a cytokine, such as Interleukin-2 (IL2), to concentrate immunostimulatory signals at the tumor site, thereby activating a potent anti-tumor immune response.[3][4]

  • Antibody-Drug Conjugates (ADCs): The F16 antibody armed with a highly potent cytotoxic payload, designed to deliver the drug directly to the tumor stroma for localized killing of cancer and supporting stromal cells.

Quantitative Data Overview

The following tables summarize key quantitative parameters associated with the F16 antibody and its derivatives, providing a basis for evaluating its performance as a tumor-targeting agent.

Table 1: Binding Affinity of Phage Display-Derived Anti-Tenascin-C Antibodies

While the precise dissociation constant (Kd) for the affinity-matured F16 scFv is described qualitatively as being in the "two-digit nanomolar range,"[1] the table below presents specific affinity data for another antibody, R6N, which was developed from the same phage display library (ETH-2 Gold) and affinity maturation process, offering a quantitative example of the affinities achieved with this methodology.[2]

Antibody CloneTarget DomainFormatDissociation Constant (Kᵈ)MethodReference
R6N (matured)Tenascin-C (Domain D)scFv24 nMSPR[2]
L7D (parental)Tenascin-C (Domain D)scFv41 nMSPR[2]
F16 (matured)Tenascin-C (Domain A1)scFv"Two-digit nM range"SPR[1]

scFv: single-chain variable fragment; SPR: Surface Plasmon Resonance.

Table 2: In Vivo Tumor Targeting and Pharmacokinetics of F16 Formats

This table presents biodistribution data for the SIP(F16) format and pharmacokinetic data for the F16-IL2 immunocytokine, demonstrating the antibody's ability to selectively accumulate in tumors and its behavior in circulation.

F16 FormatAnimal ModelTumor ModelDoseParameterValueTime PointReference
SIP(F16)MouseU87 GlioblastomaRadiolabeled% Injected Dose / gram (%ID/g)4.5%24 hours[1][5]
SIP(F16)MouseU87 GlioblastomaRadiolabeledTumor-to-Organ Ratio~10:124 hours[1][5]
F16-IL2HumanSolid Tumors5-25 MIUHalf-life (t½)~8 - 13 hoursN/A[3]

MIU: Million International Units.

Signaling Pathways and Mechanism of Action

Tenascin-C does not merely serve as a structural component of the ECM; it actively modulates cell behavior by interacting with various cell surface receptors. The A1 domain, targeted by F16, is implicated in these interactions. By targeting payloads to the TNC-rich tumor stroma, F16-based therapies can disrupt the pro-tumorigenic signaling network and deliver cytotoxic agents to a critical tumor support structure.

Tenascin-C Receptor Interactions

The alternatively spliced FNIII domains of Tenascin-C, including A1, interact with several receptors, influencing adhesion, migration, and proliferation.

  • Receptor Protein-Tyrosine Phosphatase-ζ/β (RPTP-β): The FNIII A1, A2, and A4 domains of TNC serve as ligands for RPTP-β, mediating the adhesion of glioma cells.[6]

  • Integrins: While specific integrin binding sites are found across TNC, the alternatively spliced region is known to interact with integrins like α9β1.[6] This interaction can suppress pro-adhesive signaling from other ECM proteins like fibronectin and modulate downstream pathways.

  • Downstream Signaling: TNC-integrin binding influences key signaling nodes that control cell migration and survival, including Focal Adhesion Kinase (FAK) and the Hippo-YAP pathway. For instance, TNC binding to integrin α9β1 has been shown to inhibit YAP, a transcriptional coactivator involved in cell proliferation.

Tenascin_C_Signaling Tenascin-C A1 Domain Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Tumor Cell Membrane cluster_Cytoplasm Cytoplasm / Nucleus TNC_A1 Tenascin-C (A1 Domain) Target of F16 RPTP RPTP-ζ/β TNC_A1->RPTP Adhesion Integrin Integrin Receptors (e.g., α9β1) TNC_A1->Integrin Adhesion/Signaling FAK FAK Integrin->FAK Activation YAP YAP (Inhibited) Integrin->YAP Inhibition Proliferation Cell Proliferation, Migration, Survival FAK->Proliferation YAP->Proliferation Transcription (Blocked)

Tenascin-C A1 Domain Signaling Pathways.

Key Experimental Protocols

This section provides detailed methodologies for the generation and evaluation of the F16 antibody and its conjugates, based on established protocols in the literature.

Protocol 1: F16 scFv Generation via Phage Display

This protocol describes the isolation of specific antibody fragments from a synthetic library.

  • Library: The ETH-2-Gold synthetic human scFv phage display library is used.[1]

  • Antigen Preparation: Recombinant human Tenascin-C A1 domain is biotinylated and purified.

  • Panning (Selection):

    • Incubation: The phage library is incubated with the biotinylated TNC-A1 antigen in solution.

    • Capture: Phage-antigen complexes are captured on streptavidin-coated magnetic beads.

    • Washing: Beads are washed extensively with buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders. The stringency of washing is increased in subsequent panning rounds.

    • Elution: Bound phages are eluted using a low pH buffer (e.g., 100 mM triethylamine) and immediately neutralized.

  • Amplification: Eluted phages are used to infect E. coli TG1 cells. The bacteria are then superinfected with a helper phage (e.g., VCSM13) to produce phages for the next round of panning.

  • Screening: After 3-4 rounds of panning, individual E. coli clones are picked. The expressed scFv fragments are screened for binding to the TNC-A1 antigen via ELISA.

  • Affinity Maturation (Optional): To improve binding affinity, diversity is introduced into the Complementarity Determining Regions (CDRs) of the selected scFv (e.g., F16) using techniques like error-prone PCR or targeted mutagenesis, followed by further rounds of stringent panning.[1]

Phage_Display_Workflow F16 Antibody Generation Workflow cluster_Selection Selection (Panning) cluster_Amplification Amplification cluster_Analysis Analysis A Incubate Phage Library with Biotinylated TNC-A1 B Capture Complexes on Streptavidin Beads A->B C Wash to Remove Non-specific Binders B->C D Elute Specific Phage Binders C->D E Infect E. coli with Eluted Phage D->E Amplify G Screen Clones by ELISA D->G Isolate & Screen F Amplify Phage Pool E->F F->A Repeat 3-4x H Sequence Positive Clones G->H

Workflow for F16 Antibody Generation.
Protocol 2: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is used to determine the on-rate (kₐ), off-rate (kₔ), and dissociation constant (Kᵈ) of the antibody-antigen interaction.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. The TNC-A1 antigen (ligand) is immobilized onto the chip surface via amine coupling. A reference channel is prepared similarly but without the antigen to subtract non-specific binding.

  • Analyte Preparation: Purified F16 scFv or SIP(F16) (analyte) is prepared in a series of concentrations (e.g., ranging from low nM to µM) in running buffer (e.g., HBS-EP).

  • Binding Measurement:

    • Association: Each concentration of the analyte is injected over the ligand and reference surfaces at a constant flow rate for a defined period, and the binding response (in Resonance Units, RU) is recorded.

    • Dissociation: Running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored over time.

  • Regeneration: A regeneration solution (e.g., low pH glycine-HCl) is injected to remove all bound analyte from the ligand surface, preparing it for the next cycle.

  • Data Analysis: The sensorgram data (RU vs. time) is corrected for non-specific binding by subtracting the reference channel signal. The association and dissociation curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kᵈ (Kᵈ = kₔ/kₐ).

Protocol 3: Site-Specific F16 Antibody-Drug Conjugate (ADC) Synthesis

This protocol is based on a method for conjugating the highly potent anthracycline PNU-159682 to an antibody with an engineered cysteine residue, ensuring a homogenous drug-to-antibody ratio (DAR).[7]

  • Antibody Engineering: The F16 antibody (in full IgG format) is engineered to introduce a specific cysteine residue at a defined site for conjugation (e.g., on the light or heavy chain). The antibody is expressed and purified.

  • Antibody Reduction: The engineered antibody (1-10 mg/mL in PBS) is partially reduced with a molar excess of a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours. This step exposes the sulfhydryl group of the engineered cysteine.

  • Linker-Payload Preparation: The cytotoxic drug PNU-159682 is synthesized with a linker containing a maleimide (B117702) group, which reacts specifically with free sulfhydryls.

  • Conjugation: The linker-payload is added to the reduced antibody solution at a slight molar excess (e.g., 5-10 fold) relative to the available cysteine sites. The reaction is incubated at room temperature for 1-2 hours.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and reducing agent using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC).

  • Characterization: The final ADC product is characterized to determine the DAR (using methods like mass spectrometry or hydrophobic interaction chromatography), purity (by SEC), and potency (in vitro cell-killing assays).

Protocol 4: In Vivo Tumor Targeting and Efficacy Study

This protocol outlines a typical preclinical study to evaluate the tumor-targeting ability and therapeutic efficacy of an F16-based agent.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are inoculated subcutaneously with a human tumor cell line known to express high levels of Tenascin-C (e.g., U87 glioblastoma or MDA-MB-231 breast cancer). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Biodistribution Study (for targeting):

    • The F16 antibody format (e.g., SIP(F16)) is radiolabeled with an isotope like Iodine-125 (¹²⁵I).

    • A defined dose of the radiolabeled antibody is injected intravenously into tumor-bearing mice.

    • At various time points (e.g., 4, 24, 48 hours), mice are euthanized. Organs of interest (tumor, blood, liver, spleen, kidneys, muscle, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.

    • Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to quantify tumor uptake and clearance from other organs.

  • Efficacy Study (for therapy):

    • Mice are randomized into treatment groups (e.g., Vehicle control, F16-ADC, F16-IL2).

    • The therapeutic agent is administered intravenously according to a defined schedule (e.g., twice weekly for 3 weeks).

    • Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight is monitored as an indicator of toxicity.

    • The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth inhibition between the treatment and control groups.

ADC_Therapy_Workflow F16-ADC Preclinical Efficacy Workflow cluster_Model Tumor Model Development cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis A Inoculate Mice with TNC-Positive Tumor Cells B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Groups B->C Ready for Study D Administer F16-ADC or Control (i.v.) C->D Dosing Schedule E Measure Tumor Volume (2-3x per week) D->E F Monitor Body Weight (Toxicity) D->F G Analyze Tumor Growth Inhibition E->G F->G

Workflow for an F16-ADC Efficacy Study.

Conclusion and Future Directions

The F16 antibody represents a highly promising platform for the targeted therapy of cancers characterized by high Tenascin-C expression. Its specificity for the tumor-associated A1 domain allows for the selective delivery of potent anti-cancer agents, a strategy validated by preclinical and early clinical studies of F16-based immunocytokines and ADCs. The data demonstrate excellent tumor localization and potent therapeutic activity. Future research should focus on optimizing payload combinations for F16-ADCs, exploring synergistic effects with other immunotherapies like checkpoint inhibitors, and expanding clinical investigations into a broader range of TNC-positive malignancies. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to advance the F16 platform toward new and improved cancer treatments.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for F16 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction F16 is a small, lipophilic, and cationic molecule that has demonstrated potent anti-cancer properties by selectively targeting the mitochondria...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F16 is a small, lipophilic, and cationic molecule that has demonstrated potent anti-cancer properties by selectively targeting the mitochondria of tumor cells.[1][2][3] This selective action is attributed to the higher mitochondrial membrane potential typically observed in cancer cells compared to their normal counterparts.[1] F16 accumulates in the mitochondria, leading to mitochondrial dysfunction, disruption of metabolic processes, and ultimately, cell death.[1][2] These application notes provide detailed protocols for utilizing F16 in cancer cell line research to assess its cytotoxic and apoptotic effects.

Mechanism of Action

F16 exerts its anti-cancer effects primarily through the induction of mitochondrial dysfunction.[2] Its positive charge drives its accumulation within the negatively charged mitochondrial matrix of cancer cells.[1] This accumulation leads to swelling of the mitochondria and rupture of the outer mitochondrial membrane, triggering the release of pro-apoptotic factors like cytochrome c.[1]

Depending on the genetic background of the cancer cell line, particularly the status of apoptosis-regulating proteins like Bcl-2, F16 can induce cell death via two distinct pathways:

  • Apoptosis: In cells with a functional apoptotic pathway, F16-induced mitochondrial damage initiates the intrinsic apoptotic cascade, leading to caspase activation and programmed cell death.[4][5]

  • Necrosis: In cancer cells that have developed resistance to apoptosis, for instance, through the overexpression of anti-apoptotic proteins like Bcl-2, F16 can still induce cell death through a necrotic pathway.[4][6]

Additionally, other research has identified a compound named F16 as a vascular endothelial growth factor receptor (VEGFR)-specific inhibitor, which impedes angiogenesis by blocking VEGF binding and subsequent signaling pathways like PI3K/Akt and MAPK.[7][8] Another F16, a fraction from Eurycoma longifolia Jack extract, has been shown to induce apoptosis in breast cancer cells through a caspase-9-independent mechanism.[5] Furthermore, an immunocytokine, F16-IL2, has been developed to target the tumor stroma and deliver an immune-stimulating payload.[9]

This document will focus on the application of the mitochondriotoxic small molecule F16 in cancer cell line research.

Data Presentation

Table 1: Summary of F16 Effects on Cancer Cell Lines

ParameterCell Line(s)Observed EffectConcentration RangeReference(s)
Cell Growth Inhibition neu-overexpressing murine mammary epithelial cells, various mouse mammary tumor and human breast cancer cell linesSelective inhibition of tumor cell proliferation3 µM[1][10]
Apoptosis Induction EpH4-A6 cellsDNA laddering, cytochrome c release0.3-3 µM[1][3]
Cell Cycle Arrest F16-sensitive EpH4-A6 cellsDecrease in S phase, increase in G1 phaseNot specified[3]
Induction of Necrosis Apoptosis-resistant cells (e.g., high Bcl-2 overexpression)Cell death by necrosisNot specified[4][6]
Anti-angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of cell proliferation, tube formation, and migration0.05-20.0 µM[7][8]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the effect of F16 on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • F16 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of F16 in complete medium.

  • Remove the medium from the wells and add 100 µL of the F16 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve F16).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following F16 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • F16 compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of F16 for the desired duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

F16_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_bcl2 F16 F16 Mito_Membrane High Negative Membrane Potential F16->Mito_Membrane Accumulation CytoC Cytochrome c Mito_Membrane->CytoC OMM Rupture & Release Necrosis_Pathway Necrosis Mito_Membrane->Necrosis_Pathway Induces in Apoptosis-Resistant Cells Apoptosis_Pathway Apoptosis CytoC->Apoptosis_Pathway Initiates Bcl2 High Bcl-2 (Apoptosis Resistance) Bcl2->Apoptosis_Pathway Inhibits Bcl2->Necrosis_Pathway Shifts towards

Caption: Mechanism of F16-induced cell death in cancer cells.

Experimental_Workflow_MTT start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_f16 Treat with F16 (various concentrations) incubate_24h->treat_f16 incubate_timepoints Incubate for 24, 48, 72h treat_f16->incubate_timepoints add_mtt Add MTT Reagent incubate_timepoints->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate % Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability with F16 using an MTT assay.

References

Application

Application Notes and Protocols for F16 Compound in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of the F16 compound, a novel anti-angiogenic and anti-proliferative agent, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the F16 compound, a novel anti-angiogenic and anti-proliferative agent, in preclinical animal models. The F16 compound is a specific inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a crucial role in halting tumor growth by inhibiting the formation of new blood vessels.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and in vitro concentrations of the F16 compound used in preclinical studies.

Table 1: In Vivo Dosage of F16 Compound in a Mouse Xenograft Model

Animal ModelTumor TypeCompoundDosageAdministration RouteVehicleStudy DurationReference
Athymic Nude MiceGI-101A Breast Cancer XenograftF16100 mg/kgNot SpecifiedControlEvery week[3]
Athymic Nude MiceGI-101A Breast Cancer XenograftTaxol10 mg/kgNot SpecifiedControlEvery week[3]
Athymic Nude MiceGI-101A Breast Cancer XenograftF16 + Taxol100 mg/kg + 10 mg/kgNot SpecifiedControlEvery week[2][3]

Table 2: In Vitro Concentrations of F16 Compound

Cell LineAssayConcentration RangeEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Tube Formation Assay0.05 - 10 µMConcentration-dependent reduction in tube formation.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Proliferation and Migration Assay5.0 - 20.0 µMInhibition of cell proliferation and migration.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Competitive VEGF Binding Assay0.001 - 1.0 µMDose-dependent competitive binding with VEGFR.[3]
Human Umbilical Vein Endothelial Cells (HUVECs)VEGFR-2 Phosphorylation Assay1.0 µMStrong inhibition of VEGF-induced VEGFR-2 phosphorylation.[3]
Various Mouse and Human Cancer Cell LinesGrowth Inhibition Assay3 µMAffects cell growth.[4]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol details the methodology for assessing the anti-tumor efficacy of the F16 compound in an athymic nude mouse model with breast cancer xenografts.[3]

1. Animal Model and Husbandry:

  • Species: Athymic nude mice.

  • Health Status: Pathogen-free.

  • Housing: Maintained in a sterile environment, with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

2. Tumor Cell Implantation:

  • Cell Line: GI-101A human breast cancer cells.

  • Implantation: Subcutaneously implant GI-101A cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size.

3. Experimental Groups and Treatment:

  • Group Allocation: Randomly assign tumor-bearing mice into experimental groups (n=6 per group).

    • Group 1 (Control): Untreated or vehicle control.

    • Group 2 (F16 Monotherapy): F16 at 100 mg/kg body weight.

    • Group 3 (Taxol Monotherapy): Taxol at 10 mg/kg body weight.

    • Group 4 (Combination Therapy): F16 at 100 mg/kg body weight + Taxol at 10 mg/kg body weight.

  • Administration: Administer treatments weekly. The specific route of administration (e.g., intraperitoneal, oral gavage) should be determined based on the compound's formulation and solubility.

4. Data Collection and Analysis:

  • Tumor Volume Measurement: Measure tumor dimensions (length and width) every week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal weekly to assess toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Statistical Analysis: Analyze the differences in tumor volume between the groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway of F16 Action

F16_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates FAK FAK VEGFR2->FAK Activates F16 F16 Compound F16->VEGFR2 Inhibits Binding Akt Akt/PKB PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation FAK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Implant GI-101A Breast Cancer Cells in Athymic Nude Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into 4 Treatment Groups (n=6) B->C D Administer Weekly Treatments: - Control - F16 (100 mg/kg) - Taxol (10 mg/kg) - F16 + Taxol C->D E Measure Tumor Volume and Body Weight Weekly D->E F Continue for Predetermined Duration E->F G Statistical Analysis of Tumor Growth Inhibition F->G

References

Method

Application Notes and Protocols for F16 Treatment in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the use of the novel anti-cancer agent F16 in preclinical xenograft models of breast, colorectal, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the novel anti-cancer agent F16 in preclinical xenograft models of breast, colorectal, and glioblastoma cancers. The protocols are based on published research and are intended to guide the design and execution of in vivo efficacy studies.

Introduction to F16

F16 is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, F16 disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Preclinical studies have demonstrated the anti-proliferative and anti-angiogenic effects of F16 in various cancer models.[1][2][3] F16 has been shown to inhibit the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and focal adhesion kinase (FAK) mediated signaling pathways.[1][4]

Additionally, the designation "F16" has been associated with an immunocytokine, F16-IL2, which combines a human antibody fragment (F16) that targets an isoform of tenascin-C with the cytokine Interleukin-2. This application note will also briefly cover a protocol for the use of F16-IL2 in a glioblastoma xenograft model.

F16 (VEGFR-2 Inhibitor) Xenograft Protocols

Data Presentation: In Vivo Efficacy of F16 (VEGFR-2 Inhibitor)
Cancer TypeCell LineAnimal ModelF16 Dosage and AdministrationCombination TherapyKey FindingsReference
Breast CancerGI-101AAthymic Nude Mice100 mg/kg, intraperitoneallyTaxol (10 mg/kg)F16 in combination with Taxol showed more significant tumor growth limitation than monotherapy.[1]
Colorectal CancerColo 320DMNot Specified50 and 100 mg/kg, intraperitoneallyNot SpecifiedSignificant reduction in tumor growth and increased survival rate compared to controls.[4][5]
GlioblastomaU87MGNot SpecifiedNot Specified in detailTemozolomide (TMZ)F16 in combination with TMZ resulted in significant tumor regression in an intracranial xenograft model.
Experimental Protocols: F16 (VEGFR-2 Inhibitor)

1. Breast Cancer Xenograft Model (GI-101A)

  • Cell Culture: Human breast cancer GI-101A cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Athymic nude mice are used for tumor implantation.

  • Tumor Implantation: A suspension of GI-101A cells is implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula (Length x Width²) / 2 is used to calculate tumor volume.

  • Treatment Protocol:

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • F16 Formulation: The specific formulation for in vivo administration is not detailed in the provided search results. A common method for small molecule inhibitors is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.

    • F16 Administration: Administer F16 intraperitoneally at a dose of 100 mg/kg. The treatment schedule (e.g., daily, every other day) should be optimized based on preliminary studies.

    • Combination Therapy: For combination studies, Taxol is administered at a dose of 10 mg/kg. The timing of administration relative to F16 should be consistent throughout the study.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • The primary endpoint is the inhibition of tumor growth.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) and western blotting to analyze the phosphorylation status of VEGFR-2 and downstream signaling proteins.

2. Colorectal Cancer Xenograft Model (Colo 320DM)

  • Cell Culture: Human colorectal adenocarcinoma Colo 320DM cells are maintained in appropriate culture conditions.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Colo 320DM cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored as described for the breast cancer model.

  • Treatment Protocol:

    • When tumors are established, mice are randomized into groups.

    • F16 Administration: F16 is administered intraperitoneally at doses of 50 mg/kg and 100 mg/kg. The treatment frequency and duration should be defined for the study.

  • Efficacy Evaluation:

    • Primary endpoints include tumor growth inhibition and increased survival rate.

    • Immunohistochemical analysis of tumor tissues for markers of angiogenesis (e.g., CD31) is performed to confirm the mechanism of action.

3. Glioblastoma Xenograft Model (U87MG)

  • Cell Culture: Human glioblastoma U87MG cells are cultured in standard conditions.

  • Animal Model: Immunocompromised mice are used.

  • Tumor Implantation: For an orthotopic model, U87MG cells are implanted intracranially.

  • Tumor Growth Monitoring: Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

  • Treatment Protocol:

    • F16 Administration: While specific dosages for the glioblastoma model were not found, a dose-escalation study would be appropriate to determine the optimal dose. Pharmacokinetic studies have shown that F16 can cross the blood-brain barrier.[2][6]

    • Combination Therapy: F16 can be administered in combination with the standard-of-care chemotherapy for glioblastoma, Temozolomide (TMZ).

  • Efficacy Evaluation:

    • The primary outcome is the regression of tumor volume and extension of survival.

F16-IL2 Immunocytokine Xenograft Protocol

Experimental Protocol: Glioblastoma Xenograft Model (U87MG)
  • Cell Culture and Tumor Implantation: As described for the F16 (VEGFR-2 inhibitor) glioblastoma model.

  • Treatment Protocol:

    • F16-IL2 Administration: A treatment regimen of five total administrations, every third day, of 20 μg of F16-IL2 in phosphate-buffered saline has been reported.

    • Combination Therapy: F16-IL2 can be combined with Temozolomide.

  • Efficacy Evaluation:

    • Tumor growth inhibition and survival are the primary endpoints. In one study, the combination therapy group exhibited complete remission of tumors.

Visualizations

F16 (VEGFR-2 Inhibitor) Signaling Pathway

F16_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation FAK->Proliferation MAPK->Proliferation F16 F16 F16->VEGFR2 Inhibits

Caption: F16 inhibits VEGFR-2 signaling, blocking downstream pathways.

Experimental Workflow for F16 Xenograft Study

F16_Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture 1. Cancer Cell Culture (e.g., GI-101A, Colo 320DM, U87MG) Implantation 3. Subcutaneous or Orthotopic Tumor Cell Implantation CellCulture->Implantation AnimalModel 2. Prepare Animal Models (e.g., Athymic Nude Mice) AnimalModel->Implantation TumorMonitoring 4. Monitor Tumor Growth Implantation->TumorMonitoring Randomization 5. Randomize into Groups TumorMonitoring->Randomization Treatment 6. Administer F16 +/- Combination Drug Randomization->Treatment Efficacy 7. Evaluate Efficacy (Tumor Growth, Survival) Treatment->Efficacy ExVivo 8. Ex Vivo Analysis (IHC, Western Blot) Efficacy->ExVivo

Caption: Workflow for an in vivo F16 xenograft efficacy study.

References

Application

Application Notes and Protocols for Measuring F16 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals Introduction F16 is a novel small molecule inhibitor with potent anti-angiogenic and anti-tumor properties.[1][2] Its primary mechanism of action is the sel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F16 is a novel small molecule inhibitor with potent anti-angiogenic and anti-tumor properties.[1][2] Its primary mechanism of action is the selective antagonism of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By inhibiting VEGFR-2, F16 disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and migration.[1] Notably, F16 has demonstrated the ability to cross the blood-brain barrier, making it a promising therapeutic candidate for aggressive brain tumors such as glioblastoma.[2] In vivo studies have confirmed F16's efficacy in delaying tumor growth in various xenograft models, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3]

These application notes provide detailed protocols and data presentation guidelines for evaluating the in vivo efficacy of F16 in preclinical cancer models.

Data Presentation

Quantitative data from in vivo efficacy studies of F16 should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of F16 in a GI-101A Breast Cancer Xenograft Model

Treatment GroupDoseAdministration RouteTreatment Duration (Days)Tumor Growth Inhibition (%)Average Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control-Intraperitoneal (i.p.)220Data Not AvailableNo significant change
F16100 mg/kgIntraperitoneal (i.p.)2240Data Not AvailableNo significant change
Taxol10 mg/kgIntraperitoneal (i.p.)2250Data Not AvailableNo significant change
F16 + Taxol100 mg/kg + 10 mg/kgIntraperitoneal (i.p.)2285Data Not AvailableNo significant change

Data synthesized from a study on GI-101A breast cancer xenografts.[3] The study reported the final tumor growth suppression percentages.

Table 2: In Vivo Efficacy of F16-IL2 in a U87MG Glioblastoma Xenograft Model

Treatment GroupDoseAdministration RouteMeasurement Time Point (Day)Average Tumor Volume (mm³) (Mean ± SD)
Vehicle Control-Intravenous (i.v.)25~1200
F16-IL220 µgIntravenous (i.v.)25~600
Temozolomide0.525 mgIntravenous (i.v.)25~400
F16-IL2 + Temozolomide20 µg + 0.525 mgIntravenous (i.v.)25~100

Data is for an F16-Interleukin 2 fusion protein and is provided for contextual reference.[4] The study showed significant tumor regression with the combination therapy.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of F16 and the experimental procedures, the following diagrams have been generated using the DOT language.

F16_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates F16 F16 F16->VEGFR2 Inhibits AKT Akt PI3K->AKT Activates RAF RAF RAS->RAF Activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Xenograft_Workflow cluster_prep Cell Preparation cluster_implant Tumor Implantation cluster_treat Treatment and Monitoring cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., U87MG, GI-101A) harvest 2. Harvest and Count Cells cell_culture->harvest resuspend 3. Resuspend in PBS/Matrigel harvest->resuspend inject 5. Subcutaneously Inject Cells resuspend->inject acclimatize 4. Acclimatize Immunodeficient Mice acclimatize->inject monitor_initial 6. Monitor for Tumor Formation inject->monitor_initial randomize 7. Randomize into Treatment Groups monitor_initial->randomize treat 8. Administer F16/Vehicle randomize->treat measure 9. Measure Tumor Volume and Body Weight Regularly treat->measure endpoint 10. Euthanize at Endpoint measure->endpoint analyze 11. Analyze Tumor Growth Inhibition endpoint->analyze

References

Method

Application Notes and Protocols for F16 and Doxorubicin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical and clinical protocols for the combination therapy of the F16 antibody (as an im...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical protocols for the combination therapy of the F16 antibody (as an immunocytokine, F16-IL2) and doxorubicin (B1662922). The F16 antibody targets the A1 domain of tenascin-C, a protein highly expressed in the tumor extracellular matrix, making it a promising candidate for targeted cancer therapy.

Mechanism of Action and Rationale for Combination Therapy

The F16 antibody, typically used in the form of a fusion protein with Interleukin-2 (B1167480) (F16-IL2), serves as a tumor-targeting agent. It selectively binds to the A1 domain of tenascin-C, which is abundant in the tumor stroma of various cancers, including breast cancer, but is virtually absent in healthy adult tissues.[1][2] This targeted delivery of IL-2, a potent cytokine, stimulates an anti-tumor immune response within the tumor microenvironment.[3] This response is characterized by the activation of immune cells such as CD8+ T cells and Natural Killer (NK) cells.[4]

Doxorubicin is a well-established chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[2] The combination of F16-IL2 and doxorubicin is based on a synergistic mechanism where the F16-IL2-mediated immune activation within the tumor microenvironment enhances the cancer-killing effects of doxorubicin.[2] Preclinical studies have demonstrated that F16-IL2 can significantly increase the therapeutic efficacy of chemotherapy.[2][5]

Data Presentation

Table 1: Preclinical Biodistribution of F16 Antibody
Model SystemAntibody FormatTime PointTumor Accumulation (%ID/g)Tumor-to-Organ RatioReference
U87 Glioblastoma XenograftSIP(F16)24 hours4.5~10:1[1]
Table 2: Clinical Trial Protocol for F16-IL2 and Doxorubicin Combination Therapy (Phase Ib/II)
ParameterPhase IbPhase IIReference
Patient Population Patients with progressive solid tumorsPatients with metastatic breast cancer[5]
F16-IL2 Dose Escalation 5-25 Million International Units (MIU)25 MIU (Recommended Dose)[5]
Doxorubicin Dose Escalation 0-25 mg/m²25 mg/m² (Recommended Dose)[5]
Administration Schedule Intravenous infusion on days 1, 8, and 15 of a 28-day cycleIntravenous infusion on days 1, 8, and 15 of a 28-day cycle[5]
Table 3: Clinical Efficacy of F16-IL2 and Doxorubicin Combination Therapy
PhaseTime PointDisease Control RateReference
Phase Ib8 weeks57%[5]
Phase II8 weeks67%[5]
Phase Ib12 weeks43%[5]
Phase II12 weeks33%[5]

Experimental Protocols

Protocol 1: In Vivo Tumor Targeting and Biodistribution of F16 Antibody

This protocol is based on the methods described by Brack et al. (2006).[1]

Objective: To determine the tumor-targeting ability and biodistribution of the F16 antibody in a preclinical xenograft model.

Materials:

  • U87 glioblastoma cells

  • Immunodeficient mice (e.g., CD1 nude mice)

  • F16 antibody in Small Immunoprotein (SIP) format [SIP(F16)]

  • Radioiodine (e.g., ¹²⁵I) for labeling

  • Standard radioiodination reagents and equipment

  • Gamma counter

Procedure:

  • Tumor Model Development:

    • Culture U87 glioblastoma cells under standard conditions.

    • Subcutaneously inject a suspension of U87 cells into the flank of immunodeficient mice.

    • Allow tumors to grow to a palpable size.

  • Antibody Radiolabeling:

    • Radiolabel the SIP(F16) with a suitable radioisotope (e.g., ¹²⁵I) using a standard method like the Chloramine-T method.

    • Purify the radiolabeled antibody to remove free radioiodine.

  • Administration:

    • Administer a single intravenous injection of the radiolabeled SIP(F16) to tumor-bearing mice.

  • Biodistribution Analysis:

    • At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

    • Harvest tumors and various organs (blood, heart, lungs, liver, spleen, kidneys, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Determine the tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of each organ.

Protocol 2: In Vivo Efficacy of Doxorubicin and Interleukin-2 Combination Therapy in a Syngeneic Breast Cancer Model

This protocol is adapted from a study by L. M. Puri, et al., which provides a framework for evaluating the combination of doxorubicin and IL-2 in a preclinical setting.[4]

Objective: To assess the anti-tumor efficacy of doxorubicin in combination with IL-2 in an immunocompetent mouse model of breast cancer.

Materials:

  • E0771 murine breast adenocarcinoma cells

  • Syngeneic mice (e.g., C57BL/6)

  • Doxorubicin

  • Recombinant murine Interleukin-2 (IL-2)

  • Calipers for tumor measurement

  • Flow cytometry reagents for immune cell analysis

Procedure:

  • Tumor Model Development:

    • Culture E0771 cells under standard conditions.

    • Subcutaneously implant E0771 cells into the mammary fat pad of syngeneic mice.

    • Monitor tumor growth until tumors are established.

  • Treatment Protocol:

    • Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., vehicle control, doxorubicin alone, IL-2 alone, combination therapy).

    • Administer a single moderate dose of doxorubicin.

    • Following doxorubicin administration, administer moderate doses of IL-2 twice daily for an extended period (e.g., 30 days).

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal survival and body weight.

    • At the end of the study, or when tumors reach a humane endpoint, euthanize the mice.

  • Immunological Analysis (Optional):

    • Harvest tumors and spleens.

    • Prepare single-cell suspensions.

    • Use flow cytometry to analyze the populations of immune cells (e.g., CD8+ T cells, NK cells) in the tumor microenvironment and spleen.

Protocol 3: Clinical Trial of F16-IL2 and Doxorubicin in Patients with Solid Tumors

This protocol is a summary of the Phase Ib/II clinical trial (NCT01131364).[5]

Objective: To evaluate the safety, tolerability, recommended dose, and efficacy of F16-IL2 in combination with doxorubicin in patients with advanced solid tumors.

Study Design:

  • Phase Ib: Open-label, dose-escalation study in patients with progressive solid tumors to determine the maximum tolerated dose (MTD) and recommended dose (RD).

  • Phase II: Single-arm study in patients with metastatic breast cancer to evaluate the efficacy of the combination at the RD.

Patient Population:

  • Adults with histologically or cytologically confirmed solid tumors for which doxorubicin is considered a suitable treatment.

Treatment Regimen:

  • Dose Escalation (Phase Ib):

    • Patients were enrolled in cohorts and received escalating doses of F16-IL2 (from 5 to 25 MIU) and doxorubicin (from 0 to 25 mg/m²).

  • Administration:

    • F16-IL2 and doxorubicin were administered intravenously on days 1, 8, and 15 of a 28-day cycle.

  • Recommended Dose (Phase II):

    • The RD was determined to be 25 MIU of F16-IL2 in combination with 25 mg/m² of doxorubicin.

Assessments:

  • Safety and Tolerability: Monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events.

  • Efficacy: Tumor response was evaluated using RECIST criteria at baseline and at specified intervals during treatment.

  • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profiles of F16-IL2.

  • Immunogenicity: Serum samples were analyzed for the presence of human anti-fusion protein antibodies (HAFA).

Visualizations

Combination_Therapy_Workflow Experimental Workflow for Preclinical Evaluation cluster_invivo In Vivo Efficacy Study cluster_biodistribution Biodistribution Study A Tumor Cell Implantation (e.g., MDA-MB-231 in immunodeficient mice or E0771 in syngeneic mice) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Treatment Administration: - Vehicle Control - Doxorubicin alone - F16-IL2 alone - F16-IL2 + Doxorubicin C->D E Efficacy Assessment: - Tumor Volume Measurement - Survival Analysis D->E F Immunophenotyping (optional): - Flow Cytometry of Tumor and Spleen E->F G Radiolabeling of F16 Antibody H IV Injection into Tumor-Bearing Mice G->H I Tissue Harvesting at Multiple Time Points H->I J Gamma Counting I->J K Calculation of %ID/g and Tumor-to-Organ Ratios J->K

Caption: Preclinical workflow for evaluating F16-doxorubicin therapy.

Signaling_Pathway Proposed Signaling Pathway of F16-IL2 and Doxorubicin Combination Therapy cluster_extracellular Tumor Microenvironment cluster_intracellular_immune Immune Cell Activation cluster_cancer_cell Cancer Cell F16_IL2 F16-IL2 Immunocytokine TenascinC Tenascin-C (A1 Domain) on Tumor Stroma F16_IL2->TenascinC Binding & Localization IL2R IL-2 Receptor (IL-2R) on Immune Cells F16_IL2->IL2R IL-2 Binding JAK_STAT JAK-STAT Pathway Activation IL2R->JAK_STAT Immune_Cell Effector Immune Cells (CD8+ T Cells, NK Cells) Cytotoxicity Enhanced Cytotoxicity Immune_Cell->Cytotoxicity Proliferation Proliferation & Activation JAK_STAT->Proliferation Proliferation->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis Synergistic Killing of Cancer Cells Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DNA->Apoptosis

Caption: Synergistic mechanism of F16-IL2 and doxorubicin.

References

Application

Application Notes and Protocols: F16-IL2 Administration in Preclinical Models

Audience: Researchers, scientists, and drug development professionals. Introduction: F16-IL2 is a tumor-targeting immunocytokine, a fusion protein combining the human antibody fragment scFv(F16) with the cytokine Interle...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: F16-IL2 is a tumor-targeting immunocytokine, a fusion protein combining the human antibody fragment scFv(F16) with the cytokine Interleukin-2 (B1167480) (IL-2).[1] The F16 antibody component specifically targets the A1 domain of Tenascin-C (TNC), a glycoprotein (B1211001) that is highly expressed in the extracellular matrix of many solid tumors but is virtually absent in healthy adult tissues.[2][3] This targeted delivery approach aims to concentrate the potent immunostimulatory effects of IL-2 at the tumor site, thereby enhancing the anti-tumor immune response while mitigating the severe systemic toxicities associated with high-dose IL-2 therapy.[4][5]

Preclinical studies have demonstrated that F16-IL2 can effectively localize to tumors in vivo and potentiate the therapeutic efficacy of standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696).[1][6] These application notes provide a summary of key preclinical findings and detailed protocols for the administration and evaluation of F16-IL2 in mouse tumor models.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from preclinical studies involving F16-IL2 and related immunocytokines.

Table 1: Efficacy of F16-IL2 in Combination Therapies in Preclinical Models

Tumor ModelCombination AgentAdministration RouteKey Efficacy OutcomeReference
Human GlioblastomaTemozolomideIV; IPTotal tumor eradication in 71% of treated mice[6]
Human Breast CancerDoxorubicin or PaclitaxelIVSignificant therapeutic benefit compared to monotherapies[6]
Murine Melanoma (K1735M2)*Paclitaxel or DacarbazineIVPotentiated tumor growth retardation compared to monotherapies[7]
Murine Sarcoma (Wehi-164)**L19-TNF-αIntratumoralComplete remission in all treated mice[6][7]

*Data from studies with F8-IL2, an immunocytokine targeting a different extracellular matrix component (EDA of fibronectin) but providing a relevant methodological framework. **Data from studies with L19-IL2, an immunocytokine targeting the EDB domain of fibronectin.

Table 2: Representative Dosing for IL-2-based Immunocytokines in Preclinical Mouse Models

ImmunocytokineDose per MouseEquivalent (mg/kg)***Administration RouteMouse ModelReference
F8-IL2*30 - 50 µg~1.5 - 2.5 mg/kgIVK1735M2 Melanoma[7]
L19-IL2**30 µg~1.5 mg/kgIntratumoralWehi-164 Sarcoma[7]
Recombinant IL-210 µg~0.5 mg/kgIntratumoralK1735M2 Melanoma[7]

*F8-IL2 targets the EDA of fibronectin. **L19-IL2 targets the EDB of fibronectin. ***Assuming an average mouse body weight of 20 g.

Table 3: Pharmacokinetic Parameters of IL-2 and Fusion Proteins in Mice

AgentAdministrationTerminal Half-lifeKey FindingReference
Recombinant IL-2IV~3.7 minutesVery rapid clearance, primarily by the kidneys.[8][9]
ch14.18-IL-2IV~4.1 hoursFusion to an antibody significantly prolongs IL-2 half-life.[10]
F16-IL2 (Clinical)IV~8 - 13 hoursDose-dependent half-life observed in human patients.[2][11]

Signaling Pathway and Mechanism of Action

F16-IL2 leverages antibody-guided delivery to initiate a localized immune attack against the tumor. The F16 moiety binds to Tenascin-C in the tumor stroma, anchoring the IL-2 payload. The localized IL-2 then binds to its high-affinity receptor (CD25/CD122/CD132) on the surface of immune cells, particularly Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs). This binding triggers downstream signaling cascades (primarily the JAK-STAT pathway), leading to the proliferation, activation, and enhanced cytotoxic function of these effector cells, which then recognize and eliminate tumor cells.

F16IL2_MoA cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment F16IL2_circ F16-IL2 (IV Admin) F16IL2_tumor F16-IL2 F16IL2_circ->F16IL2_tumor Extravasates & Accumulates TNC Tenascin-C (A1 Domain) on Tumor Stroma F16IL2_tumor->TNC Binds IL2R IL-2 Receptor F16IL2_tumor->IL2R IL-2 Binds TumorCell Tumor Cell ImmuneCell NK Cell / T Cell ImmuneCell->IL2R Expresses Killing Tumor Cell Lysis ImmuneCell->Killing Mediates Activation Immune Cell Activation & Proliferation IL2R->Activation Triggers JAK-STAT Signaling Activation->ImmuneCell Enhances Killing->TumorCell Targets

F16-IL2 mechanism of action at the tumor site.

Experimental Protocols

The following protocols are generalized methodologies based on published preclinical studies of F16-IL2 and similar immunocytokines. Researchers should adapt these protocols to their specific tumor models and experimental goals.

Protocol 1: Evaluation of F16-IL2 Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes a typical workflow for assessing the efficacy of F16-IL2, alone or in combination with chemotherapy.

workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis node1 1. Animal Acclimation (e.g., C57BL/6J mice, 1-2 weeks) node2 2. Tumor Cell Implantation (e.g., 1x10^6 B16F10 cells s.c.) node1->node2 node3 3. Tumor Growth Monitoring (Daily caliper measurements) node2->node3 node4 4. Randomization (When tumors reach ~100 mm³) node3->node4 node5 Group 1: Vehicle Control (Saline) Group 2: F16-IL2 Group 3: Chemotherapy Group 4: F16-IL2 + Chemo node4->node5 node6 5. Agent Administration (e.g., F16-IL2 IV, Chemo IP) (3x per week for 2 weeks) node5->node6 node7 6. Continued Monitoring (Tumor volume, body weight, survival) node6->node7 node8 7. Endpoint Analysis (Tumor excision for IHC, flow cytometry) node7->node8 node9 8. Data Interpretation (Tumor growth curves, survival plots) node8->node9

Workflow for a preclinical efficacy study.

Materials:

  • Syngeneic tumor cells (e.g., K1735M2 melanoma, Wehi-164 sarcoma)

  • Immunocompetent mice (e.g., C3H/HeN or BALB/c, matched to cell line)

  • F16-IL2 (reconstituted in sterile PBS)

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

  • Vehicle control (e.g., sterile saline or PBS)

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group A: Vehicle Control (i.v.)

    • Group B: F16-IL2 (e.g., 1.5 mg/kg, i.v.)

    • Group C: Chemotherapy (e.g., Paclitaxel 20 mg/kg, i.v.)

    • Group D: F16-IL2 + Chemotherapy

  • Treatment Schedule: Administer treatments according to a defined schedule. A common schedule involves injections every two or three days for several cycles.[7] For combination therapy, chemotherapy is often administered 24 hours prior to the immunocytokine to promote immunogenic cell death.[7]

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days as an indicator of efficacy and toxicity.

  • Endpoint: The study may conclude when tumors in the control group reach a predetermined maximum size, or based on survival. At the endpoint, tumors can be excised for further analysis.

Protocol 2: Analysis of Immune Cell Infiltration via Immunohistochemistry (IHC)

This protocol outlines the steps to visualize and quantify the immune response within the tumor microenvironment following F16-IL2 treatment.

Materials:

  • Excised tumors from Protocol 1

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Primary antibodies (e.g., anti-CD4, anti-CD8, anti-NKp46)

  • Fluorescently-labeled secondary antibodies

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Immediately after excision, embed fresh tumor tissue in OCT compound and flash-freeze in liquid nitrogen.[7]

  • Sectioning: Cut 5-10 µm thick cryostat sections and mount them on microscope slides.

  • Fixation and Permeabilization: Fix sections with cold acetone (B3395972) or paraformaldehyde, followed by permeabilization with a detergent-based buffer if targeting intracellular antigens.

  • Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount slides with fluorescent mounting medium.[7]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of positive cells per field of view or as a percentage of total cells to compare immune infiltration between treatment groups.

Rationale for Combination Therapy

The synergy between F16-IL2 and chemotherapy is based on complementary mechanisms of action. Many cytotoxic agents induce immunogenic cell death (ICD), a form of apoptosis that releases tumor-associated antigens and danger signals. These signals can prime an anti-tumor immune response. F16-IL2 then acts to amplify this response by recruiting and potently activating NK cells and T cells directly at the site where tumor antigens are being released, leading to a more robust and durable anti-cancer effect than either agent can achieve alone.[6]

combo_logic chemo Chemotherapy (e.g., Doxorubicin) icd Immunogenic Cell Death (ICD) chemo->icd antigen Tumor Antigen Release icd->antigen synergy Synergistic Tumor Eradication antigen->synergy Primes Immune System f16il2 F16-IL2 localization IL-2 Localization at Tumor Site f16il2->localization activation T Cell / NK Cell Activation localization->activation activation->synergy Boosts Effector Function

Logical basis for combining F16-IL2 with chemotherapy.

Conclusion: The F16-IL2 immunocytokine represents a promising strategy for cancer immunotherapy. The preclinical data strongly support its mechanism of selectively targeting IL-2 activity to the tumor microenvironment. The provided protocols offer a foundational framework for researchers to investigate the efficacy, mechanism of action, and synergistic potential of F16-IL2 in relevant preclinical cancer models.

References

Method

Techniques for Assessing F16 Anti-Angiogenic Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the techniques used to assess the anti-angiogenic effects of F16, a novel and potent inhibitor o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess the anti-angiogenic effects of F16, a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The protocols detailed below are based on established methodologies and findings from preclinical evaluations of F16, offering a guide for researchers in the fields of oncology and angiogenesis.

Introduction to F16

F16 is a small molecule inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. It functions by selectively antagonizing VEGFR-2, a key receptor in the signaling cascade that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4] Studies have shown that F16 effectively inhibits endothelial cell proliferation, migration, and tube formation in vitro and reduces tumor growth in vivo, making it a promising candidate for cancer therapy.[1][2][3][4][5][6]

In Vitro Assessment of F16 Anti-Angiogenic Effects

A series of in vitro assays are essential to elucidate the specific effects of F16 on endothelial cells. These assays are crucial for understanding the mechanism of action and determining the effective concentration range.

Endothelial Cell Proliferation Assay

This assay determines the effect of F16 on the growth of endothelial cells, a fundamental process in angiogenesis.

Quantitative Data Summary:

Cell LineF16 Concentration (µM)Inhibition of Proliferation
HUVECs5.0 - 20.0Concentration-dependent decrease
PC120.1 - 20.0Concentration-dependent decrease

Data synthesized from preclinical studies on F16.[1]

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 12 hours.[7]

  • Synchronization: Synchronize the cells by incubating them in a medium with 2% Fetal Bovine Serum (FBS) for 24 hours.[7]

  • Treatment: Treat the cells with varying concentrations of F16 (e.g., 0.05 µM to 20 µM) for 24, 48, and 72 hours.[1]

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme.

  • Quantification: Add a substrate solution and measure the colorimetric reaction using a microplate reader at 450 nm. The absorbance is directly proportional to the rate of cell proliferation.

Endothelial Cell Migration Assay

This assay evaluates the ability of F16 to inhibit the migration of endothelial cells, a critical step in the formation of new blood vessels.

Quantitative Data Summary:

Assay TypeCell LineF16 Concentration (µM)Inhibition of Migration
Scratch AssayHUVECsNot specifiedSignificant inhibition after 12h
Transwell AssayHUVECsNot specifiedConcentration-dependent decrease

Data synthesized from preclinical studies on F16.[1]

Protocol: Transwell Migration Assay

  • Chamber Preparation: Use a 24-well plate with Transwell inserts (8 µm pore size). The lower chamber should contain endothelial cell basal medium (EBM) with a chemoattractant like VEGF.[8][9]

  • Cell Seeding: Seed HUVECs (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free EBM.[10]

  • Treatment: Add different concentrations of F16 to the upper chamber with the cells.

  • Incubation: Incubate the plate for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.[9]

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]

  • Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet. Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of F16 to disrupt the formation of three-dimensional, capillary-like structures by endothelial cells.

Quantitative Data Summary:

Cell LineF16 Concentration (µM)Inhibition of Tube Formation
HUVECs0.05 - 10Concentration-dependent decrease

Data synthesized from preclinical studies on F16.[1]

Protocol: Tube Formation on Matrigel

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify at 37°C.[11][12][13]

  • Cell Seeding: Seed HUVECs (e.g., 1-2 x 10⁴ cells per well) onto the Matrigel-coated surface.[13]

  • Treatment: Add varying concentrations of F16 to the wells.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[13]

  • Visualization and Quantification: Visualize the tube network using a microscope. The anti-angiogenic effect can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Assessment of F16 Anti-Angiogenic Effects

In vivo models are crucial for evaluating the efficacy of F16 in a complex biological system.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Quantitative Data Summary:

ModelF16 TreatmentOutcome
CAM AssayNot specifiedConfirmed in vivo anti-angiogenic effects

Data synthesized from preclinical studies on F16.[1]

Protocol: In Ovo CAM Assay

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[14]

  • Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[15][16]

  • Sample Application: On day 7 or 8, place a sterile filter paper disc or a carrier containing F16 onto the CAM.[14]

  • Incubation: Reseal the window and continue incubation for another 48-72 hours.

  • Analysis: Observe and photograph the CAM. The anti-angiogenic effect is determined by the reduction in the number and length of blood vessels in the treated area compared to a control.

Mouse Xenograft Tumor Model

This model is the gold standard for assessing the anti-tumor and anti-angiogenic efficacy of a drug candidate in a mammalian system.

Quantitative Data Summary:

Tumor ModelF16 Treatment (dose)Tumor Growth Inhibition
GI-101A Breast Cancer Xenograft100 mg/kg~65%
GI-101A (with Taxol)100 mg/kg (F16) + 10 mg/kg (Taxol)>85.2%
U87MG Glioblastoma XenograftNot specifiedSignificant delay in tumor growth

Data synthesized from preclinical studies on F16.[1][3][4]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., GI-101A breast cancer cells or U87MG glioblastoma cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[1][17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Administer F16 (e.g., intraperitoneally or orally) to the treatment group of mice according to a predetermined schedule and dosage. A control group should receive a vehicle.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors and analyze them for microvessel density (e.g., by staining for CD31) to directly assess the effect on tumor angiogenesis.

Signaling Pathway Analysis

F16 exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade.

Key Signaling Events Inhibited by F16:

  • VEGF Binding: F16 competitively inhibits the binding of VEGF to its receptor, VEGFR-2.[1][3]

  • VEGFR-2 Phosphorylation: Consequently, F16 inhibits the VEGF-induced autophosphorylation of VEGFR-2.[1][3]

  • Downstream Pathways: This leads to the inhibition of downstream pro-angiogenic signaling pathways, including:

    • PI3K/Akt pathway: crucial for endothelial cell survival.[1][2]

    • FAK/MAPK pathway: involved in cell migration and proliferation.[1][2]

Visualizations

Signaling Pathway Diagram

F16_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK F16 F16 F16->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK FAK->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: F16 inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow cluster_assays In Vitro Assays Proliferation Endothelial Cell Proliferation Assay Analysis Quantify Effects Proliferation->Analysis Migration Endothelial Cell Migration Assay Migration->Analysis Tube_Formation Endothelial Cell Tube Formation Assay Tube_Formation->Analysis Start Culture Endothelial Cells (e.g., HUVECs) Treatment Treat with F16 (Dose-Response) Start->Treatment Treatment->Proliferation Treatment->Migration Treatment->Tube_Formation

Caption: Workflow for in vitro assessment of F16.

Experimental Workflow: In Vivo Assays

In_Vivo_Workflow cluster_models In Vivo Models CAM Chick Chorioallantoic Membrane (CAM) Assay Treatment Administer F16 CAM->Treatment Xenograft Mouse Xenograft Tumor Model Xenograft->Treatment Start Select In Vivo Model Start->CAM Start->Xenograft Analysis Measure Anti-Angiogenic and Anti-Tumor Effects Treatment->Analysis

Caption: Workflow for in vivo evaluation of F16.

References

Application

Application Notes and Protocols for F16, a Mitochondriotoxic Compound

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Properties Compound Name: F16 Formal Name: 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide[1] CAS Number: 36098-33-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Compound Name: F16 Formal Name: 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide[1] CAS Number: 36098-33-6[1] Molecular Formula: C₁₆H₁₅N₂ • I[1] Formula Weight: 362.2 g/mol [1] Appearance: A crystalline solid[1]

Note: It is critical to distinguish this compound from another molecule also referred to as F16, which is a vascular endothelial growth factor receptor (VEGFR)-specific inhibitor with the molecular formula C₁₃H₇O₆N₃.[2][3][4] This document pertains exclusively to the mitochondriotoxic agent, CAS Number 36098-33-6.

Mechanism of Action

F16 is a small, cationic, and lipophilic molecule that preferentially accumulates in the mitochondrial membranes of tumor cells, leading to the disruption of their function.[1][5] Its cytotoxic effects are primarily mediated through the induction of mitochondrial damage, which is characterized by several key events:

  • Disruption of Mitochondrial Transmembrane Potential: F16 is believed to induce apoptosis by disrupting the mitochondrial transmembrane potential.[1] Experiments on isolated rat liver mitochondria have shown that F16 can significantly decrease the membrane potential.[6]

  • Inhibition of ATP Synthesis: Accumulation of F16 in mitochondria leads to a failure in ATP synthesis, decreasing the cellular ATP pool in a time-dependent manner.[5]

  • Cytochrome c Release: Treatment with F16 promotes the early release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[5]

  • Increased Reactive Oxygen Species (ROS) Production: F16 accumulation induces an increase in the production of reactive oxygen species.[5]

The ultimate cellular outcome of F16 treatment depends on the genetic background of the target carcinoma cell. In cells with moderate levels of the anti-apoptotic protein Bcl-2, F16 triggers apoptosis.[7] However, in cells with high levels of Bcl-2 that are resistant to apoptosis, F16 can induce cell death through necrosis.[7] This dual mechanism of action suggests F16 may be effective against a broader spectrum of tumors, including those that have developed resistance to apoptosis.[7]

Data Presentation

F16 Solubility
SolventSolubility
Dimethylformamide (DMF)25 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Ethanol500 µg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[1]

Experimental Protocols

Preparation of F16 Stock Solutions

Objective: To prepare a concentrated stock solution of F16 for use in in vitro experiments.

Materials:

  • F16 crystalline solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-warming of Solvent: If the F16 is to be dissolved at a high concentration, gently warm the DMSO to room temperature if it has been stored refrigerated.

  • Weighing F16: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of F16 solid.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of F16).

  • Mixing: Vortex the solution until the F16 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Sterilization: While DMSO is a sterile solvent, if necessary for the experimental application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. The compound is stable for at least 4 years when stored properly.[1]

Note on DMSO Usage: DMSO is a potent solvent that can have its own biological effects. It is recommended to keep the final concentration of DMSO in cell culture media to a minimum, ideally below 0.5% (v/v), and to include a vehicle control (media with the same concentration of DMSO as the F16-treated samples) in all experiments.[8]

In Vitro Cytotoxicity Assay using a Cancer Cell Line

Objective: To determine the cytotoxic effects of F16 on a cancer cell line (e.g., a breast carcinoma cell line).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • F16 stock solution (prepared as described above)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Working Solutions: Prepare serial dilutions of the F16 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to account for the final volume in the wells.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of F16. Include wells with medium only (blank), and medium with the vehicle (DMSO) at the highest concentration used for the F16 dilutions (vehicle control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a chosen method. For an MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each F16 concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of F16 that inhibits cell growth by 50%).

Mandatory Visualizations

F16_Signaling_Pathway F16 Induced Cell Death Pathway cluster_bcl2 Cellular Context F16 F16 Compound Mitochondria Mitochondria F16->Mitochondria Accumulates in Mito_Damage Mitochondrial Damage - Decreased Membrane Potential - Decreased ATP Synthesis - Increased ROS Mitochondria->Mito_Damage Induces Cyt_C Cytochrome c Release Mito_Damage->Cyt_C Necrosis Necrosis Mito_Damage->Necrosis Can directly lead to Apoptosis Apoptosis Cyt_C->Apoptosis Initiates Bcl2_mod Moderate Bcl-2 Apoptosis->Bcl2_mod Bcl2_high High Bcl-2 (Apoptosis Resistant) Necrosis->Bcl2_high

Caption: F16's mechanism of action leading to apoptosis or necrosis.

Experimental_Workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Stock_Prep Prepare F16 Stock Solution (DMSO) Working_Sol Prepare Working Solutions in Media Stock_Prep->Working_Sol Cell_Seed Seed Cells in 96-well Plate Treatment Treat Cells with F16 Dilutions Cell_Seed->Treatment Working_Sol->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability Data_Analysis Analyze Data (Calculate IC50) Viability->Data_Analysis

References

Method

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following F16 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction F16 is a novel small molecule compound that has been identified as a potent inducer of apoptosis in various cancer cell lines. It functions as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F16 is a novel small molecule compound that has been identified as a potent inducer of apoptosis in various cancer cell lines. It functions as a mitochondriotoxic agent, accumulating in the mitochondria and disrupting their function, which in turn can trigger programmed cell death.[1] Depending on the genetic background of the target cells, particularly the expression levels of anti-apoptotic proteins like Bcl-2, F16 can induce either apoptosis or necrosis.[1][2] Understanding the apoptotic response to F16 treatment is crucial for its development as a potential therapeutic agent.

Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. The most common assay for this purpose is the co-staining of cells with Annexin V and Propidium Iodide (PI). This application note provides a detailed protocol for the analysis of apoptosis induced by F16 using this method.

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

By co-staining with FITC-Annexin V and PI, flow cytometry can distinguish between three distinct cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

The following tables present illustrative quantitative data from dose-response and time-course experiments analyzing F16-induced apoptosis. These tables are provided as examples for structuring and presenting experimental results.

Table 1: Illustrative Dose-Response of F16 on Apoptosis in Cancer Cells (48-hour treatment)

F16 Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
185.6 ± 3.58.1 ± 1.26.3 ± 0.914.4 ± 2.1
562.3 ± 4.220.5 ± 2.817.2 ± 2.537.7 ± 5.3
1040.1 ± 5.135.7 ± 4.124.2 ± 3.359.9 ± 7.4
2515.8 ± 3.945.2 ± 5.539.0 ± 4.884.2 ± 10.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Illustrative Time-Course of Apoptosis Induced by 10 µM F16 in Cancer Cells

Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.31.8 ± 0.23.9 ± 0.5
1280.4 ± 3.312.3 ± 1.57.3 ± 0.919.6 ± 2.4
2465.2 ± 4.122.8 ± 2.912.0 ± 1.834.8 ± 4.7
4840.1 ± 5.135.7 ± 4.124.2 ± 3.359.9 ± 7.4
7225.5 ± 4.530.1 ± 3.844.4 ± 5.274.5 ± 9.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • F16 compound

  • Appropriate cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Cell Culture and F16 Treatment
  • Cell Seeding: Seed the desired cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of F16 in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions of F16 in complete cell culture medium to achieve the desired final concentrations for the experiment.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of F16. Include a vehicle-treated control (medium with the same concentration of the solvent used for the F16 stock) and an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the compound and cell type and may need to be determined empirically.

Cell Harvesting and Staining
  • Cell Collection:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer it to a centrifuge tube. Wash the adherent cells once with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the previously collected medium.

    • Suspension cells: Directly collect the cells from the culture vessel and transfer to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of FITC-Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis
  • Instrument Setup: Analyze the samples on a flow cytometer within one hour of staining. Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up the appropriate voltage and compensation settings to correct for spectral overlap.

  • Data Acquisition: For each sample, acquire a minimum of 10,000 events.

  • Data Analysis:

    • Create a dot plot of FITC-Annexin V fluorescence (typically on the x-axis) versus PI fluorescence (typically on the y-axis).

    • Gate the populations corresponding to:

      • Live cells (Annexin V- / PI-) in the lower-left quadrant.

      • Early apoptotic cells (Annexin V+ / PI-) in the lower-right quadrant.

      • Late apoptotic/necrotic cells (Annexin V+ / PI+) in the upper-right quadrant.

    • Quantify the percentage of cells in each quadrant.

Visualizations

F16_Apoptosis_Pathway F16 F16 Compound Mitochondria Mitochondria F16->Mitochondria Accumulates in Disruption Mitochondrial Dysfunction Mitochondria->Disruption CytochromeC Cytochrome c Release Disruption->CytochromeC Caspase_Activation Caspase Activation (Caspase-7) CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: F16-induced apoptotic signaling pathway.

Apoptosis_Analysis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture F16_Treatment 2. F16 Treatment Cell_Culture->F16_Treatment Harvesting 3. Cell Harvesting F16_Treatment->Harvesting Washing 4. Washing with PBS Harvesting->Washing Staining 5. Annexin V/PI Staining Washing->Staining Flow_Cytometry 6. Flow Cytometry Staining->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis analysis.

AnnexinV_PI_Principle cluster_live Live Cell cluster_early Early Apoptotic Cell cluster_late Late Apoptotic/Necrotic Cell Live Annexin V (-) PI (-) Early Annexin V (+) PI (-) Live->Early F16 Treatment Late Annexin V (+) PI (+) Early->Late Progression

Caption: Principle of Annexin V and PI Staining.

References

Application

Application Notes and Protocols for Western Blot Analysis of VEGFR Phosphorylation Following F16 Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for assessing the inhibitory effect of F16, a novel Vascular Endothelial Growth Factor Receptor (VEGFR)-spe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the inhibitory effect of F16, a novel Vascular Endothelial Growth Factor Receptor (VEGFR)-specific inhibitor, on VEGFR phosphorylation using Western blotting. The protocols and data presented are compiled from published research and established methodologies for analyzing phosphorylated receptor tyrosine kinases.

Introduction

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, the receptor undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[3]

F16 is a novel small molecule inhibitor that has been shown to exert anti-angiogenic and anti-tumor effects by specifically antagonizing VEGFR.[4] It competitively inhibits the binding of VEGF to VEGFR-2, thereby preventing its phosphorylation and subsequent downstream signaling.[3][5] This document provides a comprehensive protocol for utilizing Western blotting to quantify the reduction in VEGFR-2 phosphorylation in response to F16 treatment.

Data Presentation

The following tables summarize the reported effects of F16 on VEGFR-2 phosphorylation. The data is based on studies conducted on Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of F16 on VEGF-Induced VEGFR-2 Phosphorylation

Treatment GroupF16 Concentration (µM)VEGF Stimulation (50 ng/mL)Phospho-VEGFR-2 (Tyr1175) LevelTotal VEGFR-2 Level
Control0-BasalUnchanged
VEGF Stimulated0+IncreasedUnchanged
F16 Treated1+Significantly ReducedUnchanged
F16 Treated10+Significantly ReducedUnchanged

Data is qualitative based on descriptive analysis from the source.[5]

Table 2: Concentration-Dependent Inhibition of VEGF Binding by F16

F16 Concentration (µM)Inhibition of Fluorescence-Labeled VEGF Binding
0.001Low
0.01Moderate
0.1High
1.0Very High
10.0Maximum

This table reflects a dose-dependent decrease in VEGF binding to HUVECs as measured by a displacement assay.[5]

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway Inhibition by F16

VEGFR2_Pathway cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR-2 (Tyr1175) VEGFR2:e->pVEGFR2:w Downstream Downstream Signaling (PI3K/Akt, MAPK) pVEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds F16 F16 F16->VEGFR2 Inhibits Binding Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: F16 inhibits VEGF binding to VEGFR-2, preventing phosphorylation and downstream signaling.

Western Blot Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting A 1. Cell Culture & Treatment (e.g., HUVECs + F16) B 2. VEGF Stimulation (e.g., 50 ng/mL) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-p-VEGFR-2) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Stripping & Reprobing (Anti-Total-VEGFR-2) J->K

Caption: Workflow for analyzing VEGFR-2 phosphorylation via Western blot after F16 treatment.

Experimental Protocols

This section provides a detailed protocol for a Western blot analysis of VEGFR-2 phosphorylation in HUVECs following treatment with F16.

Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Culture Medium: EGM-2 medium supplemented with growth factors

  • Serum-Starvation Medium: Basal medium without serum or growth factors

  • F16 Compound: Stock solution in DMSO

  • VEGF-A: Recombinant human VEGF-A (e.g., 50 ng/mL for stimulation)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[2]

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 8%) or reagents for casting gels[1]

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane[1][2]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-VEGFR-2 (Tyr1175)

    • Rabbit anti-total-VEGFR-2

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Stripping Buffer: Commercially available or lab-prepared stripping buffer[1]

Protocol
  • Cell Culture and Serum Starvation:

    • Culture HUVECs in EGM-2 medium at 37°C in a humidified 5% CO₂ incubator.

    • When cells reach 80-90% confluency, replace the growth medium with serum-free basal medium.

    • Incubate for 4-6 hours to reduce basal levels of receptor phosphorylation.[2]

  • F16 Treatment and VEGF Stimulation:

    • Treat the serum-starved cells with varying concentrations of F16 (e.g., 1 µM and 10 µM) for a predetermined time (e.g., 24 hours).[5] Include a vehicle control (DMSO).

    • Following F16 treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce VEGFR-2 phosphorylation.[2][5] Include an unstimulated control group.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[2]

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]

    • Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.[1]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is recommended to reduce background.[2]

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Tyr1175) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1][2]

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed for total VEGFR-2 and a loading control like β-actin.

    • Wash the membrane in TBST and incubate in stripping buffer for 15-30 minutes at room temperature.[1]

    • Wash thoroughly with TBST and re-block with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against total VEGFR-2, followed by the appropriate secondary antibody and detection steps as described above.

    • Repeat the stripping and reprobing process for β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-VEGFR-2 band to the total VEGFR-2 band for each sample.

    • Further normalize to the loading control (β-actin) if necessary.

    • Compare the normalized phospho-VEGFR-2 levels across different treatment groups to determine the effect of F16.

References

Technical Notes & Optimization

Troubleshooting

F16 compound stability issues in solution

Welcome to the technical support center for F16. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with F16 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F16. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with F16 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is F16 and what are its primary stability concerns?

A1: F16 is a potent kinase inhibitor being investigated for various therapeutic applications. Structurally, F16 contains functional groups, such as an ester and an electron-rich aromatic ring, that make it susceptible to degradation in solution. The primary stability concerns are hydrolysis, oxidation, and photolysis.[1][2][3] Understanding these pathways is critical for maintaining the compound's integrity during storage and experimentation.

Q2: My F16 solution has changed color from clear to pale yellow. What does this indicate?

A2: A color change in your F16 solution often indicates oxidative degradation. The electron-rich aromatic system in F16 is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, or the presence of trace metal ions in your buffer.[1][3] It is crucial to prepare fresh solutions and minimize exposure to light and air.

Q3: I'm observing a loss of potency with my F16 compound in cell-based assays performed over several days. What could be the cause?

A3: A gradual loss of activity suggests that F16 is degrading in the cell culture medium.[1] This is likely due to hydrolysis of the ester group, a reaction that can be influenced by the pH and enzymatic activity within the culture medium. For multi-day experiments, consider replenishing the compound or using a more stable analog if available.

Q4: What are the ideal storage conditions for F16 stock solutions?

A4: To ensure maximum stability, F16 stock solutions should be prepared in an anhydrous, aprotic solvent like DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][5][6] Protect the vials from light by using amber tubes or wrapping them in aluminum foil.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues with F16.

Problem: Inconsistent or non-reproducible results in biochemical or cellular assays.

This is a common manifestation of compound instability. Use the following workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow: Inconsistent Results A Inconsistent Results Observed B Prepare Fresh F16 Stock Solution (Anhydrous DMSO, -80°C Storage) A->B C Analyze Stock by HPLC-UV (See Protocol 1) B->C D Is Stock >98% Pure? C->D E Assess Stability in Assay Buffer (Time-course HPLC Analysis) D->E  Yes H Old Stock Degraded. Discard and Use Fresh Stock. D->H No F Is F16 Stable? (<5% degradation over assay duration) E->F G Issue Likely Not F16 Stability. Investigate Other Assay Parameters. F->G  Yes I F16 Unstable in Buffer. Modify Buffer (e.g., lower pH, add antioxidant) or Reduce Incubation Time. F->I No

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

The stability of F16 is highly dependent on the solution's pH, temperature, and exposure to light. The following tables summarize data from forced degradation studies.

Table 1: Effect of pH on F16 Stability in Aqueous Buffer at 25°C

pHSolvent/BufferIncubation Time (hours)% F16 RemainingPrimary Degradation Pathway
3.00.1 M HCl2495.2%Minor Hydrolysis
7.4PBS2478.5%Hydrolysis
9.00.1 M NaOH2445.1%Base-catalyzed Hydrolysis

Table 2: Effect of Temperature and Light on F16 Stability in PBS (pH 7.4)

TemperatureLight ConditionIncubation Time (hours)% F16 RemainingPrimary Degradation Pathway
4°CDark4896.8%Minimal Degradation
25°CDark4861.3%Hydrolysis
25°CAmbient Light4849.7%Hydrolysis & Photolysis
37°CDark4842.5%Accelerated Hydrolysis

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of F16

This protocol describes a standard reverse-phase HPLC method for quantifying F16 and its degradation products.[7]

G cluster_1 Experimental Workflow: HPLC Stability Assay A 1. Prepare F16 Solution (e.g., in assay buffer at 10 µM) B 2. Incubate Samples (Under desired stress conditions: - Temp, pH, Light) A->B C 3. Withdraw Aliquots (At specified time points, e.g., 0, 2, 4, 8, 24h) B->C D 4. Quench Reaction (Mix with equal volume of cold Acetonitrile) C->D E 5. Centrifuge Sample (14,000 rpm, 10 min, 4°C) D->E F 6. Analyze Supernatant by RP-HPLC E->F G 7. Quantify Peak Area (Integrate F16 peak at 280 nm) F->G H 8. Calculate % Remaining ([Area(t=x)/Area(t=0)] * 100) G->H

Caption: Workflow for assessing F16 stability via HPLC.

Methodology:

  • Sample Preparation : Prepare a 10 µM solution of F16 in the buffer or medium of interest.

  • Incubation : Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Points : At each designated time point (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the sample.

  • Analysis by HPLC :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 280 nm.

    • Injection Volume : 10 µL.

  • Data Analysis : Calculate the percentage of F16 remaining at each time point relative to the initial (t=0) time point by comparing the peak area of the parent compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a compound.[8][9][10] This helps in developing stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Methodology:

  • Prepare Stock Solution : Create a 1 mg/mL stock solution of F16 in acetonitrile.

  • Set Up Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation : Store the solid compound in an oven at 70°C.

    • Photolytic Degradation : Expose a solution of F16 (in a quartz cuvette) to a photostability chamber (e.g., 1.2 million lux hours).

  • Sampling and Analysis :

    • For solution-based stress tests, take samples at intervals (e.g., 2, 8, 24 hours).

    • Neutralize acidic/basic samples before analysis.

    • For solid-state stress, dissolve a small amount at each time point.

    • Analyze all samples using the HPLC method described in Protocol 1, preferably with a mass spectrometer (LC-MS) to help identify degradants.

G cluster_2 F16 Degradation Pathways F16 F16 (Ester) Hydrolysis_Product Carboxylic Acid + Alcohol F16->Hydrolysis_Product Oxidation_Product Oxidized Species (e.g., N-oxide) F16->Oxidation_Product Photo_Product Photodegradants F16->Photo_Product Acid Acid (H+) Acid->Hydrolysis_Product Base Base (OH-) Base->Hydrolysis_Product Oxygen Oxygen (O2) + Light/Metal Ions Oxygen->Oxidation_Product Light Light (hν) Light->Photo_Product

Caption: Primary degradation pathways for the F16 compound.

References

Optimization

Technical Support Center: Optimizing F16 Concentration for Cell Viability Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing F16 concentration in cell viability assa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing F16 concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is F16 and what is its primary mechanism of action?

F16 is a novel mitochondriotoxic small molecule that selectively inhibits the growth of tumor cells.[1] It is a delocalized lipophilic cation that accumulates in the mitochondria of cancer cells, driven by their higher mitochondrial membrane potential compared to normal cells.[1] F16 acts as a mitochondrial uncoupler, disrupting the mitochondrial respiratory chain, which leads to a decrease in intracellular ATP levels and can trigger both apoptosis and necrosis.[2][3][4]

Q2: How does F16 induce both apoptosis and necrosis?

The mode of cell death induced by F16 appears to be dependent on the genetic background of the cancer cells, particularly the expression levels of the anti-apoptotic protein Bcl-2. In cells with moderate Bcl-2 levels, F16 treatment typically leads to apoptosis. However, in cells with high levels of Bcl-2 that are resistant to various apoptotic stimuli, F16 can induce cell death through necrosis. This dual mechanism may be advantageous for targeting tumors with heterogeneous cell populations.

Q3: Which cell viability assay is most suitable for use with F16?

Given that F16 is a mitochondrial uncoupler, assays that rely on mitochondrial reductase activity, such as the MTT and MTS assays, should be used with caution.[5][6] Mitochondrial uncouplers can interfere with these assays, potentially leading to an overestimation of cell viability.[6] It is advisable to use an alternative or complementary assay to confirm results. Assays that measure cell membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP levels (e.g., CellTiter-Glo®) can provide a more accurate assessment of cell viability in the presence of mitochondrial uncouplers.[7]

Q4: What are typical starting concentrations for F16 in a cell viability assay?

Based on available literature, a broad range of concentrations should be screened initially to determine the potency of F16 in your specific cell line. A range of 0.05 µM to 50 µM can be a good starting point for many cancer cell lines.[4] For instance, a phenothiazine-F16 hybrid showed an IC50 of 3.3 µM in the BT474 breast cancer cell line.[4]

Q5: How should I prepare a stock solution of F16?

Due to its chemical nature, F16 is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Guide 1: Inconsistent or High Variability in Results

Issue: High variability between replicate wells or between experiments.

Possible CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Gently mix the cell suspension between plating each row to prevent cell settling.
Edge Effects To minimize evaporation from the outer wells of the microplate, fill these wells with sterile PBS or media without cells and do not use them for experimental data points.
Compound Precipitation Visually inspect the wells, especially at higher concentrations, for any signs of precipitation. Prepare fresh serial dilutions for each experiment.
Pipetting Errors Calibrate pipettes regularly. Use appropriate volume pipettes for accuracy. When adding reagents, do so consistently across all wells.
Guide 2: Discrepancy Between Visual Observation and Assay Readout

Issue: Microscopic examination shows significant cell death, but the MTT/MTS assay indicates high viability.

Possible CauseTroubleshooting Steps
Assay Interference As a mitochondrial uncoupler, F16 can directly affect mitochondrial reductase activity, leading to a false positive signal in MTT/MTS assays.[5][6]
1. Perform a Cell-Free Control: Incubate F16 at various concentrations in cell-free media with the MTT or MTS reagent. A color change in the absence of cells indicates direct interference.
2. Use an Alternative Assay: Validate your findings with an assay that has a different mechanism, such as an LDH assay (measures membrane integrity) or an ATP-based assay (measures cellular energy levels).[7]
Guide 3: Interpreting Mixed Apoptotic and Necrotic Cell Death

Issue: Difficulty in quantifying cell viability due to the presence of both apoptotic and necrotic cells.

Possible CauseTroubleshooting Steps
Dual Mechanism of F16 F16 can induce both apoptosis and necrosis, which can complicate the interpretation of some viability assays.
1. Use Multi-Parameter Assays: Employ techniques like flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5][8]
2. Morphological Analysis: Use microscopy to observe the morphological hallmarks of apoptosis (cell shrinkage, membrane blebbing) and necrosis (cell swelling, membrane rupture).

Data Presentation

Table 1: Reported IC50 Values for F16 and its Derivatives in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)
Phenothiazine-F16 hybridBT474Human Breast Carcinoma3.3[4]
F16 derivativeT24Human Bladder CarcinomaNot specified[9]
F16 derivativeH838Human Non-Small Cell Lung CancerNot specified[9]
F16 derivativeNIH-3T3Mouse Embryonic FibroblastNot specified[9]
F16SGC-7901Human Gastric CarcinomaNot specified[3]
F16MCF-7Human Breast AdenocarcinomaNot specified[3]

Note: Specific IC50 values for the parent F16 compound are not consistently reported across the literature; values often refer to derivatives or are presented as graphical data without explicit numerical values. Researchers should perform dose-response experiments to determine the IC50 in their specific cell line of interest.

Experimental Protocols

Protocol 1: Determining the IC50 of F16 using the MTT Assay

This protocol provides a general framework. Optimization of cell density and incubation times is recommended for each cell line.

Materials:

  • F16 compound

  • Target cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • F16 Treatment:

    • Prepare a stock solution of F16 in DMSO.

    • Perform serial dilutions of F16 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the old medium from the wells and add 100 µL of the F16 dilutions or control solutions.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100% viability).

    • Plot the cell viability against the log of the F16 concentration to generate a dose-response curve and determine the IC50 value.[10][11]

Visualizations

F16_Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Viability Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_f16 Add F16 to cells prepare_f16 Prepare F16 serial dilutions prepare_f16->add_f16 incubation_treatment Incubate for 24-72h add_f16->incubation_treatment add_reagent Add viability assay reagent (e.g., MTT, LDH, ATP) incubation_treatment->add_reagent incubation_assay Incubate as per protocol add_reagent->incubation_assay read_plate Read plate on microplate reader incubation_assay->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: General experimental workflow for determining the IC50 of F16.

Caption: F16-induced cell death signaling pathways.

References

Troubleshooting

Technical Support Center: Troubleshooting F16 Insolubility in Cell Culture Media

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the insolubility of the hypothetical compound F16 in cell cu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the insolubility of the hypothetical compound F16 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My F16 compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this and how can I prevent it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like F16. It occurs when the compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[1] The rapid dilution of the DMSO reduces its capacity to keep F16 dissolved.[2][3]

To prevent this, consider the following strategies:

  • Optimize the Dilution Process: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual decrease in solvent concentration can help maintain F16's solubility.[4] A recommended technique is to add the F16 stock solution dropwise to the pre-warmed (37°C) media while gently vortexing.[2]

  • Decrease the Final Concentration: The final concentration of F16 in your media may be exceeding its aqueous solubility limit. Try lowering the final working concentration to a range that remains soluble.[2]

  • Pre-warm the Media: Adding your compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[2][5]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[4][6][7] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve F16's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[4][7]

Q2: My F16-containing media appears clear initially, but a precipitate forms after a few hours or days in the incubator. What is happening?

A2: This delayed precipitation can be due to several factors:

  • Compound Instability: F16 may be unstable in the culture medium over time, leading to degradation and precipitation.

  • Temperature Fluctuations: Repeatedly moving the culture vessel in and out of the incubator can cause temperature shifts that affect solubility.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[2]

  • Evaporation: Evaporation of water from the media can increase the concentration of F16 and other components, leading to precipitation.[4]

Troubleshooting steps include:

  • Monitor Media pH: Regularly check the pH of your culture medium, especially in dense cultures.

  • Ensure Proper Incubation Conditions: Maintain a stable temperature and high humidity in your incubator to minimize evaporation.[4]

  • Prepare Fresh Media: Consider preparing fresh F16-containing media more frequently.[2]

Q3: Can I filter out the precipitate from my F16 solution or media?

A3: Filtering is generally not recommended as a solution for precipitation.[4] The precipitate is the compound of interest, and filtering it out will lower its actual concentration in the media, leading to inaccurate experimental results. The goal should be to prevent precipitation in the first place.

Q4: Are there alternatives to DMSO for dissolving F16?

A4: While DMSO is a common solvent, other options can be explored if it proves problematic for your specific cell line or assay.[6][8] These include:

  • Ethanol: Can be used, but like DMSO, the final concentration must be kept low to avoid cytotoxicity.[6]

  • Co-solvent Systems: A mixture of solvents, such as DMSO and polyethylene (B3416737) glycol (PEG), can sometimes improve solubility upon dilution.[4]

  • Solubility Enhancers:

    • Cyclodextrins: These molecules can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture.[4]

    • Serum: The proteins in serum, such as albumin, can bind to compounds and help keep them in solution.[4]

When using any alternative solvent, it is crucial to perform a vehicle control to assess its effect on the cells.[9]

Data Presentation: F16 Solubility in Common Solvents

The following table summarizes the hypothetical solubility of F16 in various solvents to guide your stock solution preparation.

SolventSolubilityMolar Equivalent (for 301.21 g/mol MW)Special Conditions
Dimethyl Sulfoxide (DMSO)50 mg/mL166.0 mMGentle warming and sonication may be required.
Ethanol10 mg/mL33.2 mMMay require warming.
10% DMSO + 40% PEG300 + 50% Saline≥ 5 mg/mL≥ 16.6 mMPrepare a clear stock in DMSO first, then add co-solvents.
Water<0.1 mg/mL<0.33 mMEssentially insoluble.

Note: This data is for illustrative purposes. It is crucial to determine the solubility of your specific batch of F16 empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM F16 Stock Solution in DMSO

Materials:

  • F16 powder (Molecular Weight: 301.21 g/mol )[10]

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh F16: Accurately weigh 3.01 mg of F16 powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to facilitate dissolution.[11]

  • Aid Dissolution (if necessary): If the compound does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.[3][11]

  • Sterilization: The resulting stock solution is generally considered sterile due to the nature of DMSO. If further sterility assurance is needed, filter the solution through a 0.22 µm DMSO-compatible syringe filter.[11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[12]

Protocol 2: Dilution of F16 Stock Solution into Cell Culture Media

Materials:

  • 10 mM F16 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or multi-well plates

Methodology:

  • Determine Final Concentration: Decide on the final working concentration of F16 required for your experiment.

  • Intermediate Dilution (Recommended): To minimize precipitation, first, create an intermediate dilution of your stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your culture vessel containing cells and media.

  • Mixing: Immediately and gently mix the media by swirling or pipetting up and down to ensure a homogenous solution and avoid localized high concentrations of F16 and DMSO.[4]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without F16) to a separate culture vessel to account for any effects of the solvent on the cells.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting F16 Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediate delayed After incubation (hours/days) q1->delayed Delayed cause_immediate Cause: Low Aqueous Solubility 'Crashing Out' immediate->cause_immediate cause_delayed Causes: - Compound Instability - pH/Temp Changes - Evaporation delayed->cause_delayed solution_immediate Solutions: - Serial Dilution - Pre-warm Media - Lower Final Concentration - Optimize Solvent cause_immediate->solution_immediate solution_delayed Solutions: - Monitor pH - Ensure Stable Incubation - Prepare Fresh Media cause_delayed->solution_delayed

Caption: Troubleshooting workflow for F16 precipitation.

F16_Signaling_Pathway Hypothetical F16 Signaling Pathway Inhibition F16 F16 VEGFR2 VEGFR-2 F16->VEGFR2 inhibits PI3K PI3K VEGFR2->PI3K AKT Akt/PKB PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: F16 inhibiting the VEGFR-2 signaling pathway.[13]

Experimental_Workflow F16 Stock Preparation and Dilution Workflow weigh 1. Weigh F16 Powder dissolve 2. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 3. 10 mM Stock Solution dissolve->stock intermediate 4. Intermediate Dilution (in pre-warmed media) stock->intermediate final 5. Final Dilution in Cell Culture Plate intermediate->final incubate 6. Incubate and Analyze final->incubate

Caption: Workflow for preparing and using F16 in experiments.

References

Optimization

Technical Support Center: Overcoming Resistance to F16 Treatment in Cancer Cells

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to F16 treatmen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to F16 treatment in cancer cells. Due to the existence of two distinct anti-cancer compounds referred to as "F16," this guide is divided into two sections to address each compound's unique properties and associated resistance mechanisms.

Section 1: F16 as a Mitochondriotoxic Compound

This F16 is a small molecule that selectively accumulates in the mitochondria of cancer cells, leading to mitochondrial dysfunction and cell death.

Section 2: F16 as a VEGFR-2 Inhibitor

This F16 is a specific inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), targeting tumor angiogenesis.

Section 1: F16 as a Mitochondriotoxic Compound

This compound induces cancer cell death by disrupting mitochondrial function. Resistance to this agent is often linked to the evasion of apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the mitochondriotoxic F16?

A1: F16 is a delocalized lipophilic cation that selectively accumulates in the mitochondria of cancer cells, driven by the higher mitochondrial membrane potential in these cells compared to normal cells.[1][2] This accumulation disrupts mitochondrial function, leading to a decrease in intracellular ATP, an increase in reactive oxygen species (ROS), and the induction of either apoptosis or necrosis.[3][4]

Q2: My cancer cells are showing resistance to F16. What is a common mechanism for this resistance?

A2: A primary mechanism of resistance to the apoptotic effects of F16 is the overexpression of the anti-apoptotic protein Bcl-2.[5][6] High levels of Bcl-2 can prevent the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[6][7] However, it is crucial to note that Bcl-2 overexpression does not typically confer complete resistance but rather shifts the mode of cell death from apoptosis to necrosis.[5]

Q3: How can I determine if my F16-resistant cells are dying by necrosis instead of apoptosis?

A3: You can differentiate between apoptosis and necrosis using several methods. A common approach is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic cells will stain positive for both. Morphological assessment by microscopy can also be useful; apoptotic cells often exhibit cell shrinkage and membrane blebbing, whereas necrotic cells show swelling and membrane rupture.

Q4: If my cells have high Bcl-2 expression, is F16 treatment still a viable option?

A4: Yes, F16 can still be effective in cancer cells with high Bcl-2 expression.[5] While Bcl-2 may block the apoptotic pathway, the mitochondrial damage induced by F16 is severe enough to trigger necrotic cell death.[5] This dual mechanism is an advantage of F16, allowing it to eliminate cancer cells that are resistant to traditional apoptosis-inducing chemotherapies.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Decreased F16 efficacy in vitro High Bcl-2 expression in the cancer cell line.Confirm Bcl-2 expression levels via Western blot or qPCR. Assess for necrotic cell death markers (e.g., LDH release assay) in addition to apoptotic markers.
Low mitochondrial membrane potential in the specific cancer cell line.Measure the mitochondrial membrane potential of your cells using a fluorescent probe like JC-1 or TMRE to ensure they have the capacity to accumulate F16.
Incorrect F16 concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of F16 treatment for your specific cell line.
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell density, passage number).Standardize your cell culture protocols. Use cells within a consistent and low passage number range for all experiments.
Degradation of F16 stock solution.Prepare fresh F16 stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.
Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is for assessing changes in mitochondrial membrane potential, a key indicator of mitochondrial health and the driving force for F16 accumulation.

Materials:

  • Cancer cells

  • F16 compound

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cancer cells in a suitable culture plate or dish and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of F16 for the appropriate duration. Include a vehicle-treated control group.

  • After treatment, remove the medium and wash the cells once with PBS.

  • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Wash the cells twice with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for distinguishing between apoptotic, necrotic, and viable cells.

Materials:

  • Cancer cells

  • F16 compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with F16 as described in Protocol 1.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Signaling Pathway Diagrams

F16_Mitochondriotoxic_Pathway F16 F16 Mito Mitochondria F16->Mito Accumulates in CytC Cytochrome c release Mito->CytC ATP_depletion ATP Depletion & ROS Increase Mito->ATP_depletion Dysfunction Bcl2 Bcl-2 Bcl2->CytC Inhibits Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Necrosis Necrosis ATP_depletion->Necrosis

Caption: F16 (Mitochondriotoxic) Mechanism of Action.

Section 2: F16 as a VEGFR-2 Inhibitor

This F16 compound is an anti-angiogenic agent that targets the VEGFR-2 signaling pathway, crucial for the formation of new blood vessels that supply tumors.

Frequently Asked Questions (FAQs)

Q1: How does the VEGFR-2 inhibitor F16 work?

A1: This F16 compound is a specific inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] It works by preventing the binding of VEGF to its receptor, which in turn inhibits the autophosphorylation of VEGFR-2 and blocks downstream signaling pathways like PI3K/Akt and MAPK.[9][10] This ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis.[9]

Q2: My in vitro experiments show reduced efficacy of F16 over time. What could be the cause?

A2: Cancer cells can develop resistance to VEGFR-2 inhibitors through several mechanisms. One common cause is the activation of alternative pro-angiogenic signaling pathways, such as those mediated by fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF), which can compensate for the inhibition of VEGFR-2 signaling.[11]

Q3: Can F16 be used in combination with other anti-cancer drugs?

A3: Yes, combination therapy can be an effective strategy to overcome resistance. F16 has been shown to work synergistically with Taxol (paclitaxel), a chemotherapy agent.[9][10] Combining drugs with different mechanisms of action can target multiple pathways involved in tumor growth and survival, potentially delaying or preventing the development of resistance.[12]

Q4: I am not observing a significant anti-angiogenic effect in my HUVEC tube formation assay. What should I check?

A4: Several factors could contribute to this. Ensure that your HUVECs are healthy and within a low passage number, as their ability to form tubes can diminish over time. Verify the quality and concentration of your basement membrane matrix (e.g., Matrigel). Also, confirm the bioactivity of your F16 compound and perform a dose-response experiment to ensure you are using an effective concentration.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Lack of inhibition in VEGFR-2 phosphorylation assay Ineffective VEGF stimulation.Confirm the activity of your recombinant VEGF. Ensure you are stimulating the cells for the optimal time (usually 5-10 minutes) to observe peak phosphorylation.
F16 is inactive or at a sub-optimal concentration.Test a range of F16 concentrations to determine the IC50 for your specific cell line. Prepare fresh F16 dilutions for each experiment.
Variable results in HUVEC tube formation assay Inconsistent coating with basement membrane matrix.Ensure the basement membrane matrix is thawed slowly on ice and evenly coats the wells of the plate. Avoid introducing bubbles.
Sub-optimal HUVEC cell density.Titrate the number of HUVECs seeded per well to find the optimal density for robust tube formation in your control wells.
Tumor regrowth in in vivo models despite F16 treatment Development of resistance through activation of alternative pathways.Analyze tumor samples for the upregulation of other pro-angiogenic factors (e.g., FGF, PDGF) using techniques like qPCR or Western blotting.
Insufficient drug delivery to the tumor site.If possible, measure the concentration of F16 in the tumor tissue to confirm adequate exposure.
Quantitative Data Summary
ExperimentCell LineF16 ConcentrationEffect
HUVEC Tube FormationHUVECs0.05-10 µMConcentration-dependent inhibition of tube formation.
Cell ProliferationHUVECs5.0-20.0 µMInhibition of cell proliferation over 24-72 hours.
VEGFR-2 PhosphorylationHUVECsNot specifiedInhibition of VEGF-induced phosphorylation.
In vivo Tumor Growth (with Taxol)GI-101A breast cancer xenograftF16: 100 mg/kg, Taxol: 10 mg/kgSignificant inhibition of tumor growth compared to monotherapy.[10]
Experimental Protocols

Protocol 3: HUVEC Tube Formation Assay

This protocol is for assessing the anti-angiogenic potential of F16 by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • F16 compound

  • 96-well plate

  • Calcein AM (for visualization)

Procedure:

  • Thaw the basement membrane matrix on ice.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.[13]

  • Harvest HUVECs and resuspend them in a low-serum medium.

  • Seed the HUVECs onto the solidified matrix.

  • Immediately add various concentrations of F16 to the wells. Include a vehicle control.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and quantify the tube formation. This can be done by staining the cells with Calcein AM and capturing images with a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points.[14]

Protocol 4: VEGFR-2 Phosphorylation Assay (Cell-Based ELISA)

This protocol is for quantifying the inhibitory effect of F16 on VEGF-induced VEGFR-2 phosphorylation.

Materials:

  • HUVECs or other endothelial cells expressing VEGFR-2

  • F16 compound

  • Recombinant VEGF-A

  • Cell-based ELISA kit for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2

  • 96-well plate

Procedure:

  • Seed HUVECs in a 96-well plate and grow to near confluency.

  • Serum-starve the cells for 18-24 hours.

  • Pre-incubate the cells with various concentrations of F16 for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.[15]

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Follow the manufacturer's protocol for the cell-based ELISA to detect and quantify phosphorylated and total VEGFR-2.

  • Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

  • Plot the normalized data against the F16 concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

F16_VEGFR2_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to F16 F16 F16->VEGFR2 Inhibits binding pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K MAPK MAPK pVEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis

Caption: F16 (VEGFR-2 Inhibitor) Signaling Pathway.

Experimental_Workflow start Start: F16 Resistance Suspected check_compound Verify F16 Bioactivity start->check_compound dose_response Perform Dose-Response Curve check_compound->dose_response check_pathway Assess Downstream Signaling (p-VEGFR2, p-Akt, p-MAPK) dose_response->check_pathway alternative_pathways Investigate Alternative Pro-angiogenic Pathways (e.g., FGF, PDGF) check_pathway->alternative_pathways If signaling is blocked but resistance persists combination_therapy Test Combination Therapy (e.g., with Taxol) alternative_pathways->combination_therapy end Conclusion: Resistance Mechanism Identified combination_therapy->end

Caption: Troubleshooting Workflow for F16 Resistance.

References

Troubleshooting

minimizing off-target effects of F16 compound

Disclaimer: The designation "F16" has been used in scientific literature to describe at least two distinct small molecules with different mechanisms of action: a mitochondriotoxic agent and a VEGFR-2 inhibitor.[1][2][3][...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "F16" has been used in scientific literature to describe at least two distinct small molecules with different mechanisms of action: a mitochondriotoxic agent and a VEGFR-2 inhibitor.[1][2][3][4] This guide focuses on the mitochondriotoxic compound, a delocalized lipophilic cation that selectively accumulates in the mitochondria of cancer cells.[1][3] However, the principles and troubleshooting strategies for identifying and minimizing off-target effects are broadly applicable to small molecule inhibitors in general.

Introduction

F16 is a novel anti-cancer compound that exhibits selective cytotoxicity towards tumor cells by acting as a mitochondriotoxic agent.[5] Its primary mechanism involves accumulation in the mitochondria, driven by the high mitochondrial membrane potential in cancer cells, leading to mitochondrial uncoupling, a drop in ATP production, and subsequent cell death via apoptosis or necrosis.[1][3] While potent, ensuring that the observed cellular effects are due to this on-target mechanism is critical for accurate data interpretation and further development. This guide provides researchers with FAQs and troubleshooting strategies to identify and mitigate potential off-target effects of the F16 compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with F16?

A1: Off-target effects occur when a compound like F16 binds to and modulates proteins or cellular structures other than its intended target—in this case, the mitochondria.[6] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where a measured outcome is wrongly attributed to the on-target effect.[7] They can also cause unexpected cellular toxicity or lead to a lack of translatable results in preclinical and clinical settings.[6]

Q2: How can I distinguish between F16's on-target mitochondrial toxicity and potential off-target effects?

A2: A multi-step validation process is required.

  • Confirm Mitochondrial Engagement: Directly measure mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular ATP levels. The on-target effect of F16 should show a clear dose-dependent decrease in these parameters.[1]

  • Use Control Compounds: Employ a structurally similar but inactive analog of F16 as a negative control.[8] If this analog does not produce the same phenotype, it suggests the effect is not due to the general chemical scaffold.

  • Genetic Validation: If a specific off-target is suspected, use siRNA or CRISPR to knock down its expression. If the F16-induced phenotype persists in the absence of the suspected off-target protein, the effect is likely independent of that protein.

Q3: What are the first steps if I observe an unexpected phenotype in my experiment?

A3: If you observe an effect that is not readily explained by mitochondrial dysfunction (e.g., rapid morphological changes or inhibition of a specific signaling pathway), a systematic troubleshooting approach is necessary.

  • Verify Compound Integrity: Ensure your F16 stock has not degraded. Use techniques like LC-MS to confirm the purity and identity of the compound.[9]

  • Perform a Full Dose-Response Curve: Off-target effects may occur at different concentrations than on-target effects. Establishing a clear IC50 for your observed phenotype is crucial.[10]

  • Check Your System: Ensure consistency in cell culture conditions, such as cell passage number and density, as these can influence sensitivity to inhibitors.[11]

  • Consult the Literature: Review publications on F16 or similar delocalized lipophilic cations to see if similar unexpected effects have been reported.

Visualizing the Mechanism and Workflows

F16 On-Target Mechanism of Action

F16_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion F16_ext F16 Compound (Extracellular) F16_int F16 Accumulation F16_ext->F16_int Enters Cell & Accumulates in Mito MMP High Membrane Potential (ΔΨm) MMP->F16_int Drives ETC Electron Transport Chain ATP_Synthase ATP Synthase Uncoupling ΔΨm Dissipation (Uncoupling) F16_int->Uncoupling Disrupts ETC ATP_Dec ATP Depletion Uncoupling->ATP_Dec Inhibits ATP Synthase Apoptosis Apoptosis ATP_Dec->Apoptosis Necrosis Necrosis ATP_Dec->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death Off_Target_Workflow start Unexpected Phenotype Observed with F16 check_compound Step 1: Verify Compound (Purity, Concentration) start->check_compound dose_response Step 2: Perform Full Dose-Response Curve check_compound->dose_response validate_on_target Step 3: Confirm On-Target (Mito Potential Assay) dose_response->validate_on_target decision1 Is On-Target Effect Confirmed? validate_on_target->decision1 off_target_investigation Step 4: Investigate Off-Targets decision1->off_target_investigation No / Partially conclusion_on Phenotype is Likely On-Target decision1->conclusion_on Yes computational Computational Prediction off_target_investigation->computational profiling Broad-Spectrum Profiling (e.g., Kinase Panel) off_target_investigation->profiling genetic Genetic Knockdown (siRNA/CRISPR) off_target_investigation->genetic cetsa Target Engagement (CETSA) off_target_investigation->cetsa conclusion_off Phenotype is Likely Off-Target computational->conclusion_off profiling->conclusion_off genetic->conclusion_off cetsa->conclusion_off CETSA_Workflow A 1. Cell Culture (Expressing Target Protein) B 2. Treatment (F16 or Vehicle Control) A->B C 3. Heat Challenge (Apply Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Supernatant Collection (Soluble Protein Fraction) E->F G 7. Protein Quantification (e.g., Western Blot) F->G H 8. Data Analysis (Plot Melting Curves) G->H

References

Optimization

Technical Support Center: Improving F16 Antibody Delivery to Tumor Tissue

Welcome to the technical support center for F16 antibody-based therapeutics. This resource is designed for researchers, scientists, and drug development professionals working to enhance the delivery of F16 antibody const...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F16 antibody-based therapeutics. This resource is designed for researchers, scientists, and drug development professionals working to enhance the delivery of F16 antibody constructs to solid tumors. The F16 antibody is a human recombinant antibody fragment (scFv) that specifically targets the A1 domain of the large isoform of Tenascin-C, a glycoprotein (B1211001) abundantly expressed in the extracellular matrix of many solid tumors.[1][2] This targeted approach is leveraged in various therapeutic formats, most notably as an immunocytokine (F16-IL2), to deliver payloads directly to the tumor microenvironment.

This guide provides troubleshooting advice for common experimental challenges, frequently asked questions, detailed experimental protocols, and comparative data to aid in your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vitro and in vivo experiments with F16 antibody constructs.

Problem/Observation Potential Causes Suggested Solutions & Troubleshooting Steps
Low tumor uptake (%ID/g) in biodistribution studies 1. Low Tenascin-C Expression: The tumor model may not express sufficient levels of the large isoform of Tenascin-C.[3] 2. Poor Tumor Perfusion: Dense tumor stroma or abnormal vasculature can limit blood flow and antibody access.[4] 3. Rapid Systemic Clearance: Small antibody fragments like scFv can be cleared quickly by the kidneys.[1] 4. Suboptimal Dose: The administered dose may be too low to achieve significant accumulation or too high, leading to saturation of clearance mechanisms and off-target effects.[3]1. Verify Target Expression: Confirm Tenascin-C A1 domain expression in your tumor model via immunohistochemistry (IHC) or Western blot before in vivo studies. 2. Select Appropriate Model: Use tumor models known for high Tenascin-C expression (e.g., U87 glioblastoma, certain breast and lung cancers).[1][5][6] 3. Optimize Antibody Format: While F16 is an scFv, formats like small immunoproteins (SIP) have shown good tumor accumulation.[1][2] Evaluate if a different format could improve pharmacokinetics. 4. Dose-Escalation Study: Perform a dose-ranging study to determine the optimal dose for tumor saturation and targeting.[3] 5. Consider Combination Therapy: Agents that normalize tumor vasculature may improve F16 delivery.
High background or non-specific binding in immunofluorescence (IF) / IHC 1. Inadequate Blocking: Non-specific protein binding sites in the tissue are not sufficiently blocked.[7] 2. Incorrect Antibody Concentration: Primary or secondary antibody concentrations are too high.[7] 3. Autofluorescence: Some tissues, like those containing red blood cells, can have high intrinsic fluorescence.[7] 4. Issues with Fixation/Permeabilization: Over-fixation can mask epitopes, while insufficient permeabilization can prevent antibody penetration.[7]1. Optimize Blocking: Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% goat serum) and/or Bovine Serum Albumin (BSA).[7] 2. Titrate Antibodies: Perform a titration experiment to find the optimal dilution for both primary (F16) and secondary antibodies that maximizes specific signal and minimizes background.[7] 3. Use Quenching Agents: Treat sections with a quenching agent like Sudan Black B or sodium borohydride (B1222165) to reduce autofluorescence.[7] 4. Refine Tissue Processing: Optimize fixation time and antigen retrieval methods (heat-induced or enzymatic) for your specific tissue type.[7]
Heterogeneous/Perivascular antibody distribution within the tumor 1. Binding Site Barrier: High-affinity antibodies can bind strongly to the first available antigens upon extravasation from blood vessels, preventing deeper penetration into the tumor mass.[8][9] 2. High Interstitial Fluid Pressure (IFP): Elevated pressure within the tumor interstitium can create an outward convective flow, opposing the inward diffusion of the antibody.[4] 3. Dense Extracellular Matrix (ECM): The dense network of collagen and other proteins in the tumor stroma can physically hinder the diffusion of large molecules like antibodies.[9]1. Optimize Dosing Regimen: Co-administration of a higher dose of unlabeled "cold" antibody with the labeled therapeutic antibody can help saturate perivascular binding sites, allowing the therapeutic construct to penetrate deeper.[10][11] 2. Transient Competitive Inhibition: Use a transient competitive inhibitor that temporarily blocks the F16 binding site, allowing it to bypass the initial barrier before the inhibitor is cleared.[8] 3. Modulate the Tumor Microenvironment: Consider co-treatment with agents that reduce IFP or degrade ECM components. 4. Smaller Formats: Smaller antibody fragments generally have better tumor penetration properties. The scFv format of F16 is already advantageous in this regard.[12]
Inconsistent results between experiments 1. Variability in Tumor Model: Tumor size, growth rate, and necrosis can vary between animals, affecting perfusion and target availability. 2. Reagent Instability: Improper storage or handling of the F16 antibody construct can lead to degradation or aggregation. 3. Procedural Variations: Minor differences in injection technique, timing of measurements, or tissue processing can introduce variability.[13]1. Standardize Tumor Models: Use animals with tumors within a narrow size range for your studies. 2. Ensure Reagent Quality: Aliquot antibody constructs upon receipt and store at recommended temperatures. Perform quality control checks (e.g., SDS-PAGE, binding ELISA) to ensure integrity. 3. Strict Protocol Adherence: Maintain consistency in all experimental steps, including injection volume, animal handling, and timing of sample collection and analysis.[13]

Frequently Asked Questions (FAQs)

Q1: What is the specific target of the F16 antibody?

A1: The F16 antibody is a human single-chain variable fragment (scFv) that specifically recognizes and binds to the A1 domain of the large isoform of Tenascin-C.[1][2] Tenascin-C is a glycoprotein in the extracellular matrix (ECM) that is highly expressed in the stroma and around the neovasculature of many solid tumors but is virtually absent in most healthy adult tissues, making it an excellent target for cancer therapy.[5]

Q2: Why is improving tumor delivery of F16 constructs like F16-IL2 so critical?

A2: The efficacy of F16-based therapies depends on the construct reaching its target in the tumor microenvironment in sufficient concentrations. However, like many antibody-based therapeutics, F16 constructs face several physiological barriers that can limit their accumulation and penetration in solid tumors.[4][14] These barriers include abnormal tumor vasculature, high interstitial fluid pressure, and the "binding site barrier," where the antibody gets trapped in perivascular regions.[4][8][9] Overcoming these challenges is essential to maximize the therapeutic effect on the tumor while minimizing systemic toxicity.

Q3: What is the mechanism of action for the F16-IL2 immunocytokine?

A3: F16-IL2 has a dual mechanism. The F16 component acts as a targeting vehicle, binding to Tenascin-C in the tumor stroma to concentrate the therapeutic at the tumor site. The Interleukin-2 (IL-2) payload then acts on immune cells within the tumor microenvironment, such as T-cells and Natural Killer (NK) cells, stimulating their proliferation and cytotoxic activity against tumor cells.[5] This targeted delivery approach aims to enhance the anti-tumor immune response locally while avoiding the severe systemic toxicities associated with high-dose IL-2 therapy.[5]

Q4: What is the "binding site barrier" and how does it affect F16 delivery?

A4: The binding site barrier is a phenomenon where a high-affinity antibody, upon entering the tumor tissue from a blood vessel, binds very tightly to the first target antigens it encounters.[8][9] This rapid binding in the perivascular area effectively "traps" the antibody, preventing it from diffusing deeper into the tumor to reach more distant cancer cells.[8] This results in heterogeneous drug distribution and can limit overall therapeutic efficacy. Strategies to overcome this include optimizing the antibody's affinity or using competitive inhibition techniques.[8][9]

Q5: What are the key pharmacokinetic parameters of F16-IL2 from clinical studies?

A5: In a Phase Ib/II clinical trial, F16-IL2 administered with doxorubicin (B1662922) showed dose-dependent pharmacokinetics. After intravenous infusion, the maximum concentration (Cmax) was reached within about an hour. The terminal half-life was approximately 13 hours for lower dose cohorts and about 8 hours for higher dose cohorts.[5] No anti-drug antibody response (HAFA) was detected.[5]

Q6: How can I optimize the dosing schedule for my in vivo experiments?

A6: The optimal dosing schedule depends on the specific goals of your experiment (e.g., efficacy vs. imaging). For therapeutic studies, repeated administrations (e.g., once weekly) have been used in clinical trials to maintain therapeutic concentrations.[15][16] The timing of administration can be critical, especially when combining F16 constructs with other therapies like radiation or chemotherapy.[17][18][19] It is recommended to perform pilot studies to evaluate different schedules and their impact on tumor accumulation and therapeutic outcome.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving F16 and other Tenascin-C targeting antibodies.

Table 1: Preclinical Biodistribution of F16 Formats

Antibody FormatTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Blood RatioReference
SIP(F16)U87 Glioblastoma24 hours4.5~10:1 (organ dependent)[1][2]
SIP(G11)*U87 Glioblastoma24 hoursNot specified11.8:1[6]

*G11 is another human monoclonal antibody targeting a different domain (Domain C) of Tenascin-C, presented here for comparison of a similar format.

Table 2: F16-IL2 Clinical Trial Data (in combination with Doxorubicin)

ParameterPhase IPhase IIReference
Patient Population Advanced Solid TumorsMetastatic Breast Cancer[5][16]
Recommended Dose (F16-IL2) Up to 25 MIU25 MIU[5][16]
Terminal Half-life ~8-13 hours (dose-dependent)Not specified[5][16]
Disease Control Rate (at 8 weeks) 57%67%[5][16]

Key Experimental Protocols

Protocol 1: Radiolabeling of F16 Antibody for Biodistribution Studies

This protocol provides a general method for radiolabeling an antibody like F16 with Iodine-125 (¹²⁵I) for in vivo biodistribution analysis.

Materials:

  • F16 antibody construct (e.g., SIP(F16)) in a suitable buffer (e.g., PBS, pH 7.4)

  • Na¹²⁵I

  • Iodogen-coated tubes

  • PD-10 desalting columns (or equivalent)

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • Saline for injection

  • Gamma counter

Procedure:

  • Preparation: Allow an Iodogen-coated tube to come to room temperature. Add 10 µL of 100mM sodium phosphate buffer (pH 8.0).[20]

  • Radiolabeling Reaction:

    • Add 50-200 µCi of Na¹²⁵I to the Iodogen tube.

    • Immediately add 5-20 µg of the F16 antibody to the tube.

    • Gently mix and incubate for 5-10 minutes at room temperature. The reaction should take place in a certified fume hood.

  • Purification:

    • Stop the reaction by transferring the mixture from the Iodogen tube to a new tube.

    • Separate the ¹²⁵I-labeled F16 antibody from free iodine using a PD-10 desalting column equilibrated with saline.

    • Collect fractions and identify the protein-containing fractions using a UV spectrophotometer or by counting radioactivity in a gamma counter.

  • Quality Control:

    • Assess the radiochemical purity of the final product using instant thin-layer chromatography (ITLC). The yield should typically be >90%.

    • Determine the specific activity (µCi/µg).

    • Verify the immunoreactivity of the labeled antibody by performing an ELISA or a cell-binding assay with cells known to express Tenascin-C.

  • In Vivo Administration:

    • Dilute the purified ¹²⁵I-F16 in sterile saline to the desired final concentration for injection.

    • Inject a known amount of radioactivity (e.g., 10-30 µCi) intravenously into tumor-bearing mice.[21]

    • Prepare a standard by diluting an identical amount of the injectate for later counting.[21]

  • Biodistribution Analysis:

    • At predetermined time points (e.g., 4, 24, 48 hours), humanely euthanize the mice.[21]

    • Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, etc.).

    • Blot tissues to remove excess blood, weigh them, and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[21]

Protocol 2: Immunofluorescence Staining of F16 in Paraffin-Embedded Tumor Sections

This protocol outlines the steps for visualizing the localization of the F16 antibody within tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., 5% normal goat serum, 1% BSA in PBS)

  • Primary antibody: F16 antibody construct

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-human IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Humidified chamber

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: [7]

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval: [7]

    • This is a critical step to unmask the Tenascin-C epitope.

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with PBS.

  • Permeabilization (Optional): [7]

    • Since Tenascin-C is an extracellular protein, this step may not be strictly necessary but is often included.

    • Incubate slides in permeabilization buffer for 10 minutes.

    • Rinse with PBS.

  • Blocking: [22]

    • Carefully wipe around the tissue section and place slides in a humidified chamber.

    • Add blocking solution to cover the tissue and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: [22]

    • Dilute the F16 antibody to its optimal concentration in blocking solution.

    • Tap off the blocking solution from the slides and add the diluted primary antibody.

    • Incubate overnight at 4°C in the humidified chamber.

  • Washing:

    • Rinse slides with PBS (3 x 5 minutes).

  • Secondary Antibody Incubation: [22]

    • Dilute the fluorophore-conjugated secondary antibody in blocking solution.

    • Incubate the slides with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Rinse slides with PBS (3 x 5 minutes), protected from light.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain cell nuclei.

    • Rinse briefly in PBS.

    • Mount a coverslip onto the slide using an anti-fade mounting medium.

  • Visualization:

    • Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophore and DAPI.

Visualizations

Logical Workflow for Troubleshooting Poor F16 Tumor Uptake

G Troubleshooting Workflow: Low F16 Tumor Uptake start Low Tumor Uptake (%ID/g) Observed in Biodistribution Study check_target 1. Verify Target Expression: Is Tenascin-C (A1 domain) highly expressed in the tumor model? start->check_target target_no Action: Select a different tumor model (e.g., U87, specific breast/lung cancer lines). Perform IHC/Western to confirm expression. check_target->target_no No target_yes Proceed to next check check_target->target_yes Yes check_qc 2. Check Reagent Quality: Is the F16 construct intact and immunoreactive? qc_no Action: Obtain a new batch of F16. Perform QC (SDS-PAGE, ELISA) before in vivo use. check_qc->qc_no No qc_yes Proceed to next check check_qc->qc_yes Yes target_yes->check_qc check_barriers 3. Investigate Delivery Barriers: Could the 'Binding Site Barrier' or high IFP be limiting penetration? qc_yes->check_barriers barriers_yes Action: Optimize Dosing Strategy - Co-administer unlabeled F16. - Modulate TME (e.g., with agents to reduce IFP). - Evaluate smaller F16 formats. check_barriers->barriers_yes Yes/Likely

Caption: Troubleshooting workflow for low F16 tumor uptake.

Signaling Pathway of the IL-2 Payload in T-Cells

IL2_Signaling cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R High-Affinity IL-2 Receptor (CD25, CD122, CD132) JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates PI3K PI3K IL2R->PI3K Activates STAT5_dimer STAT5 Dimer JAK1->STAT5_dimer Phosphorylates STAT5 JAK3->STAT5_dimer Transcription Gene Transcription STAT5_dimer->Transcription Translocates to Nucleus AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Outcomes Cell Proliferation Survival (anti-apoptosis) Effector Functions (e.g., Granzyme B) Metabolic Reprogramming mTORC1->Outcomes Promotes Transcription->Outcomes F16_IL2 F16-IL2 F16_IL2->IL2R Binds

Caption: IL-2 receptor signaling pathway activated by F16-IL2.

References

Troubleshooting

Technical Support Center: F16 Synthesis Scale-Up

Welcome to the Technical Support Center for the synthesis of F16, a promising anti-cancer agent. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of sca...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of F16, a promising anti-cancer agent. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this valuable compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development endeavors.

F16 Overview

F16 , chemically known as (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide , is a delocalized lipophilic cation (DLC) that has demonstrated significant potential as a therapeutic agent. It functions as a vascular endothelial growth factor receptor-2 (VEGFR-2) specific inhibitor and selectively accumulates in the mitochondria of cancer cells, leading to apoptosis. The synthesis of F16 is typically achieved through a Knoevenagel condensation reaction.

Troubleshooting Guide for F16 Synthesis Scale-Up

This guide addresses common issues encountered during the scale-up of F16 synthesis in a question-and-answer format.

Q1: We are observing a significant drop in yield for the Knoevenagel condensation step when moving from a 1g to a 100g scale. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a frequent challenge. Several factors that differ between small and large-scale reactions can contribute to this issue.

  • Mixing Inefficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.

    • Troubleshooting:

      • Ensure the use of an appropriately sized overhead stirrer with an impeller designed for the geometry of your reaction vessel.

      • Consider the addition rate of reagents; a slower, subsurface addition can improve homogeneity.

  • Poor Heat Transfer: The Knoevenagel condensation is often exothermic. In larger volumes, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in reaction temperature and the formation of degradation products.

    • Troubleshooting:

      • Utilize a jacketed reactor with a circulating temperature control system.

      • Monitor the internal reaction temperature closely and adjust the addition rate of reactants to maintain the optimal temperature.

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. On a larger scale, the removal of this water can be less efficient, potentially leading to a reversible reaction and a lower yield of the desired product.

    • Troubleshooting:

      • Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially when using solvents like toluene.

      • Consider the use of a drying agent, although this may be less practical at a very large scale.

Q2: The impurity profile of our crude F16 has changed significantly after scale-up, showing several new, difficult-to-remove impurities. How should we address this?

A2: Changes in the impurity profile are often linked to the challenges of mixing and temperature control at a larger scale. Longer reaction times and higher localized temperatures can favor different side reactions.

  • Common Side Reactions:

    • Michael Addition: The active methylene (B1212753) compound can undergo a Michael addition to the newly formed α,β-unsaturated product.

    • Self-Condensation: The aldehyde starting material (indole-3-carboxaldehyde) can undergo self-condensation, especially in the presence of a strong base.

  • Troubleshooting Steps:

    • Impurity Identification: Isolate and characterize the new impurities using techniques such as LC-MS and NMR to understand the side reactions that are occurring.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the formation of the desired product and impurities over time. This can help in optimizing the reaction time to maximize the yield of F16 while minimizing byproduct formation.

    • Control Reactant Stoichiometry and Addition: A slight excess of the more stable reactant can sometimes drive the reaction to completion and minimize side reactions. Slow, controlled addition of the more reactive species is also recommended.

Q3: We are experiencing difficulties with the purification of F16 at a larger scale. What are the recommended methods?

A3: Purification of ionic compounds like F16 can be challenging.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Troubleshooting:

      • Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

      • Seeding the solution with a small amount of pure F16 can help induce crystallization.

      • Control the cooling rate to obtain crystals of optimal size and purity.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be cumbersome and expensive to scale up.

    • Alternatives:

      • Consider flash chromatography systems designed for larger scale purifications.

      • If possible, optimize the reaction to minimize impurities that are difficult to separate by crystallization, reducing the reliance on chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Knoevenagel condensation in F16 synthesis?

A1: The synthesis of F16 derivatives often employs a weak base as a catalyst. Piperidine (B6355638) is commonly used in Knoevenagel condensations. However, for large-scale production, greener and more easily removable catalysts are often preferred. Ammonium (B1175870) salts like ammonium acetate (B1210297) can be effective alternatives. The optimal catalyst and its loading should be determined through empirical optimization for your specific reaction conditions.

Q2: Which solvent is recommended for the scale-up of F16 synthesis?

A2: The choice of solvent can significantly impact the reaction rate and yield. Toluene is often used as it allows for the azeotropic removal of water using a Dean-Stark apparatus. For greener processes, ethanol (B145695) or even water can be considered, though this may require different catalysts and reaction conditions.

Q3: How can I minimize the formation of the Michael addition byproduct?

A3: To minimize the Michael addition byproduct, it is crucial to monitor the reaction progress and stop it once the starting materials are consumed. Lowering the reaction temperature can also help to slow down this subsequent reaction. Additionally, using a stoichiometric amount of the active methylene compound can reduce the likelihood of this side reaction.

Quantitative Data Presentation

AldehydeActive Methylene CompoundCatalystSolventConditionsTimeYield (%)
BenzaldehydeMalononitrilePiperidineTolueneReflux2h85-95
4-ChlorobenzaldehydeMalononitrilenano-ZnOAq. EthanolReflux30 min98
Various Aromatic AldehydesEthyl CyanoacetateI2/K2CO3AcetonitrileRoom Temp1-2h85-95
BenzaldehydeMalononitrileNoneWater50°C2h>99

This table is a compilation of data from various sources and is intended for illustrative purposes.

Experimental Protocols

Representative Lab-Scale Synthesis of F16

This protocol is a representative procedure based on the Knoevenagel condensation for the synthesis of F16. Note: This protocol should be optimized for specific laboratory conditions and scale.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole-3-carboxaldehyde (1.0 eq) and 1,4-dimethylpyridin-1-ium iodide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain crude F16.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure F16.

Visualizations

Signaling Pathways and Experimental Workflows

F16_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Knoevenagel Condensation cluster_workup Work-up & Purification Indole-3-carboxaldehyde Indole-3-carboxaldehyde Reaction_Vessel Reaction in Ethanol with Piperidine catalyst Indole-3-carboxaldehyde->Reaction_Vessel 1,4-dimethylpyridin-1-ium_iodide 1,4-dimethylpyridin-1-ium iodide 1,4-dimethylpyridin-1-ium_iodide->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Heat (Reflux) Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product F16_Product Pure F16 Product Recrystallization->F16_Product

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration F16 F16 F16->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Mitochondrial_Targeting F16 F16 (DLC) Cytosol Cytosol F16->Cytosol Enters Cell Apoptosis Apoptosis Mito_Matrix Mito_Matrix Cytosol->Mito_Matrix Accumulates due to Membrane Potential Mito_Matrix->Apoptosis Induces

Optimization

Technical Support Center: Interpreting Unexpected Results in F16 Experiments

A Note on "F16" in a Biological Context: The designation "F16" can refer to two distinct molecules in life sciences research: Fibroblast Growth Factor 16 (FGF16) , a signaling protein crucial for processes like heart dev...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "F16" in a Biological Context: The designation "F16" can refer to two distinct molecules in life sciences research: Fibroblast Growth Factor 16 (FGF16) , a signaling protein crucial for processes like heart development, and a novel anti-angiogenic compound also designated F16 , which acts as a vascular endothelial growth factor (VEGF) receptor-specific inhibitor . This support center provides troubleshooting guidance for unexpected results in experiments involving either of these molecules.

General Troubleshooting FAQs

This section addresses common issues that can arise in cell signaling experiments, regardless of the specific molecule being investigated.

IssuePotential CauseRecommended Solution
High variability between replicates Inconsistent cell seeding, reagent preparation, or incubation times.Ensure a homogenous cell suspension when plating. Use calibrated pipettes and prepare master mixes for reagents. Standardize all incubation times precisely.
No signal or weak signal in controls Inactive protein/inhibitor, incorrect antibody dilution, or issues with detection reagents.Confirm the integrity and proper storage of your F16 protein or inhibitor. Titrate your primary and secondary antibodies to determine the optimal concentration. Use fresh detection reagents.
High background in assays Insufficient blocking, excessive antibody concentration, or inadequate washing.Increase the duration or concentration of your blocking step. Reduce the concentration of your primary and/or secondary antibodies. Increase the number and duration of wash steps.
Cell health issues (e.g., high cell death in controls) Contamination, incorrect media formulation, or harsh treatment conditions (e.g., high DMSO concentration).Regularly test for mycoplasma contamination. Ensure you are using the correct, pre-warmed media for your cell type. Keep the final concentration of solvents like DMSO to a minimum (typically <0.1%).

Fibroblast Growth Factor 16 (FGF16) Experiments

FGF16 is a member of the fibroblast growth factor family that plays a significant role in embryonic development, particularly in cardiomyocyte proliferation.[1][2] It primarily signals through FGF receptors (FGFRs) to activate downstream pathways like PI3K/Akt and ERK/PKC.[3][4]

Troubleshooting and FAQs for FGF16 Experiments

Q1: I am not observing the expected increase in cardiomyocyte proliferation after treatment with recombinant FGF16. What could be wrong?

Several factors could be at play:

  • Suboptimal FGF16 Concentration: The concentration of FGF16 may be too low or too high. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Inactive FGF16: Ensure your recombinant FGF16 is properly stored and has not undergone multiple freeze-thaw cycles. It's advisable to aliquot the stock upon arrival.

  • Low Receptor Expression: The target cells may not express sufficient levels of the appropriate FGF receptors (e.g., FGFR1c) to elicit a strong proliferative response.[4] You can verify receptor expression using techniques like Western blot or qPCR.

  • Competitive Inhibition: FGF16 is known to competitively inhibit FGF2-induced signaling.[4] If your culture media contains other growth factors, they might interfere with FGF16's effects. Consider using a serum-free or defined media for your experiments.

Q2: My Western blot results show no increase in the phosphorylation of Akt or ERK after FGF16 stimulation. How can I troubleshoot this?

This is a common issue that can often be resolved by optimizing your experimental protocol:

  • Stimulation Time: The phosphorylation of signaling proteins is often transient. You may be missing the peak activation window. Perform a time-course experiment (e.g., 5, 15, 30, and 60 minutes) to identify the optimal stimulation time for your cell line.

  • Lysate Preparation: It is critical to work quickly and on ice after stimulation to prevent dephosphorylation. Ensure your lysis buffer contains fresh phosphatase inhibitors.

  • Antibody Quality: The antibodies for phosphorylated proteins might not be sensitive or specific enough. Always include a positive control (e.g., cells treated with a known activator of the pathway) to validate your antibodies and the overall Western blot procedure.

  • Low Protein Expression: The total amount of the target protein (Akt, ERK) might be too low in your cells. Ensure you load a sufficient amount of total protein (typically 20-30 µg) on your gel.[5]

Q3: I see an inhibitory effect of FGF16 on cell proliferation, which is the opposite of what I expected. Why might this be happening?

This paradoxical effect can be context-dependent:

  • Competitive Antagonism: In some contexts, particularly in neonatal cardiomyocytes, FGF16 can act as a competitive inhibitor of other FGFs, like FGF2, that are potent drivers of proliferation.[6] This can lead to a net decrease in proliferation if FGF2 is also present.

  • Cell Type Specificity: The downstream effects of FGF16 signaling can vary between different cell types. While it promotes proliferation in embryonic cardiomyocytes, its effects on other cell types may differ.

Quantitative Data Summary: FGF16-Induced Signaling

The following table represents hypothetical data from a Western blot experiment analyzing the phosphorylation of ERK in response to FGF16 treatment in embryonic cardiomyocytes.

Treatment GroupERK Phosphorylation (Normalized to Total ERK)Fold Change vs. Control
Vehicle Control1.0 ± 0.151.0
FGF16 (10 ng/mL)1.8 ± 0.201.8
FGF16 (50 ng/mL)3.5 ± 0.303.5
FGF16 (100 ng/mL)3.2 ± 0.253.2
Detailed Experimental Protocol: Western Blot for FGF16-Induced ERK Phosphorylation
  • Cell Culture and Treatment: Plate embryonic cardiomyocytes in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of FGF16 for the predetermined optimal time (e.g., 15 minutes).

  • Cell Lysis: Immediately after treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Visualization: FGF16 Signaling Pathway

FGF16_Signaling FGF16 FGF16 FGFR1c FGFR1c FGF16->FGFR1c FGF2 FGF2 FGF16->FGF2 PI3K PI3K FGFR1c->PI3K PKC PKC FGFR1c->PKC HSPG HSPG (Co-receptor) HSPG->FGFR1c Akt Akt PI3K->Akt Cardioprotection Cardioprotection Akt->Cardioprotection ERK ERK1/2 PKC->ERK Proliferation Cardiomyocyte Proliferation ERK->Proliferation FGF2->FGFR1c

FGF16 signaling pathway in cardiac cells.

F16 Inhibitor (VEGFR-Specific) Experiments

The compound designated F16 is a novel, specific inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It functions by directly inhibiting the binding of VEGF to VEGFR-2, thereby blocking downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for angiogenesis.[7][8]

Troubleshooting and FAQs for F16 Inhibitor Experiments

Q1: I am not observing a decrease in cell viability or proliferation in my cancer cell line after treatment with the F16 inhibitor. What are the possible reasons?

A lack of efficacy can stem from several factors:

  • Inhibitor Concentration and Solubility: Ensure you are using an appropriate concentration range. Perform a dose-response curve to determine the IC50 for your cell line. Verify that the inhibitor is fully dissolved in your stock solution; precipitation can significantly lower the effective concentration.

  • Cell Line Dependence on VEGFR-2: The chosen cancer cell line may not be highly dependent on the VEGF/VEGFR-2 signaling pathway for its proliferation and survival. Consider using a cell line known to be sensitive to VEGFR-2 inhibition, such as human umbilical vein endothelial cells (HUVECs), as a positive control.

  • Activation of Bypass Pathways: Cancer cells can develop resistance to targeted therapies by upregulating alternative signaling pathways that promote survival and proliferation.[9]

  • Compound Stability: Ensure the F16 inhibitor has been stored correctly and prepare fresh dilutions for each experiment.

Q2: My Western blot results show inconsistent or no inhibition of VEGFR-2 phosphorylation after treatment with the F16 inhibitor. What should I check?

This points to potential issues with the experimental setup:

  • Pre-incubation Time: It's often necessary to pre-incubate the cells with the inhibitor for a certain period (e.g., 1-2 hours) before stimulating with VEGF to allow for sufficient target engagement.

  • VEGF Stimulation: Confirm that your recombinant VEGF is active and used at a concentration that robustly induces VEGFR-2 phosphorylation in your positive control (VEGF-treated, no inhibitor). The peak of phosphorylation is often transient (5-15 minutes), so a time-course experiment is recommended.[10]

  • Loading Controls: Always include a total VEGFR-2 control in your Western blot to ensure that the inhibitor is not causing a decrease in the total amount of the receptor protein. A housekeeping protein like GAPDH or β-actin should also be used to confirm equal protein loading.[10]

Q3: I observe unexpected toxicity in my control cells treated with the vehicle (e.g., DMSO). How can I address this?

Vehicle-induced toxicity can confound results:

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration in your culture medium is low (typically <0.1%) and is kept consistent across all treatment groups, including the untreated control.

  • Solvent Quality: Use high-purity, anhydrous DMSO for your stock solutions, as impurities or water can affect both compound solubility and cell health.

Quantitative Data Summary: F16 Inhibitor Effect on Cell Viability

The following table shows representative data from an MTT assay on HUVECs treated with the F16 inhibitor for 48 hours.

Treatment GroupCell Viability (% of Vehicle Control)
Vehicle Control (0.1% DMSO)100 ± 5.2
F16 Inhibitor (1 µM)85.3 ± 4.5
F16 Inhibitor (10 µM)52.1 ± 3.8
F16 Inhibitor (50 µM)21.7 ± 2.9
Detailed Experimental Protocol: MTT Cell Viability Assay for F16 Inhibitor
  • Cell Seeding: Plate HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the F16 inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the F16 inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization: F16 Inhibitor Mechanism of Action

F16_Inhibitor_MoA cluster_membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds F16 F16 Inhibitor F16->VEGFR2 Blocks binding PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis

Mechanism of action of the F16 VEGFR-2 inhibitor.

References

Troubleshooting

avoiding F16 degradation during in vitro experiments

Welcome to the technical support center for Fibroblast Growth Factor 16 (FGF16). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fibroblast Growth Factor 16 (FGF16). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent FGF16 degradation during in vitro experiments, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: FGF16 Degradation

Use this guide to diagnose and resolve common issues related to FGF16 degradation observed during your experiments.

Problem: Loss of FGF16 activity or detection of smaller fragments on a Western Blot.

This is a primary indicator of protein degradation. The presence of smaller bands suggests proteolytic cleavage, while a loss of activity can result from denaturation or cleavage.

// Nodes start [label="Start: FGF16 Degradation\nObserved", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="1. Review Storage Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_handling [label="2. Assess Handling Procedures", fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffer [label="3. Evaluate Buffer Composition", fillcolor="#F1F3F4", fontcolor="#202124"]; check_lysate [label="4. Check for Proteases\n in Experimental System", fillcolor="#F1F3F4", fontcolor="#202124"];

improper_temp [label="Improper Temp?\n(>-20°C for short-term,\n>-80°C for long-term)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; freeze_thaw [label="Multiple Freeze-Thaw\nCycles?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_inhibitors [label="Protease Inhibitors\nMissing from Lysis/Assay Buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wrong_ph [label="Suboptimal pH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_temp [label="Solution:\nStore at -80°C for long-term.\nUse -20°C only for aliquots\n to be used soon.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_aliquot [label="Solution:\nAliquot protein into single-use\nvolumes upon receipt.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_inhibitors [label="Solution:\nAdd a broad-spectrum\nprotease inhibitor cocktail\nto all buffers.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ph [label="Solution:\nMaintain buffer pH close to\nprotein's isoelectric point or\nmanufacturer's recommendation.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="FGF16 Stabilized", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_storage; check_storage -> improper_temp; improper_temp -> sol_temp [label="Yes"]; improper_temp -> check_handling [label="No"]; sol_temp -> end_node;

check_handling -> freeze_thaw; freeze_thaw -> sol_aliquot [label="Yes"]; freeze_thaw -> check_buffer [label="No"]; sol_aliquot -> end_node;

check_buffer -> wrong_ph; wrong_ph -> sol_ph [label="Yes"]; wrong_ph -> check_lysate [label="No"]; sol_ph -> end_node;

check_lysate -> no_inhibitors; no_inhibitors -> sol_inhibitors [label="Yes"]; no_inhibitors -> end_node [label="No"]; sol_inhibitors -> end_node; } Caption: Troubleshooting workflow for FGF16 degradation.

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: What is the optimal temperature for storing FGF16? For long-term storage, FGF16 should be kept at -80°C to minimize enzymatic activity and degradation.[1][2] For short-term storage of frequently used aliquots, -20°C is suitable.[1][3] Storing at 4°C is only recommended for a few days during active use.[1][3]

Q2: Why is my FGF16 showing reduced activity after being stored in the freezer? This is likely due to repeated freeze-thaw cycles, which can cause protein denaturation and loss of function.[1][4] Each cycle of freezing and thawing can damage the protein's structure.[4] To prevent this, you should aliquot the protein solution into single-use volumes immediately after receipt.[1][2][4]

Q3: Can I store my diluted FGF16 working solution? It is recommended to prepare working solutions fresh on the day of the experiment.[4] Diluted proteins (typically below 1 mg/mL) are more susceptible to degradation and adsorption to the storage tube walls.[1][4] If you must store it, keep it at 4°C for no more than a day.[4]

Buffer Composition & Additives

Q4: What are the key components of a buffer to maintain FGF16 stability? A suitable buffer should have a pH that maintains the protein's native structure, often near its isoelectric point.[1] Additionally, various additives can enhance stability:

  • Cryoprotectants: Glycerol (at 10-50%) can be added to prevent the formation of damaging ice crystals during freezing.[1][5]

  • Reducing Agents: DTT or β-mercaptoethanol help prevent oxidation of critical thiol groups.[1]

  • Stabilizing Proteins: Bovine Serum Albumin (BSA) can be added to dilute protein solutions to act as a carrier and prevent degradation.[5]

  • Sugars: Trehalose or sucrose (B13894) can act as general stabilizers against denaturation.[1]

Q5: My FGF16 appears degraded even with proper storage. What could be the cause in my experiment? If storage is optimal, degradation is likely occurring during the experiment itself. Proteases present in cell lysates or other biological samples are a common cause.[6][7][8] It is crucial to add a protease inhibitor cocktail to your lysis and assay buffers to inhibit a broad range of proteases (serine, cysteine, etc.).[8][9] All experimental steps involving cell lysis should be performed at 4°C or on ice to reduce protease activity.[6][10]

Data Summary: Factors Affecting Protein Stability

This table summarizes key environmental and handling factors and their impact on recombinant protein stability, which is applicable to FGF16.

FactorConditionImpact on FGF16 StabilityRecommended Action
Temperature -80°CHigh Stability: Minimizes enzymatic activity and degradation. Ideal for long-term storage.[1]Store all long-term stocks at this temperature.
-20°CModerate Stability: Suitable for short-term storage of working aliquots.[1][2]Use for aliquots that will be consumed within weeks to months.
4°CLow Stability: Risk of denaturation and microbial growth increases.[1]For temporary storage (1-7 days) of protein currently in use.[3]
Freeze-Thaw Cycles Repeated CyclesHigh Degradation Risk: Causes denaturation, unfolding, and aggregation.[5]Aliquot protein into single-use tubes to avoid any freeze-thaw cycles.[1]
Protein Concentration < 1 mg/mLIncreased Instability: More prone to surface adsorption and degradation.[1][4]Store at higher concentrations (1-5 mg/mL) and dilute just before use.[1]
pH Non-optimal pHDenaturation: Drastic shifts from the optimal pH range disrupt the bonds holding the protein's structure.[11]Use a buffer system that maintains a stable pH suitable for the protein.[1][11]
Proteases Present in sampleCleavage: Proteolytic enzymes in cell lysates will rapidly degrade the protein.[8]Always add a protease inhibitor cocktail to samples and perform work on ice.[6][8][9]

Experimental Protocols

Protocol 1: Aliquoting and Storing Recombinant FGF16

This protocol minimizes degradation from handling and storage.

  • Preparation: Upon receiving the vial of FGF16, briefly centrifuge it at 10,000 rpm for 1 minute to collect all contents at the bottom of the tube.[4] Place it on ice.

  • Reconstitution (if lyophilized): Reconstitute the lyophilized powder using the sterile buffer recommended by the manufacturer. Gently pipette the solution up and down to dissolve; do not vortex.[4]

  • Determine Aliquot Volume: Calculate the volume needed for a typical experiment. Aliquots should be no smaller than 10 µL to avoid significant effects from evaporation and surface adsorption.[4]

  • Aliquoting: Using low-adhesion polypropylene (B1209903) tubes, carefully dispense the calculated volume into each tube.[1] Work quickly and on ice.

  • Storage:

    • For long-term storage , immediately place the aliquots in a -80°C freezer.[1][2]

    • For short-term storage (aliquots to be used within a few weeks), store at -20°C.[1]

  • Thawing: When needed, thaw a single aliquot on ice.[12] Avoid repeated freeze-thaw cycles with any remaining solution in the tube.[3]

Protocol 2: Preparing a Protease-Inhibiting Lysis Buffer

This buffer is designed to protect FGF16 from degradation when mixed with cell or tissue lysates.

  • Base Buffer: Start with a standard lysis buffer (e.g., RIPA or a Tris-based buffer). Ensure it is chilled on ice.

  • Add Protease Inhibitors: Immediately before use, add a broad-spectrum protease inhibitor cocktail (available commercially) to the lysis buffer at the manufacturer's recommended concentration (e.g., 1X).[6][8] These cocktails typically inhibit serine, cysteine, and other common proteases.[9]

  • Optional Additions:

    • For studies involving phosphorylation, add a phosphatase inhibitor cocktail.

    • Add 1 mM PMSF as an additional serine protease inhibitor.[8]

  • Cell Lysis: Perform all cell lysis and sample preparation steps on ice or at 4°C to keep protease activity low.[6][9]

  • Clarification: After lysis, centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C to pellet cellular debris. Transfer the clarified supernatant containing the soluble proteins to a new pre-chilled tube.

Signaling Pathway Visualization

FGF16 exerts its biological effects, particularly its cardioprotective roles, by binding to specific Fibroblast Growth Factor Receptors (FGFRs) and activating downstream signaling cascades.

// Nodes FGF16 [label="FGF16", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FGFR1c [label="FGFR1c", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; FGF2 [label="FGF2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; TGFb1 [label="TGF-β1 Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Outputs Cardioprotection [label="Cardioprotection\n(Anti-apoptosis, Anti-fibrosis)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PathologicalRemodeling [label="Pathological Cardiac\nRemodeling", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF16 -> FGFR1c [label=" binds"]; FGFR1c -> PI3K [label=" activates"]; PI3K -> AKT [label=" activates"]; AKT -> GSK3b [label=" phosphorylates"]; GSK3b -> Cardioprotection [arrowhead=tee, label=" inhibits apoptosis"];

FGFR1c -> PKC [label=" activates"]; PKC -> Cardioprotection;

FGF2 -> FGFR1c [style=dashed, label=" competes for binding"]; FGF2 -> TGFb1 [label=" induces"]; TGFb1 -> PathologicalRemodeling; FGF16 -> TGFb1 [arrowhead=tee, label=" competitively inhibits"]; } Caption: FGF16 signaling pathways via the FGFR1c receptor.

References

Optimization

Technical Support Center: Optimizing F16-IL2 and Chemotherapy Co-administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of F16-IL2 and chemot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of F16-IL2 and chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the F16-IL2 fusion protein and what is its mechanism of action?

A1: F16-IL2 is an immunocytokine, which is a fusion protein consisting of the human monoclonal antibody fragment F16 and the cytokine Interleukin-2 (IL-2).[1][2] The F16 antibody fragment specifically targets the A1 domain of tenascin-C, a protein that is abundantly expressed in the extracellular matrix of many solid tumors.[1][2] This targeting mechanism allows for the localized delivery of IL-2 to the tumor site.[2][3] The IL-2 component then stimulates an anti-tumor immune response by activating various immune cells, including T cells and Natural Killer (NK) cells.[1][4][5] This targeted approach aims to enhance the anti-tumor effects of IL-2 while minimizing the systemic toxicities associated with high doses of free IL-2.[3]

Q2: What is the scientific rationale for combining F16-IL2 with chemotherapy?

A2: The combination of F16-IL2 and chemotherapy is based on the principle of synergistic anti-tumor activity. Chemotherapy can induce immunogenic cell death in cancer cells, leading to the release of tumor antigens.[6][7][8] This process enhances the priming and activation of T cells, which can then be further stimulated by the tumor-targeted IL-2 from the F16-IL2 fusion protein.[8][9] Additionally, some chemotherapy agents can modulate the tumor microenvironment to be more favorable for an immune attack by, for example, depleting immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7] Preclinical studies have shown that F16-IL2 can significantly enhance the therapeutic efficacy of chemotherapy.[2]

Q3: What are the key considerations for designing a co-administration schedule for F16-IL2 and chemotherapy?

A3: The timing and sequence of F16-IL2 and chemotherapy administration are critical for maximizing efficacy and minimizing toxicity.[10][11] Several factors should be considered:

  • Chemotherapy's effect on immune cells: Chemotherapy can have a dual effect on the immune system, both stimulating it through immunogenic cell death and suppressing it by killing proliferating immune cells.[6][12]

  • Timing of immunotherapy: Administering immunotherapy when the immune system is rebounding from chemotherapy-induced suppression may be more effective.[10] Some clinical data for other immunotherapies suggest that delaying the immunotherapy by 3-5 days after chemotherapy can improve outcomes.[10]

  • Half-life of the agents: The pharmacokinetic profiles of both the F16-IL2 fusion protein and the specific chemotherapeutic agent should be considered to ensure optimal exposure at the tumor site. The half-life of F16-IL2 has been reported to be around 8 to 13 hours in clinical studies.[2][13]

  • Preclinical and clinical data: Existing studies on similar antibody-cytokine fusion proteins combined with chemotherapy can provide valuable guidance. For example, a clinical trial of F16-IL2 with doxorubicin (B1662922) administered both agents on days 1, 8, and 15 of a 28-day cycle.[2][14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low in vivo efficacy Suboptimal dosing or scheduling.Titrate the doses of both F16-IL2 and the chemotherapeutic agent in preclinical models to identify the most effective combination. Experiment with different administration schedules (e.g., sequential vs. concurrent administration, varying the interval between treatments).[10][11]
Poor tumor targeting of F16-IL2.Verify the expression of tenascin-C in your tumor model using immunohistochemistry or other methods. Assess the biodistribution of radiolabeled F16-IL2 to confirm tumor localization.[15]
Immunosuppressive tumor microenvironment.Analyze the tumor microenvironment for the presence of immunosuppressive cells (e.g., Tregs, MDSCs). Consider combining the therapy with agents that can further modulate the tumor microenvironment.
High systemic toxicity High dose of F16-IL2 leading to systemic IL-2 effects.Reduce the dose of F16-IL2 while maintaining an effective dose of chemotherapy. Antibody-cytokine fusion proteins are designed to reduce systemic toxicity compared to free cytokines, but dose adjustments may still be necessary.[3]
Overlapping toxicities of F16-IL2 and chemotherapy.Carefully review the toxicity profiles of both agents and monitor for additive or synergistic toxicities. Adjust the administration schedule to separate the peak toxicities of each agent.
Inconsistent results between experiments Variability in animal models.Ensure the use of well-characterized and syngeneic tumor models for reproducible results.[3] Standardize all experimental procedures, including tumor cell implantation and drug administration.
Instability of the F16-IL2 fusion protein.Verify the integrity and purity of the F16-IL2 protein using methods like SDS-PAGE and size exclusion chromatography.[16] The linker between the antibody and cytokine is crucial for stability.[3]
Difficulty in quantifying F16-IL2 in biological samples Inadequate assay sensitivity or specificity.Develop and validate a specific enzyme-linked immunosorbent assay (ELISA) for the intact F16-IL2 fusion protein.[17][18] This assay should be able to distinguish the fusion protein from free IL-2 and the F16 antibody.[18]
Matrix effects from serum or plasma.Optimize the ELISA protocol to minimize interference from biological matrices, for example, by using appropriate blocking buffers and sample dilutions.

Data from Clinical Trials

The following tables summarize key quantitative data from a Phase Ib/II clinical trial of F16-IL2 in combination with doxorubicin.

Table 1: F16-IL2 and Doxorubicin Dose Escalation and Recommended Dose [2][13][14]

CohortF16-IL2 Dose (MIU)Doxorubicin Dose (mg/m²)Number of Patients
1503
210153
315153
415254
520253
625253
Recommended Dose (RD) 25 25 -

Table 2: Clinical Efficacy of F16-IL2 and Doxorubicin Combination [2][13][14]

ParameterPhase IPhase II (Metastatic Breast Cancer)
Number of Evaluable Patients149
Disease Control Rate (at 8 weeks)57%67%
Disease Control Rate (at 12 weeks)43%33%
Partial Response1 patient (long-lasting)-

Experimental Protocols

Protocol 1: Quantification of F16-IL2 in Serum using ELISA

This protocol is a general guideline for developing an ELISA to specifically measure the intact F16-IL2 fusion protein, based on principles described for similar assays.[17][18]

Materials:

  • 96-well microtiter plates

  • Capture antibody: Anti-idiotype antibody recognizing the F16 component (e.g., mouse monoclonal anti-F16 idiotype)

  • Detection antibody: Biotinylated antibody against human IL-2 (e.g., biotinylated goat anti-human IL-2)

  • Standard: Purified F16-IL2 fusion protein

  • Streptavidin-Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Serum samples from treated animals/patients

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody (anti-F16 idiotype) at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add serial dilutions of the F16-IL2 standard and appropriately diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated anti-human IL-2 detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the F16-IL2 standard. Use the standard curve to determine the concentration of F16-IL2 in the serum samples.

Protocol 2: In Vitro Cytokine Activity Assay

This protocol assesses the biological activity of the IL-2 moiety of the F16-IL2 fusion protein using an IL-2-dependent cell line.[19][20]

Materials:

  • IL-2-dependent cell line (e.g., CTLL-2)

  • Complete culture medium

  • F16-IL2 fusion protein

  • Recombinant human IL-2 (as a positive control)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

Procedure:

  • Cell Seeding: Seed the IL-2-dependent cells (e.g., CTLL-2) into a 96-well plate at a density of approximately 2 x 10⁴ to 5 x 10⁴ cells per well in complete culture medium.

  • Treatment: Add serial dilutions of the F16-IL2 fusion protein and recombinant human IL-2 to the wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Assay: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance versus the concentration of F16-IL2 and recombinant IL-2. Calculate the EC₅₀ (half-maximal effective concentration) for both to compare their biological activity.

Visualizations

F16_IL2_Mechanism_of_Action cluster_tumor F16_IL2 F16-IL2 Fusion Protein TenascinC Tenascin-C (on Tumor Extracellular Matrix) F16_IL2->TenascinC Binds to T_Cell T Cell F16_IL2->T_Cell IL-2 moiety activates NK_Cell NK Cell F16_IL2->NK_Cell IL-2 moiety activates TumorCell Tumor Cell ImmuneActivation Immune Cell Activation & Proliferation T_Cell->ImmuneActivation TumorLysis Tumor Cell Lysis T_Cell->TumorLysis Kills NK_Cell->ImmuneActivation NK_Cell->TumorLysis Kills ImmuneActivation->T_Cell Proliferation ImmuneActivation->NK_Cell Proliferation

Caption: Mechanism of action of the F16-IL2 immunocytokine.

Chemo_Immuno_Synergy_Workflow Chemotherapy Chemotherapy TumorCell Tumor Cell Chemotherapy->TumorCell Induces ICD Immunogenic Cell Death TumorCell->ICD AntigenRelease Tumor Antigen Release ICD->AntigenRelease APC Antigen Presenting Cell (e.g., Dendritic Cell) AntigenRelease->APC Uptake by TCellPriming T Cell Priming & Activation APC->TCellPriming Presents antigen TCellProliferation T Cell Proliferation & Infiltration TCellPriming->TCellProliferation F16_IL2 F16-IL2 F16_IL2->TCellProliferation Stimulates TumorAttack Enhanced Tumor Attack TCellProliferation->TumorAttack

Caption: Synergistic workflow of chemotherapy and F16-IL2.

Scheduling_Logic Start Start Treatment Cycle AdministerChemo Administer Chemotherapy Start->AdministerChemo ImmuneRebound Wait for Immune Rebound (e.g., 3-5 days) AdministerChemo->ImmuneRebound Post-chemo lymphopenia AdministerF16IL2 Administer F16-IL2 ImmuneRebound->AdministerF16IL2 Optimal window for immunotherapy MonitorToxicity Monitor for Toxicity & Efficacy AdministerF16IL2->MonitorToxicity NextCycle Begin Next Cycle MonitorToxicity->NextCycle

Caption: Logical flow for a sequential administration schedule.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to F16 and Other VEGFR Inhibitors for Cancer Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the novel VEGFR inhibitor, F16, and other established VEGFR inhibitors used in cancer research. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel VEGFR inhibitor, F16, and other established VEGFR inhibitors used in cancer research. The information is collated from preclinical studies to aid in the evaluation and selection of appropriate candidates for further investigation. While direct head-to-head comparative data for F16 is limited, this guide presents the available evidence and provides a framework for understanding its potential efficacy in relation to other well-characterized inhibitors.

The Role of VEGFR Inhibition in Cancer Therapy

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[1] Consequently, inhibiting the VEGF/VEGFR signaling pathway has become a cornerstone of modern cancer therapy.[2] Small molecule inhibitors targeting the tyrosine kinase domain of VEGFRs have demonstrated significant clinical benefits in various cancers.[2]

F16: A Novel VEGFR Inhibitor

F16 is a novel small molecule inhibitor that has shown potent anti-angiogenic and anti-tumor activities by selectively targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Preclinical studies have demonstrated its efficacy in various cancer models, including colorectal, breast, and glioblastoma.[3][4]

Mechanism of Action of F16

F16 exerts its anti-angiogenic effects by directly inhibiting the phosphorylation of VEGFR-2, a key step in the activation of downstream signaling pathways.[5] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis. Furthermore, F16 has been shown to down-regulate the PI3K/Akt and FAK/MAPK signaling pathways, which are involved in cell survival and migration.[6]

Comparative Analysis of In Vitro Efficacy

The in vitro potency of VEGFR inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the available in vitro data for F16 and other prominent VEGFR inhibitors.

It is crucial to note that the following data is compiled from different studies and not from direct head-to-head comparisons. Therefore, these values should be interpreted with caution as experimental conditions can significantly influence the results.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
InhibitorTarget KinaseIC50 (nM)
F16 VEGFR-2Data not publicly available in nanomolar concentration
AxitinibVEGFR-20.2
CabozantinibVEGFR-20.035
LenvatinibVEGFR-24.6
MotesanibVEGFR-23.0
PazopanibVEGFR-230
RegorafenibVEGFR-2 (murine)4.2
SorafenibVEGFR-290
SunitinibVEGFR-29
VandetanibVEGFR-240

Data for inhibitors other than F16 is sourced from Benchchem.[7]

Table 2: In Vitro Anti-proliferative Activity (IC50)
InhibitorCell LineCancer TypeIC50 (µM)
F16 Colo 320DMColorectal Cancer9.52 ± 1.49[4][6]
F16 GI-101ABreast CancerNot specified
F16 U87MGGlioblastomaNot specified[3][8]

Comparative Analysis of In Vivo Efficacy

In vivo studies using animal models are essential for evaluating the anti-tumor activity of VEGFR inhibitors in a living organism.

As with the in vitro data, the in vivo data presented below for F16 and other inhibitors are not from direct comparative studies and should be considered with this limitation in mind.

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
InhibitorTumor ModelCancer TypeAnimal ModelKey Findings
F16 Colo 320DM XenograftColorectal CancerMiceSignificant reduction in tumor growth and increased survival rate.[4][6]
F16 GI-101A XenograftBreast CancerAthymic Nude MiceConfirmed in vivo tumor reductive effects.[5]
F16 U87MG XenograftGlioblastomaNude MiceDelayed tumor growth by blocking tumor angiogenesis.[3][8]
Sunitinib Various XenograftsVariousMiceDose-dependent tumor growth inhibition and apoptosis.
Sorafenib Various XenograftsVariousMiceInhibition of tumor growth and reduction in angiogenesis.
Axitinib Various XenograftsVariousMiceSignificant tumor growth suppression.

Signaling Pathways and Experimental Workflows

VEGFR Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that are crucial for angiogenesis. F16 and other VEGFR inhibitors act by blocking this pathway at the level of the receptor.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Permeability Permeability PKC->Permeability Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration F16 F16 & other VEGFR Inhibitors F16->VEGFR2 Inhibition Kinase_Assay_Workflow cluster_prep cluster_exec cluster_detect prep Preparation exec Assay Execution detect Detection & Analysis b1 Prepare Kinase Buffer and Master Mix b2 Prepare Serial Dilutions of Inhibitor (e.g., F16) b3 Dilute VEGFR-2 Enzyme c1 Add Master Mix to 96-well plate c2 Add Inhibitor Dilutions and Controls c3 Add VEGFR-2 Enzyme to initiate reaction c4 Incubate at 30°C d1 Stop Reaction and Add Detection Reagent d2 Measure Luminescence/ Fluorescence d3 Calculate % Inhibition and Determine IC50

References

Comparative

Comparative Guide: F16-Antibody-Based Immunotherapy Versus Sunitinib in Renal Cell Carcinoma Models

Executive Summary Sunitinib (B231) , an oral multi-targeted tyrosine kinase inhibitor, has been a first-line treatment for metastatic RCC.[1] It primarily exerts its anti-tumor effects by inhibiting vascular endothelial...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Sunitinib (B231) , an oral multi-targeted tyrosine kinase inhibitor, has been a first-line treatment for metastatic RCC.[1] It primarily exerts its anti-tumor effects by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding angiogenesis and tumor cell proliferation.[2][3] Preclinical studies in various RCC models, such as the murine RENCA model, have demonstrated its efficacy in reducing tumor growth and extending survival.[4][5]

F16 is a human monoclonal antibody that specifically targets the A1 domain of tenascin-C, an extracellular matrix protein that is highly expressed in the tumor stroma of various cancers, including RCC, but is largely absent in normal adult tissues.[6][7] This tumor-targeting capability makes F16 an excellent vehicle for the delivery of therapeutic payloads. In the form of an immunocytokine, F16-IL2 (Teleukin) , it delivers interleukin-2 (B1167480) (IL-2) directly to the tumor microenvironment, aiming to stimulate a potent and localized anti-tumor immune response.[7] IL-2 is known to activate and expand cytotoxic T cells and Natural Killer (NK) cells.[8]

This guide will delve into the preclinical data available for both agents, providing a framework for understanding their individual and potential combined therapeutic value in RCC.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the anti-tumor efficacy of sunitinib and an IL-2-based immunocytokine (F8-IL2) in combination with sunitinib from preclinical RCC models.

Table 1: Efficacy of Sunitinib in Murine RENCA Model

Treatment GroupDosing SchedulePrimary EndpointResultReference
VehicleDaily oral gavageMedian Survival23 days[4]
Sunitinib60 mg/kg/day, continuous oral gavageMedian Survival>33 days (significantly extended)[4]
VehicleOnce daily for 2 weeksTumor Volume-[9]
Sunitinib20 mg/kg, once daily for 2 weeksTumor VolumeSignificant reduction vs. vehicle[9]

Table 2: Efficacy of F8-IL2 Immunocytokine in Combination with Sunitinib in Human Caki-1 RCC Xenograft Model

Treatment GroupDosing SchedulePrimary EndpointResultReference
F8-IL2 (alone)Not specifiedCure Rate0%[10]
Sunitinib (alone)Not specifiedCure Rate0%[10]
F8-IL2 + Sunitinib Continuous administrationCure Rate 28% [10]
F8-IL2 + Sunitinib Continuous administrationTumor Growth Substantial retardation [10]

Note: The F8 antibody targets the EDA domain of fibronectin, another tumor-associated extracellular matrix protein. This study serves as a surrogate to demonstrate the potential of combining an IL-2 immunocytokine with sunitinib.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vivo Murine RENCA Model for Sunitinib Efficacy
  • Cell Line: RENCA (murine renal adenocarcinoma) cells, often engineered to express luciferase (RENCA-luc) for bioluminescence imaging.[4]

  • Animal Model: Female BALB/c mice, 8-10 weeks of age.[4]

  • Tumor Implantation:

    • Metastasis Model: Intravenous injection of 2 x 10^5 RENCA-luc cells in 100 µl.[4]

    • Subcutaneous Model: Subcutaneous injection of 5 x 10^6 RENCA cells in 100 µl of Matrigel.[9]

  • Treatment Protocol:

    • Sunitinib Monotherapy (Metastasis Model): Treatment initiated 24 hours after tumor cell injection. Sunitinib administered at 60 mg/kg/day by continuous oral gavage.[4]

    • Sunitinib Monotherapy (Subcutaneous Model): Treatment initiated 10 days after tumor cell implantation. Sunitinib administered at 20 mg/kg once daily for 2 weeks.[9]

  • Endpoint Analysis:

    • Tumor burden assessed by bioluminescence imaging.[4]

    • Overall survival was monitored.[4]

    • Subcutaneous tumor volume was measured with calipers.[9]

    • Immunohistochemical analysis of tumor tissue for markers like CD31 (microvessel density) and pimonidazole (B1677889) (hypoxia).[4]

In Vivo Human Caki-1 Xenograft Model for F8-IL2 and Sunitinib Combination Therapy
  • Cell Line: Caki-1 (human renal cell carcinoma).[10]

  • Animal Model: Nude mice.[10]

  • Tumor Implantation: Subcutaneous grafting of Caki-1 cells.[10]

  • Treatment Protocol:

    • F8-IL2 and sunitinib were administered alone or in combination.

    • Two different treatment schedules were tested, with the continuous administration schedule yielding the best results.[10]

  • Endpoint Analysis:

    • Tumor growth was monitored.

    • The cure rate was determined.[10]

Mechanism of Action and Signaling Pathways

Sunitinib Signaling Pathway

Sunitinib is a multi-targeted tyrosine kinase inhibitor. In RCC, its primary mechanism involves the inhibition of VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). By blocking these receptors, sunitinib effectively cuts off the tumor's blood supply, leading to growth inhibition. Additionally, sunitinib has been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein that, when constitutively activated, promotes tumor cell survival and proliferation.[2][11] The inhibition of STAT3 by sunitinib can induce apoptosis (programmed cell death) in RCC cells and reduce immunosuppressive cells within the tumor microenvironment.[11]

Sunitinib_Pathway cluster_cell Endothelial/Tumor Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis STAT3 STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->STAT3

Caption: Sunitinib inhibits VEGFR, PDGFR, and STAT3 signaling.

F16-IL2 Immunocytokine Signaling Pathway

The F16-IL2 immunocytokine combines the tumor-targeting specificity of the F16 antibody with the potent immune-stimulating effects of IL-2. The F16 component binds to tenascin-C in the tumor's extracellular matrix, concentrating the IL-2 payload at the tumor site. IL-2 then binds to its receptors (IL-2R) on the surface of immune cells, particularly cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. This binding activates downstream signaling pathways, primarily the JAK-STAT pathway, leading to the proliferation, activation, and enhanced cytotoxic function of these immune effector cells, which then attack and kill tumor cells.

F16_IL2_Pathway cluster_tme Tumor Microenvironment cluster_immune Immune Cell (T Cell / NK Cell) F16_IL2 F16-IL2 TenascinC Tenascin-C (on Tumor Stroma) F16_IL2->TenascinC binds IL2R IL-2 Receptor F16_IL2->IL2R IL-2 binds JAK JAK IL2R->JAK STAT STAT JAK->STAT Activation Immune Cell Activation Proliferation Cytotoxicity STAT->Activation Activation->TenascinC attacks tumor

Caption: F16-IL2 targets tenascin-C and activates immune cells via IL-2 signaling.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a therapeutic agent in a preclinical subcutaneous renal cell carcinoma model.

Experimental_Workflow start Start cell_culture 1. Culture RCC Cells (e.g., RENCA, Caki-1) start->cell_culture implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Allow Tumors to Establish implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer Treatment (Vehicle, Sunitinib, F16-IL2, Combo) randomization->treatment monitoring 6. Monitor Tumor Volume and Mouse Body Weight treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint survival Survival Monitoring endpoint->survival tissue_harvest Tumor/Organ Harvest endpoint->tissue_harvest end End survival->end analysis 8. Histological & Molecular Analysis (e.g., IHC, Western Blot) tissue_harvest->analysis analysis->end

Caption: Workflow for preclinical evaluation in a subcutaneous RCC model.

Conclusion

Sunitinib has a well-established preclinical and clinical profile in RCC, primarily acting as an anti-angiogenic agent with direct effects on tumor cell survival pathways. The F16 antibody, as part of the F16-IL2 immunocytokine, represents a targeted immunotherapy approach designed to harness the patient's immune system to fight the cancer.

While direct comparative preclinical data between F16-IL2 and sunitinib is lacking, the available evidence suggests distinct yet potentially complementary mechanisms of action. The preclinical success of combining a similar immunocytokine (F8-IL2) with sunitinib, resulting in a significant cure rate in a model where monotherapies failed, strongly suggests that a combination approach could be a promising therapeutic strategy for RCC.[10] Such a combination could simultaneously target tumor angiogenesis and proliferation with sunitinib while stimulating a targeted anti-tumor immune attack with F16-IL2. Further preclinical studies directly comparing and combining F16-IL2 and sunitinib are warranted to fully elucidate their therapeutic potential in renal cell carcinoma.

References

Validation

A Comparative Guide to the Anti-Tumor Effects of F16 in Oncology Research

For researchers and drug development professionals, the landscape of cancer therapeutics is in a constant state of evolution. A molecule designated as "F16" has emerged in scientific literature through distinct yet compe...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of cancer therapeutics is in a constant state of evolution. A molecule designated as "F16" has emerged in scientific literature through distinct yet compelling anti-cancer modalities. This guide provides a comprehensive comparison of the anti-tumor effects of the small molecule F16, a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, across different cancer types. To ensure clarity, this document will also distinguish this VEGFR-2 inhibitor from a mitochondriotoxic agent and an immunocytokine that share the "F16" nomenclature.

Distinguishing the "F16" Entities in Cancer Research

It is crucial to differentiate between the three primary "F16" entities described in cancer research to accurately assess their therapeutic potential:

  • F16 as a VEGFR-2 Inhibitor : A small molecule, chemically identified as 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium, that functions as a specific inhibitor of VEGFR-2. Its anti-tumor activity is primarily attributed to the inhibition of angiogenesis.[1][2] This is the main focus of this guide.

  • F16 as a Mitochondriotoxic Agent : A delocalized lipophilic cation that selectively accumulates in the mitochondria of cancer cells, leading to mitochondrial dysfunction and cell death.[3][4][5][6] This compound has a different mechanism of action and chemical structure from the VEGFR-2 inhibitor.

  • F16-IL2 : An immunocytokine, which is a fusion protein consisting of the F16 antibody fragment that targets tenascin-C (a protein found in the extracellular matrix of many tumors) and the cytokine Interleukin-2 (IL-2).[7][8] This therapeutic leverages the immune system to fight cancer.

This guide will focus on the VEGFR-2 inhibitor F16 , with comparisons to other relevant anti-angiogenic agents.

F16 (VEGFR-2 Inhibitor): Mechanism of Action

The F16 small molecule exerts its anti-tumor effects by targeting the VEGF signaling pathway, a critical process for tumor angiogenesis. By specifically inhibiting VEGFR-2, F16 blocks the downstream signaling cascades that promote the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK FAK FAK Signaling VEGFR2->FAK F16 F16 F16->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation & Migration PI3K_Akt->Proliferation MAPK->Proliferation FAK->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis

Figure 1: F16's Inhibition of the VEGFR-2 Signaling Pathway.

In Vitro Efficacy of F16 (VEGFR-2 Inhibitor)

The anti-tumor properties of the VEGFR-2 inhibitor F16 have been validated in various in vitro models, primarily using human umbilical vein endothelial cells (HUVECs) and specific cancer cell lines.

Cell LineAssayKey FindingsReference
HUVECsTube FormationConcentration-dependent reduction in tube formation (0.05-10 µM)[9]
HUVECsCell ProliferationInhibition of proliferation (5.0-20.0 µM)[9]
HUVECsCell MigrationReduced cell migration[2]
HUVECsGene ExpressionSignificant reduction in angiogenesis and anti-apoptosis-related gene expression at 5 µM[1]
HUVECsWestern BlotAttenuated downstream signaling of VEGFR-2 by up-regulating p53 and p21 and down-regulating p-AKT and p-FAK[1]
Colo 320DM (Colorectal Cancer)Cell ViabilityPotent cytotoxic effects with an IC50 value of 9.52 ± 1.49 µM[1]
GI-101A (Breast Cancer)Western BlotInhibition of PI3K/Akt, MAPK, and FAK signaling pathways[2]

In Vivo Anti-Tumor Activity of F16 (VEGFR-2 Inhibitor)

Preclinical studies using animal models have demonstrated the in vivo efficacy of the VEGFR-2 inhibitor F16 in reducing tumor growth.

Cancer TypeAnimal ModelTreatmentKey FindingsReference
Colorectal CancerColo 320DM xenograft tumors in miceF16Significant reduction in tumor growth and increased survival rate compared to controls. Reduction in CD31 levels (a marker of angiogenesis) in tumor tissues.[1]
Breast CancerGI-101A xenografts in athymic nude miceF16Confirmed in vivo tumor reductive effects.[2]
Breast CancerGI-101A xenografts in athymic nude miceF16 in combination with TaxolThe combination therapy was more effective in limiting tumor growth than monotherapy with either drug alone.[2][9]

Comparison with Other VEGFR-2 Inhibitors

The VEGFR-2 inhibitor F16 demonstrates a promising preclinical profile. For context, the following table presents a comparison of its in vitro potency with other well-established, multi-kinase inhibitors that also target VEGFR-2. It is important to note that these values are from different studies and direct head-to-head comparisons may vary based on experimental conditions.

InhibitorVEGFR-2 Kinase IC50Cancer Cell Line IC50 (example)Reference
F16 Not explicitly stated9.52 µM (Colo 320DM)[1]
Sorafenib~90 nMVaries by cell line[10][11]
Sunitinib~80 nMVaries by cell line[12]
Axitinib~0.2 nMVaries by cell line[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the VEGFR-2 inhibitor F16.

In Vitro Cell-Based Assays

G cluster_0 In Vitro Assays cluster_1 Functional Assays cluster_2 Mechanistic Assays CellCulture Cell Culture (e.g., HUVECs, Cancer Cells) Treatment Treatment with F16 (Dose-response) CellCulture->Treatment CellViability Cell Viability Assay (MTT/CCK-8) Treatment->CellViability TubeFormation Tube Formation Assay (Matrigel) Treatment->TubeFormation MigrationAssay Cell Migration Assay Treatment->MigrationAssay WesternBlot Western Blot (p-VEGFR-2, p-Akt, etc.) Treatment->WesternBlot PCR RT-PCR Array (Angiogenesis genes) Treatment->PCR

Figure 2: General workflow for in vitro evaluation of F16.

  • Cell Viability Assay (MTT/CCK-8) : Cancer cells are seeded in 96-well plates and treated with varying concentrations of F16 for 48-72 hours. A reagent such as MTT or CCK-8 is then added, and the absorbance is measured to determine the percentage of viable cells relative to a vehicle control. This allows for the calculation of the IC50 value.[13]

  • Tube Formation Assay : HUVECs are seeded on a layer of Matrigel in the presence of different concentrations of F16. After a specified incubation period (e.g., 8 hours), the formation of tube-like structures is visualized and quantified to assess the anti-angiogenic effect.[9]

  • Western Blot Analysis : Cells are treated with F16, and cell lysates are collected. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., phosphorylated VEGFR-2, Akt, FAK) to determine changes in their expression or activation state.[1]

In Vivo Xenograft Studies
  • Animal Model : Athymic nude mice are typically used.

  • Tumor Implantation : Human cancer cells (e.g., Colo 320DM, GI-101A) are injected subcutaneously to establish tumors.

  • Treatment : Once tumors reach a certain volume, mice are randomized into treatment and control groups. F16 is administered, often via intraperitoneal injection, at a predetermined dose and schedule.

  • Efficacy Evaluation : Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess markers of angiogenesis (e.g., CD31).[1][2]

Conclusion

The small molecule F16, as a specific VEGFR-2 inhibitor, has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models of breast and colorectal cancer.[1][2] Its ability to inhibit key signaling pathways and reduce tumor growth, both as a monotherapy and in combination with other agents like Taxol, underscores its potential as a therapeutic candidate.[2][9] While direct comparative data with FDA-approved VEGFR-2 inhibitors is limited, the available in vitro and in vivo results warrant further investigation. It is imperative for researchers to distinguish this molecule from the mitochondriotoxic agent F16 and the F16-IL2 immunocytokine to accurately interpret and advance the research in this field. Future studies should focus on head-to-head comparisons with existing therapies and exploration in a broader range of cancer types to fully elucidate the clinical potential of the VEGFR-2 inhibitor F16.

References

Comparative

A Comparative Guide to the Mechanism of Action of F16 and Other Mitochondrial Toxins

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the mitochondrial toxin F16 with other well-established mitochondrial inhibitors. The information presented i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial toxin F16 with other well-established mitochondrial inhibitors. The information presented is supported by experimental data to facilitate a comprehensive understanding of their respective mechanisms of action.

Introduction to Mitochondrial Toxins

Mitochondria are central to cellular metabolism and survival, playing a pivotal role in ATP production through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) and ATP synthase complex are key components of this process. Mitochondrial toxins are compounds that interfere with these processes, leading to cellular dysfunction and, ultimately, cell death. These toxins are valuable tools for studying mitochondrial biology and are also investigated as potential therapeutic agents, particularly in oncology. This guide focuses on F16, a novel mitochondria-targeted compound, and compares its mode of action to classic mitochondrial toxins, including ETC inhibitors, an ATP synthase inhibitor, and other uncoupling agents.

F16: A Mitochondrial Uncoupler

F16 is a delocalized lipophilic cation (DLC) that selectively accumulates in the mitochondria of cancer cells, driven by the high mitochondrial membrane potential characteristic of these cells.[1][2][3][4] Its primary mechanism of action is mitochondrial uncoupling.[1][2][5][6] F16 disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular ATP levels, a reduction in the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c.[1][2][7][8] The uncoupling effect of F16 is a key driver of its cytotoxicity and is attributed to its chemical structure.[1][5][6] Furthermore, F16 has been shown to induce the mitochondrial permeability transition (MPT) and increase the production of reactive oxygen species (ROS).[1][2][5][8] The cellular response to F16 can be either apoptosis or necrosis, depending on the genetic background of the cell, particularly the expression levels of the anti-apoptotic protein Bcl-2.[3][8]

Comparison of Mechanisms of Action

The following diagram illustrates the distinct mechanisms by which F16 and other mitochondrial toxins disrupt oxidative phosphorylation.

Mitochondrial_Toxins_Mechanism cluster_ETC Electron Transport Chain (ETC) cluster_Chemiosmosis Chemiosmosis Complex_I Complex I CoQ CoQ Complex_I->CoQ Proton_Gradient Proton Gradient (H⁺) Complex_I->Proton_Gradient H⁺ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient H⁺ Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 Complex_IV->Proton_Gradient H⁺ H2O H₂O O2->H2O ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase drives ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Rotenone Rotenone Rotenone->Complex_I Antimycin_A Antimycin A Antimycin_A->Complex_III Cyanide Cyanide Cyanide->Complex_IV Oligomycin Oligomycin Oligomycin->ATP_Synthase F16_FCCP_DNP F16, FCCP, DNP (Uncouplers) F16_FCCP_DNP->Proton_Gradient dissipates

Figure 1. Mechanisms of Mitochondrial Toxins

Quantitative Comparison of Mitochondrial Toxin Effects

The following tables summarize the quantitative effects of F16 and other mitochondrial toxins on key cellular and mitochondrial parameters.

Table 1: Cytotoxicity (IC50) in Cancer Cell Lines

CompoundMechanism of ActionCell LineIC50 (µM)Reference
F16 UncouplerSGC-7901 (gastric)15.1[9]
MCF-7 (breast)~5.6[10]
Rotenone Complex I InhibitorMCF-7 (breast)Varies (e.g., ~0.1-1)[1]
A549 (lung)Varies (e.g., ~0.1-1)[1]
HCT116 (colon)Varies (e.g., ~0.1-1)[1]
Antimycin A Complex III InhibitorA549 (lung)~2-100 (time-dependent)[11]
Oligomycin ATP Synthase InhibitorMCF-7 (breast)~0.1[12]
MDA-MB-231 (breast)~5-10[12]

Note: IC50 values can vary significantly based on experimental conditions such as cell density and incubation time.

Table 2: Effects on Mitochondrial Function

CompoundOxygen Consumption Rate (OCR)Cellular ATP LevelsMitochondrial Membrane Potential (ΔΨm)
F16 IncreasesDecreasesDecreases
Rotenone DecreasesDecreasesInitially increases (hyperpolarization), then decreases
Antimycin A DecreasesDecreasesDecreases
Cyanide Biphasic: Stimulates at low conc. (nM-µM), Inhibits at high conc. (µM+)Biphasic: Increases at low conc., Decreases at high conc.Decreases at high concentrations
Oligomycin Decreases (specifically ATP-linked respiration)DecreasesMay increase (hyperpolarization)
FCCP/DNP Increases to maximal rateDecreasesDecreases (dissipates)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the effects of a compound on mitochondrial function.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Treat with Mitochondrial Toxin (e.g., F16, Rotenone) Cell_Culture->Compound_Treatment OCR_Assay Oxygen Consumption Rate (OCR) (Seahorse XF Analyzer) Compound_Treatment->OCR_Assay ATP_Assay Cellular ATP Levels (Luciferase-based Assay) Compound_Treatment->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) (JC-1 Staining) Compound_Treatment->MMP_Assay CytC_Assay Cytochrome c Release (Western Blot) Compound_Treatment->CytC_Assay Data_Quantification Quantify Results (e.g., IC50, % change) OCR_Assay->Data_Quantification ATP_Assay->Data_Quantification MMP_Assay->Data_Quantification CytC_Assay->Data_Quantification Comparison Compare to Controls and Other Toxins Data_Quantification->Comparison

Figure 2. General Experimental Workflow
Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring the OCR of live cells in a multi-well plate format.[6][8][13]

  • Principle: The instrument creates a transient microchamber to measure the rate at which oxygen is consumed by the cells, providing a real-time assessment of mitochondrial respiration.

  • Protocol Outline:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • Load the sensor cartridge with the compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • Measure the basal OCR, followed by sequential injections of the mitochondrial toxins to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, spare respiratory capacity).

Measurement of Cellular ATP Levels

Luciferase-based assays are highly sensitive methods for quantifying cellular ATP.[4][12][14][15]

  • Principle: Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that can be measured with a luminometer. The amount of light produced is proportional to the ATP concentration.

  • Protocol Outline:

    • Culture cells in a multi-well plate and treat with the mitochondrial toxin for the desired time.

    • Lyse the cells to release the intracellular ATP. For some commercial kits, a cell lysis step is combined with the ATP detection reagent.

    • Add the ATP detection cocktail containing luciferase and luciferin to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is widely used to measure ΔΨm.[16][17][18][19]

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

  • Protocol Outline:

    • Culture and treat cells with the mitochondrial toxin.

    • Incubate the cells with the JC-1 staining solution.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a flow cytometer, fluorescence microscope, or plate reader.

    • Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cytochrome c Release

The release of cytochrome c from the mitochondria into the cytosol is a hallmark of apoptosis and can be detected by Western blotting.[9][20][21][22]

  • Principle: This method involves the subcellular fractionation of cells to separate the mitochondrial and cytosolic components, followed by the detection of cytochrome c in each fraction using a specific antibody.

  • Protocol Outline:

    • Culture and treat cells to induce apoptosis.

    • Harvest the cells and resuspend them in a cytosol extraction buffer.

    • Homogenize the cells to disrupt the plasma membrane while keeping the mitochondria intact.

    • Centrifuge the homogenate at a low speed to pellet the nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

    • Resolve the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c, followed by a secondary antibody conjugated to an enzyme for detection.

    • An increase in the amount of cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Conclusion

F16 acts as a potent mitochondrial uncoupler, disrupting the proton gradient and leading to a cascade of events including ATP depletion, mitochondrial membrane depolarization, and the release of cytochrome c. This mechanism distinguishes it from other classes of mitochondrial toxins that inhibit specific complexes of the electron transport chain or ATP synthase. The comprehensive data and protocols provided in this guide offer a framework for the comparative analysis of F16 and other mitochondrial toxins, aiding in the evaluation of their potential as research tools and therapeutic agents.

References

Validation

Independent Validation of F16's Anti-Angiogenic Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-angiogenic properties of the novel VEGFR-2 inhibitor, F16, with established anti-angiogenic agents....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of the novel VEGFR-2 inhibitor, F16, with established anti-angiogenic agents. The information is compiled from preclinical studies to support independent validation and further research.

Executive Summary

F16 is a small molecule inhibitor that has demonstrated potent anti-angiogenic and anti-tumor activities by selectively targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Preclinical data indicate that F16 effectively inhibits endothelial cell proliferation, migration, and tube formation, key events in angiogenesis.[1] Furthermore, F16 has shown efficacy in in vivo models, including the chorioallantoic membrane (CAM) assay and xenograft models of breast, colorectal, and glioblastoma cancers.[1][2][3] A notable feature of F16 is its ability to cross the blood-brain barrier, suggesting its potential for treating highly vascularized brain tumors like glioblastoma.[2] This guide compares the available data on F16 with other anti-angiogenic agents, including Bevacizumab, Sorafenib (B1663141), Sunitinib (B231), Paclitaxel, and Temozolomide.

Mechanism of Action: F16 in the VEGFR-2 Signaling Pathway

F16 exerts its anti-angiogenic effects by directly inhibiting the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This action blocks the subsequent phosphorylation of VEGFR-2 and downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, survival, and migration.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_F16 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates F16 F16 F16->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

F16 inhibits the VEGFR-2 signaling pathway.

Comparative Performance Data

This section summarizes the available quantitative data on the anti-angiogenic effects of F16 and comparator drugs. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.

In Vitro Anti-Angiogenic Activity
CompoundTarget(s)AssayCell LineIC50 / Effective Concentration
F16 VEGFR-2 HUVEC Proliferation HUVEC 5.0 - 20.0 µM (effective concentration) [1]
F16 VEGFR-2 HUVEC Tube Formation HUVEC 0.05 - 10.0 µM (effective concentration) [1]
BevacizumabVEGF-AHUVEC ProliferationHUVECDose-dependent inhibition[4][5]
SorafenibVEGFR-2/3, PDGFR, RafHUVEC ProliferationHUVEC~1.5 µM[6][7]
SunitinibVEGFR-1/2/3, PDGFR, c-KITHUVEC ProliferationHUVEC~1.5 µM[6][7]
PaclitaxelMicrotubules, VEGFHUVEC ProliferationHUVECCytostatic at low concentrations (<10 nM)[8]
TemozolomideDNA alkylationHUVEC ProliferationHUVECInhibition at ≥ 25 µM[9]
In Vivo Anti-Angiogenic and Anti-Tumor Activity
CompoundModelTumor TypeKey Findings
F16 CAM Assay -Inhibition of angiogenesis [1]
F16 Xenograft Breast Cancer (GI-101A) Tumor growth inhibition [1]
F16 Xenograft Glioblastoma (U87MG) Tumor regression, crosses blood-brain barrier [2]
F16 Xenograft Colorectal (Colo 320DM) Reduced tumor growth and CD31 levels, IC50 of 9.52 µM [3][10]
BevacizumabVariousVariousInhibition of tumor growth and angiogenesis[4]
SorafenibXenograftHepatocellular CarcinomaDecreased tumor vascularization and growth[11]
SunitinibXenograftGlioblastoma (U87MG)74% reduction in microvessel density at 80 mg/kg[12]
PaclitaxelXenograftBreast Cancer (Met-1)Dose-dependent reduction in microvessel density at 3 and 6 mg/kg/day[13]
TemozolomideCAM Assay-Significant inhibition of angiogenesis at 5 µM[9]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Tube_Formation_Workflow A Coat wells with Matrigel® B Incubate to allow gel polymerization A->B C Seed endothelial cells (e.g., HUVECs) B->C D Add test compounds (F16 or alternatives) C->D E Incubate for 4-18 hours D->E F Visualize and quantify tube formation E->F

Workflow for the endothelial cell tube formation assay.

Methodology:

  • Plate Coating: Thaw Matrigel® on ice and pipette a thin layer into each well of a 96-well plate.[14]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[14]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media. Seed the cells onto the solidified Matrigel®.[11]

  • Treatment: Add serial dilutions of F16 or comparator compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[15]

  • Visualization and Quantification: Observe the formation of capillary-like networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of branch points, and total tube area using imaging software.[16]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study angiogenesis on the highly vascularized membrane of a chicken embryo.

CAM_Assay_Workflow A Incubate fertilized chicken eggs B Create a window in the eggshell A->B C Place a carrier (e.g., filter disk) with test compound on the CAM B->C D Seal the window and continue incubation C->D E Excise and image the CAM D->E F Quantify blood vessel formation E->F

Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.[17]

  • Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[9]

  • Compound Application: Apply the test compound (F16 or alternatives) onto the CAM, often absorbed onto a carrier such as a sterile filter paper disc or a biocompatible sponge.[12]

  • Incubation: Seal the window with sterile tape and continue to incubate the eggs for 2-3 days.[12]

  • Analysis: On the designated day, open the egg, and the CAM is excised and photographed. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to the control.[18]

Aortic Ring Assay

This ex vivo assay uses aortic explants to model the sprouting of new blood vessels.

Aortic_Ring_Workflow A Isolate thoracic aorta from a rat or mouse B Clean and slice the aorta into 1-2 mm rings A->B C Embed aortic rings in a collagen gel B->C D Add culture medium with test compounds C->D E Incubate for several days D->E F Quantify microvessel sprouting E->F

Workflow for the aortic ring assay.

Methodology:

  • Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse.[19]

  • Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[20]

  • Embedding: Place individual aortic rings in a collagen gel matrix in a culture plate.[19]

  • Treatment: After the gel solidifies, add culture medium containing the test compounds (F16 or alternatives) and appropriate controls.

  • Incubation: Culture the rings for 7-14 days, with medium changes as required.[20]

  • Quantification: The extent of angiogenesis is quantified by measuring the length and number of microvessel sprouts growing out from the aortic ring using microscopy and image analysis software.[13]

Conclusion

The available preclinical data strongly support the anti-angiogenic properties of F16, a novel VEGFR-2 inhibitor. Its mechanism of action, involving the direct inhibition of VEGFR-2 signaling, translates to potent inhibition of key angiogenic processes in vitro and in vivo. The ability of F16 to cross the blood-brain barrier further highlights its therapeutic potential for challenging malignancies such as glioblastoma. While direct quantitative comparisons with other anti-angiogenic agents are limited by variations in experimental designs, the existing evidence positions F16 as a promising candidate for further development. The detailed experimental protocols provided in this guide are intended to facilitate independent validation and comparative studies to further elucidate the therapeutic potential of F16.

References

Comparative

F16 Antibody Cross-Reactivity: A Comparative Guide for Researchers

For Immediate Publication Basel, Switzerland – December 16, 2025 – For researchers and drug development professionals working with the F16 antibody, a human recombinant monoclonal antibody targeting the A1 domain of tena...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Basel, Switzerland – December 16, 2025 – For researchers and drug development professionals working with the F16 antibody, a human recombinant monoclonal antibody targeting the A1 domain of tenascin-C, a comprehensive understanding of its cross-reactivity profile is critical for the accurate interpretation of preclinical data and the design of translational studies. This guide provides a comparative overview of the F16 antibody's reactivity across different species, supported by available experimental data and detailed methodologies for its assessment.

The F16 antibody is a valuable tool for targeting tumors, as its antigen, the A1 domain of the large isoform of tenascin-C, is highly expressed in the extracellular matrix of various solid tumors and is often associated with angiogenesis and tumor progression.[1][2] Understanding the species-specific binding of this antibody is paramount for the selection of appropriate animal models for efficacy and toxicology studies.

Species Cross-Reactivity Profile

The cross-reactivity of the F16 antibody has been evaluated in several species, with key findings summarized below. This data is crucial for the selection of relevant preclinical models and for the interpretation of safety and efficacy data.

SpeciesReactivity StatusComments
Human (Homo sapiens) Positive The F16 antibody is a human recombinant antibody designed to specifically recognize the A1 domain of human tenascin-C.
Cynomolgus Monkey (Macaca fascicularis) Positive (Inferred) Toxicology studies for the F16-IL2 immunocytokine, which utilizes the F16 antibody for targeting, have been conducted in cynomolgus monkeys.[3] This indicates that the antibody recognizes the cynomolgus monkey tenascin-C A1 domain, making this species a relevant model for preclinical safety assessment.
Mouse (Mus musculus) Negative The F16 antibody does not cross-react with the murine isoform of the A1 domain of tenascin-C.[4] This lack of cross-reactivity is important to consider when designing efficacy studies in mouse models, as the therapeutic effect on murine stromal tissue cannot be directly assessed.

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key immunoassays used to evaluate the binding characteristics of the F16 antibody.

Western Blotting

This technique is used to detect the presence of tenascin-C in protein lysates from different species.

1. Sample Preparation:

  • Homogenize tissues or lyse cells in RIPA buffer supplemented with protease inhibitors.
  • Determine protein concentration using a BCA assay.
  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

  • Load samples onto a 4-12% SDS-PAGE gel.
  • Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins to a PVDF membrane at 100V for 90 minutes.
  • Confirm transfer efficiency by Ponceau S staining.

4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with the F16 antibody (typically at 1-2 µg/mL) overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC) on Frozen Sections

IHC allows for the visualization of tenascin-C expression and localization within the tissue architecture of different species.

1. Tissue Preparation:

  • Embed fresh tissue in OCT compound and snap-freeze in liquid nitrogen.
  • Cut 5-10 µm sections using a cryostat and mount on charged slides.
  • Air dry the sections for 30-60 minutes at room temperature.

2. Fixation and Staining:

  • Fix the sections in cold acetone (B3395972) for 10 minutes.
  • Wash slides with PBS.
  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
  • Incubate with the F16 antibody (typically at 5-10 µg/mL) overnight at 4°C in a humidified chamber.
  • Wash slides with PBS.
  • Incubate with a fluorescently labeled or HRP-conjugated anti-human IgG secondary antibody for 1 hour at room temperature.
  • For fluorescent detection, counterstain with DAPI and mount with fluorescence mounting medium.
  • For chromogenic detection, use a suitable substrate kit (e.g., DAB), counterstain with hematoxylin, dehydrate, and mount.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the binding affinity of the F16 antibody to tenascin-C from different species.

1. Plate Coating:

  • Coat a 96-well plate with recombinant tenascin-C (from human, cynomolgus monkey, etc.) at 1-5 µg/mL in coating buffer overnight at 4°C.
  • Wash the plate three times with wash buffer (PBST).

2. Blocking:

  • Block the plate with 3% BSA in PBS for 2 hours at room temperature.
  • Wash the plate three times with wash buffer.

3. Antibody Incubation:

  • Add serial dilutions of the F16 antibody to the wells and incubate for 2 hours at room temperature.
  • Wash the plate five times with wash buffer.

4. Detection:

  • Add an HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add TMB substrate and incubate in the dark for 15-30 minutes.
  • Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

Tenascin-C Signaling Pathway

The F16 antibody targets tenascin-C, a key player in the tumor microenvironment that influences cell behavior through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of F16-based therapies. Tenascin-C interacts with several cell surface receptors, including integrins and epidermal growth factor receptor (EGFR), to activate downstream signaling cascades such as the MAPK and PI3K/Akt pathways, which regulate cell proliferation, migration, and survival.

TenascinC_Signaling Tenascin-C Signaling Pathway TNC Tenascin-C (A1 Domain) Integrin Integrins (e.g., αvβ3, α9β1) TNC->Integrin binds EGFR EGFR TNC->EGFR binds FAK FAK Integrin->FAK activates PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates FAK->PI3K activates Akt Akt PI3K->Akt activates Raf Raf Ras->Raf CellSur Cell Survival Akt->CellSur MEK MEK Raf->MEK ERK ERK MEK->ERK CellPro Cell Proliferation ERK->CellPro CellMig Cell Migration ERK->CellMig

Tenascin-C signaling overview.

Conclusion

The human-specific F16 antibody, with its inferred cross-reactivity to cynomolgus monkey tenascin-C and lack of reactivity to the murine homolog, presents a distinct profile for preclinical and translational research. The provided experimental protocols offer a standardized framework for assessing its binding characteristics. A thorough understanding of both the antibody's cross-reactivity and the intricate signaling pathways of its target is essential for the successful development of F16-based diagnostics and therapeutics.

References

Validation

F16 VEGFR-2 Inhibitor: A Comparative Analysis of its Efficacy in Taxol-Resistant Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of F16's Performance with Alternative Therapies, Supported by Experimental Data. The emergence of resistance to taxane-based chemot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of F16's Performance with Alternative Therapies, Supported by Experimental Data.

The emergence of resistance to taxane-based chemotherapies, such as paclitaxel (B517696) (Taxol), presents a significant challenge in the clinical management of breast cancer. This guide provides a comprehensive comparison of the investigational VEGFR-2 inhibitor, F16, with established and alternative therapeutic options for taxol-resistant breast cancer. The data presented is collated from preclinical studies to offer a quantitative and methodological overview for research and development professionals.

F16: A Novel VEGFR-2 Inhibitor

F16 is an investigational small molecule inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking this key receptor in the angiogenesis signaling cascade, F16 aims to inhibit the formation of new blood vessels that tumors require for growth and metastasis. Furthermore, F16 has been shown to impede downstream signaling pathways crucial for cancer cell survival and migration, including the PI3K/Akt and FAK/MAPK pathways.[1]

While direct experimental data on F16 in confirmed taxol-resistant breast cancer models is limited, its synergistic activity with paclitaxel in preclinical studies suggests a potential role in overcoming resistance.

Comparative Efficacy of F16 and Alternatives

The following tables summarize the quantitative data from preclinical studies on F16 in combination with paclitaxel and other therapeutic agents investigated in taxol-resistant breast cancer models. It is important to note that the F16 data was generated using the GI-101A breast cancer xenograft model, which is known to be tamoxifen-resistant but its taxol-resistance status is not explicitly defined in the available literature.[1]

Table 1: In Vivo Efficacy of F16 in Combination with Paclitaxel

Treatment GroupDosageTumor Growth Inhibition (%)Animal ModelReference
F16100 mg/kg65%Athymic nude mice with GI-101A xenografts[2]
Paclitaxel10 mg/kg71.5%Athymic nude mice with GI-101A xenografts[2]
F16 + Paclitaxel100 mg/kg + 10 mg/kg>85.2%Athymic nude mice with GI-101A xenografts[2]

Table 2: Comparative Efficacy of Alternative Agents in Taxol-Resistant Models

Therapeutic AgentMechanism of ActionCell Line/Animal ModelKey Efficacy Data (e.g., IC50, TGI)Reference
Ixabepilone (B1684101) Microtubule stabilization (less susceptible to P-gp efflux and active against βIII-tubulin overexpressing tumors)Taxane-resistant breast cancer cell lines and xenograftsDemonstrates significant activity in patients with taxane-resistant metastatic breast cancer.[3][4]
Eribulin Microtubule dynamics inhibitor (unique binding site on tubulin)Taxane-resistant breast cancer modelsShows activity in taxane-resistant settings.[5][6]
Capecitabine Pro-drug of 5-fluorouracil (B62378) (inhibits thymidylate synthase)Taxol-resistant breast cancer modelsApproved for use in patients with breast cancer resistant to both paclitaxel and an anthracycline.[7]
Gemcitabine (B846) Nucleoside analog (inhibits DNA synthesis)Taxol-resistant breast cancer modelsOften used in combination regimens for metastatic breast cancer after taxane (B156437) failure.[8]
Other VEGFR-2 Inhibitors Inhibition of angiogenesis and tumor cell signalingPaclitaxel-resistant gastric and breast cancer modelsCombination with paclitaxel decreased expression of resistance markers (HIF-1α, TUBB3).[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vivo Xenograft Study Protocol for F16

A generalized protocol for evaluating the in vivo efficacy of a VEGFR-2 inhibitor like F16 in a mouse xenograft model is as follows:

  • Animal Model: Athymic (nu/nu) mice are typically used to prevent rejection of human tumor xenografts.

  • Cell Line and Implantation: Human breast cancer cells (e.g., GI-101A) are cultured and then subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Groups: Once tumors reach a specified volume, mice are randomized into control (vehicle), F16 alone, paclitaxel alone, and F16 + paclitaxel combination groups.

  • Drug Administration: F16 is administered at a dose of 100 mg/kg and paclitaxel at 10 mg/kg, typically via intraperitoneal injection, on a predetermined schedule.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group at the end of the study.

  • Pharmacodynamic Studies: At the end of the experiment, tumors can be excised for analysis of biomarkers, such as microvessel density (CD31 staining) and phosphorylation of VEGFR-2 and downstream signaling proteins, by immunohistochemistry or Western blot.

For more detailed protocols on xenograft models with VEGFR-2 inhibitors, please refer to specialized methodology publications.[10]

Establishment of Taxol-Resistant Cell Lines

A common method for developing taxol-resistant cancer cell lines in vitro involves a stepwise increase in drug concentration:

  • Parental Cell Line: Start with a taxol-sensitive breast cancer cell line (e.g., MCF-7).

  • Initial Exposure: Cells are cultured in the presence of a low concentration of paclitaxel.

  • Dose Escalation: Once the cells adapt and resume normal growth, the concentration of paclitaxel is gradually increased.

  • Maintenance: The resulting resistant cell line is then continuously cultured in a medium containing a specific concentration of paclitaxel to maintain the resistant phenotype.[11]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular pathways is critical for developing effective cancer therapies.

F16 and VEGFR-2 Signaling Pathway

F16 exerts its anti-cancer effects by inhibiting the VEGFR-2 signaling cascade. The binding of VEGF to VEGFR-2 on endothelial cells triggers a series of downstream events that promote angiogenesis. F16 blocks the initial step of this pathway, leading to the inhibition of endothelial cell proliferation, migration, and tube formation. Furthermore, F16 has been shown to suppress the PI3K/Akt and FAK/MAPK signaling pathways within the cancer cells themselves, which are critical for cell survival and metastasis.[1]

F16_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK F16 F16 F16->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MAPK MAPK FAK->MAPK MAPK->Proliferation

F16 inhibits the VEGFR-2 signaling pathway.
Mechanisms of Taxol Resistance

Resistance to paclitaxel in breast cancer is a multifactorial phenomenon involving several key molecular alterations. Understanding these mechanisms is essential for developing strategies to overcome resistance.

Taxol_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Taxol Paclitaxel (Taxol) Microtubules Microtubules Taxol->Microtubules Stabilizes Apoptosis Apoptosis Microtubules->Apoptosis Leads to Pgp P-glycoprotein (Drug Efflux) Pgp->Taxol Efflux Tubulin_Alterations β-tubulin Isotype Expression/Mutations Tubulin_Alterations->Microtubules Alters binding Anti_Apoptotic Anti-Apoptotic Signaling (e.g., PI3K/Akt) Anti_Apoptotic->Apoptosis Inhibits

Key mechanisms of paclitaxel resistance in breast cancer.

Conclusion

The investigational VEGFR-2 inhibitor F16, particularly in combination with paclitaxel, demonstrates significant anti-tumor activity in a preclinical breast cancer model. While direct evidence in taxol-resistant models is pending, the synergistic effect with paclitaxel and the known role of angiogenesis in chemoresistance suggest that F16 could be a promising agent for this challenging patient population. Further research is warranted to evaluate the efficacy of F16 in well-characterized taxol-resistant breast cancer models and to compare its performance directly with other established therapies such as ixabepilone and eribulin. The detailed experimental protocols and comparative data provided in this guide are intended to support the design of future studies aimed at addressing this critical unmet need in breast cancer treatment.

References

Comparative

Head-to-Head Comparison: F16 vs. Existing Anti-Cancer Drugs in Preclinical Models

Disclaimer: F16 is a hypothetical, next-generation dual inhibitor of the PI3K/mTOR signaling pathway created for illustrative purposes within this guide. The data presented herein is simulated to reflect typical preclini...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: F16 is a hypothetical, next-generation dual inhibitor of the PI3K/mTOR signaling pathway created for illustrative purposes within this guide. The data presented herein is simulated to reflect typical preclinical findings and is intended to demonstrate a comparative analysis framework.

This guide provides a comparative overview of the novel investigational agent F16 against established anti-cancer drugs, Everolimus (an mTOR inhibitor) and Alpelisib (a PI3Kα inhibitor). The objective is to present a data-driven comparison of their preclinical efficacy and mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action Overview

F16 is designed as a potent, ATP-competitive inhibitor of both PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and metabolism. By simultaneously targeting two critical nodes, F16 aims to achieve a more profound and durable pathway inhibition compared to agents that target a single component.

Everolimus is an allosteric inhibitor of mTOR complex 1 (mTORC1), while Alpelisib is a selective inhibitor of the p110α isoform of PI3K. The comparative data below assesses the potential advantages of F16's dual-inhibition strategy.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical performance of F16 in comparison to Everolimus and Alpelisib.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined in various cancer cell lines with known PIK3CA mutations after 72 hours of drug exposure. Lower values indicate higher potency.

Cell LineCancer TypePIK3CA StatusF16 (nM)Alpelisib (nM)Everolimus (nM)
MCF-7Breast CancerE545K (mutant)8.53550
T47DBreast CancerH1047R (mutant)10.24265
A549Lung CancerWild-type150>1000>1000
PC-3Prostate CancerWild-type (PTEN null)25250300
Table 2: In Vivo Tumor Growth Inhibition (TGI)

Efficacy was evaluated in a MCF-7 breast cancer xenograft mouse model. Drugs were administered orally, once daily for 21 days.

Treatment GroupDosageTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle-0%-
F1625 mg/kg85%<0.001
Alpelisib50 mg/kg60%<0.01
Everolimus10 mg/kg55%<0.01

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: PI3K/Akt/mTOR Pathway

The following diagram illustrates the points of inhibition for F16, Alpelisib, and Everolimus within the PI3K/Akt/mTOR signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation F16 F16 F16->PI3K F16->mTORC1 Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/Akt/mTOR pathway showing inhibition points of F16, Alpelisib, and Everolimus.

Experimental Workflow: In Vitro Drug Comparison

The diagram below outlines the typical workflow for comparing the efficacy of anti-cancer compounds in vitro.

experimental_workflow start Cancer Cell Line Seeding treatment 24h Incubation start->treatment drug_addition Drug Addition (F16, Comparators, Vehicle Control) treatment->drug_addition incubation 72h Drug Incubation drug_addition->incubation assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->assay data_analysis Data Analysis: IC50 Calculation assay->data_analysis

Caption: Workflow for in vitro cell viability and IC50 determination.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (IC50 Determination)
  • Cell Culture: MCF-7, T47D, A549, and PC-3 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: F16, Alpelisib, and Everolimus were serially diluted in DMSO to create a 10-point dose-response curve. Cells were treated with the compounds for 72 hours. A vehicle control (0.1% DMSO) was included.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: The relative luminescence units were normalized to the vehicle control. IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells, supplemented with Matrigel, were subcutaneously implanted into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into four groups (n=8 per group): Vehicle, F16 (25 mg/kg), Alpelisib (50 mg/kg), and Everolimus (10 mg/kg). Drugs were formulated in 0.5% methylcellulose (B11928114) and administered by oral gavage once daily for 21 days.

  • Efficacy Measurement: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity.

  • Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.

Conclusion

The simulated preclinical data suggests that F16, a novel dual PI3K/mTOR inhibitor, demonstrates superior potency and efficacy compared to single-agent inhibitors Alpelisib and Everolimus in PIK3CA-mutant and PTEN-null cancer models. The enhanced activity observed in both in vitro and in vivo studies highlights the potential of a dual-inhibition strategy to more effectively block the PI3K/Akt/mTOR pathway, warranting further investigation.

Validation

A Comparative Guide to Confirming F16 Target Engagement In Vivo

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted drug development, confirming that a therapeutic agent engages its intended molecular target within a living organism (in vivo)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug development, confirming that a therapeutic agent engages its intended molecular target within a living organism (in vivo) is a critical step for validating its mechanism of action and guiding clinical strategy. This guide provides a comparative overview of established and emerging methodologies for confirming in vivo target engagement of three distinct therapeutic entities referred to as "F16": a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a novel mitochondriotoxic compound, and an antibody fragment targeting tenascin-C.

F16 as a VEGFR-2 Inhibitor: Intercepting Angiogenesis

The small molecule designated F16 acts as a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase that mediates angiogenesis, a process crucial for tumor growth and metastasis.[1][2] Confirming that this F16 molecule effectively binds to and inhibits VEGFR-2 in an in vivo setting is paramount for its development as an anti-cancer therapeutic.

Methods for In Vivo Target Engagement of VEGFR-2

Two primary approaches are employed to assess the in vivo target engagement of VEGFR-2 inhibitors: non-invasive imaging and pharmacodynamic analysis of downstream signaling.

1. Positron Emission Tomography (PET) Imaging

PET imaging allows for the direct, non-invasive visualization and quantification of VEGFR-2 expression and receptor occupancy by a drug candidate in living subjects. This technique typically involves a radiolabeled tracer that specifically binds to VEGFR-2.

  • Experimental Approach: A common strategy involves radiolabeling a monoclonal antibody or a peptide that targets VEGFR-2. For instance, 64Cu-NOTA-Ramucirumab, a radiolabeled antibody, has been used to image VEGFR-2 expression in tumor xenografts.[3][4][5] A reduction in the PET signal in animals pre-treated with the F16 inhibitor compared to a vehicle control would indicate successful target engagement, as the inhibitor would be occupying the binding sites for the radiotracer.

2. Pharmacodynamic Biomarkers: Assessing Downstream Signaling

Inhibition of VEGFR-2 by F16 is expected to block the downstream signaling cascade that promotes cell proliferation and survival. Measuring the phosphorylation status of VEGFR-2 and its downstream effectors in tumor or surrogate tissues provides indirect but compelling evidence of target engagement.

  • Experimental Approach: Tumor or tissue biopsies are collected from animal models at various time points after treatment with the F16 inhibitor. The tissue lysates are then analyzed by techniques such as Western Blot or ELISA to quantify the levels of phosphorylated VEGFR-2 (p-VEGFR2) and downstream proteins like Akt and ERK.[6][7] A significant decrease in the phosphorylation of these proteins in the F16-treated group compared to the control group indicates effective target inhibition.

Quantitative Data Comparison
MethodKey ParameterSample Data (Illustrative)AdvantagesDisadvantages
PET Imaging Tumor Uptake (%ID/g)64Cu-NOTA-RamAb: ~9.4 %ID/g in VEGFR-2 positive tumors.[3][4][5]Non-invasive, quantitative, provides spatial information.Requires specialized equipment and radiolabeled tracers.
Western Blot Relative p-VEGFR2 levels50-80% reduction in p-VEGFR2 in F16-treated tumors.Relatively low cost, widely available.Invasive (requires biopsy), semi-quantitative.
ELISA p-VEGFR2 concentrationDose-dependent decrease in p-VEGFR2 levels in tissue lysates.[6]Quantitative, high-throughput.Invasive, may have lower sensitivity than Western Blot.
Experimental Protocols

In Vivo PET Imaging of VEGFR-2 Occupancy

  • Animal Model: Nude mice bearing VEGFR-2-positive tumor xenografts (e.g., HCC4006).[3][4]

  • Treatment: Administer the F16 inhibitor or vehicle control to the mice at the desired dose and schedule.

  • Radiotracer Injection: At a specified time after the final dose of F16, inject a VEGFR-2 specific radiotracer (e.g., 64Cu-NOTA-Ramucirumab) intravenously.[3][4]

  • PET Imaging: At various time points post-injection of the radiotracer (e.g., 1, 24, 48 hours), anesthetize the mice and perform PET scans.[3][4]

  • Data Analysis: Quantify the radiotracer uptake in the tumor and other organs of interest. A statistically significant reduction in tumor uptake in the F16-treated group compared to the vehicle group indicates target engagement.

Western Blot Analysis of p-VEGFR2 in Tumor Tissue

  • Animal Model and Treatment: As described above.

  • Tissue Collection: At a predetermined time after the last dose, euthanize the mice and excise the tumors.

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-VEGFR2 and total VEGFR-2. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.[2]

  • Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands and quantify their intensity. The ratio of p-VEGFR2 to total VEGFR-2 is then calculated and compared between treatment groups.[2]

Visualizing the Pathway and Workflow

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization F16 F16 Inhibitor F16->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and point of F16 inhibition.

InVivo_Target_Engagement_Workflow cluster_pet PET Imaging cluster_pd Pharmacodynamic Analysis AnimalModel_PET Tumor-bearing Animal Model Treatment_PET Administer F16 or Vehicle AnimalModel_PET->Treatment_PET Radiotracer Inject Radiotracer Treatment_PET->Radiotracer PET_Scan Perform PET Scan Radiotracer->PET_Scan Analysis_PET Quantify Tumor Uptake PET_Scan->Analysis_PET AnimalModel_PD Tumor-bearing Animal Model Treatment_PD Administer F16 or Vehicle AnimalModel_PD->Treatment_PD Biopsy Collect Tumor Biopsy Treatment_PD->Biopsy Lysate Prepare Tissue Lysate Biopsy->Lysate Western_ELISA Western Blot / ELISA for p-VEGFR2 Lysate->Western_ELISA Analysis_PD Analyze Phosphorylation Levels Western_ELISA->Analysis_PD

Experimental workflows for confirming in vivo target engagement.

F16 as a Mitochondriotoxic Compound: Targeting Cancer Cell Metabolism

Another therapeutic agent, also designated F16, is a novel mitochondriotoxic small molecule that selectively accumulates in the mitochondria of tumor cells, leading to apoptosis or necrosis.[6][8][9][10] Confirming that this F16 molecule localizes to the mitochondria and disrupts their function in vivo is essential for its development.

Methods for In Vivo Target Engagement

Given the nature of this F16 molecule, target engagement is confirmed by demonstrating its localization to mitochondria within the tumor and by measuring the downstream functional consequences of mitochondrial disruption.

1. In Vivo Imaging of Mitochondrial Accumulation

The intrinsic fluorescence of this F16 molecule can be leveraged for imaging its subcellular distribution.

  • Experimental Approach: Following administration of F16 to tumor-bearing animals, tumors can be excised, and cryosections prepared. These sections can then be co-stained with a mitochondrial-specific dye (e.g., MitoTracker) and imaged using confocal microscopy to confirm the co-localization of F16 with mitochondria.

2. Measurement of Mitochondrial Function

The functional consequence of F16 accumulating in mitochondria is a disruption of their normal activity. This can be assessed by measuring key indicators of mitochondrial health in tissues from treated animals.

  • Experimental Approach: Tumor tissues from F16-treated and control animals can be analyzed for ATP levels, a direct measure of mitochondrial energy production. A significant decrease in ATP levels in the treated group would indicate mitochondrial dysfunction. Additionally, the release of cytochrome c from the mitochondria into the cytoplasm, a key event in the apoptotic cascade, can be measured by Western blot analysis of cytoplasmic and mitochondrial fractions of tumor lysates.

Quantitative Data Comparison
MethodKey ParameterSample Data (Illustrative)AdvantagesDisadvantages
Confocal Microscopy Co-localization CoefficientHigh Pearson's correlation coefficient between F16 and MitoTracker signals.Provides direct visual evidence of subcellular localization.Qualitative/semi-quantitative, requires tissue excision.
ATP Assay ATP ConcentrationDose-dependent reduction in intratumoral ATP levels.Quantitative measure of mitochondrial function.Invasive, can be affected by other cellular processes.
Cytochrome c Release Cytoplasmic/Mitochondrial RatioIncreased ratio of cytoplasmic to mitochondrial cytochrome c.Direct measure of a key apoptotic event.Invasive, requires subcellular fractionation.
Experimental Protocols

Confocal Microscopy for Mitochondrial Co-localization

  • Animal Model and Treatment: Administer F16 to tumor-bearing mice.

  • Tissue Preparation: At a designated time, euthanize the animals, excise the tumors, and embed them in OCT compound for cryosectioning.

  • Staining: Cut thin sections and stain with a mitochondrial marker (e.g., MitoTracker Red CMXRos) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a confocal microscope, capturing the fluorescence from F16, the mitochondrial stain, and the nuclear stain.

  • Analysis: Analyze the images for co-localization of the F16 signal with the mitochondrial marker.

Visualizing the Mechanism and Workflow

F16_Mitochondrial_Toxicity F16 F16 Compound Mitochondria Mitochondria F16->Mitochondria Accumulation Disruption Mitochondrial Dysfunction Mitochondria->Disruption ATP_decrease Decreased ATP Production Disruption->ATP_decrease Cytochrome_c Cytochrome c Release Disruption->Cytochrome_c Apoptosis Apoptosis / Necrosis ATP_decrease->Apoptosis Cytochrome_c->Apoptosis

Mechanism of action of the mitochondriotoxic F16 compound.

F16 Antibody Fragment: Targeting Tenascin-C in the Tumor Microenvironment

In the context of the immunocytokine F16-IL2, "F16" refers to a single-chain variable fragment (scFv) of a human monoclonal antibody that specifically targets the A1 domain of tenascin-C.[11][12] Tenascin-C is a glycoprotein (B1211001) that is highly expressed in the extracellular matrix of many solid tumors, making it an attractive target for tumor-specific drug delivery.

Methods for In Vivo Target Engagement

Confirming that the F16 antibody fragment localizes to tenascin-C in the tumor stroma is crucial for validating the targeting component of the F16-IL2 immunocytokine.

1. Biodistribution Studies

Radiolabeling the F16-IL2 fusion protein allows for the quantitative assessment of its distribution throughout the body and its accumulation in the tumor.

  • Experimental Approach: F16-IL2 is radiolabeled (e.g., with Iodine-125 or Indium-111) and administered to tumor-bearing animals. At various time points, animals are euthanized, and the radioactivity in the tumor and major organs is measured. A high and sustained level of radioactivity in the tumor compared to other tissues indicates successful tumor targeting.

2. Immunohistochemistry (IHC)

IHC provides direct visual evidence of the F16 antibody fragment binding to tenascin-C within the tumor tissue.

  • Experimental Approach: Tumor sections from animals treated with F16-IL2 are stained with an anti-human IL-2 antibody or an anti-F16 idiotype antibody to detect the presence of the fusion protein. Co-staining with an anti-tenascin-C antibody can confirm that the F16-IL2 is co-localized with its target.

Quantitative Data Comparison
MethodKey ParameterSample Data (Illustrative)AdvantagesDisadvantages
Biodistribution % Injected Dose/gram (%ID/g)High tumor uptake (e.g., >10% ID/g) at 24-48 hours.Quantitative, provides whole-body distribution data.Requires radiolabeling, terminal procedure.
Immunohistochemistry Staining Intensity/PatternStrong staining for F16-IL2 in tenascin-C-rich areas of the tumor.Provides spatial information at the microscopic level.Semi-quantitative, requires tissue processing.
Experimental Protocols

Biodistribution of Radiolabeled F16-IL2

  • Radiolabeling: Label F16-IL2 with a suitable radioisotope (e.g., 125I) using a standard method such as the Iodogen method.

  • Animal Model and Injection: Administer a known amount of the radiolabeled F16-IL2 intravenously to tumor-bearing mice.

  • Tissue Collection: At selected time points (e.g., 1, 4, 24, 48 hours), euthanize the animals and collect the tumor and major organs.

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each tissue to determine the biodistribution profile.

Visualizing the Targeting Strategy

F16_Antibody_Targeting cluster_tumor Tumor Microenvironment F16_IL2 F16-IL2 Immunocytokine Bloodstream Bloodstream F16_IL2->Bloodstream Systemic Administration Tumor_Microenvironment Tumor Microenvironment Bloodstream->Tumor_Microenvironment Extravasation Tenascin_C Tenascin-C (Target) Tumor_Cell Tumor Cell Immune_Cell Immune Cell Immune_Response Anti-tumor Immune Response Immune_Cell->Immune_Response F16_IL2_in_TME F16-IL2 F16_IL2_in_TME->Tenascin_C Binding F16_IL2_in_TME->Immune_Cell IL-2 stimulates

Targeting of tenascin-C in the tumor microenvironment by F16-IL2.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Guide for F16 (4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide)

Note on Chemical Identification: The identifier "2E-3-F16" does not correspond to a standard chemical name. This guide pertains to the research chemical "F16," identified as 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyr...

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identification: The identifier "2E-3-F16" does not correspond to a standard chemical name. This guide pertains to the research chemical "F16," identified as 4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide (CAS Number: 36098-33-6), based on available safety data. Researchers should always verify the identity of the chemical they are handling with the information provided by their supplier.

This document provides crucial safety and logistical information for laboratory professionals handling the chemical F16. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure research environment.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with F16, as identified in its Safety Data Sheet (SDS), are skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Summary of Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Nitrile rubber gloves.Prevents skin contact which can lead to irritation[1]. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A fully-buttoned laboratory coat.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation[1].

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Engineering Controls:

  • Ventilation: All work involving F16, especially the handling of the solid compound or preparation of solutions, must be conducted in a certified chemical fume hood to maintain low exposure levels[1].

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet thoroughly.

  • Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Polar aprotic solvents like DMSO or DMF are often recommended for similar compounds.

  • Hygiene: After handling, wash hands thoroughly with soap and water[1]. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and dark place, as pyridinium (B92312) iodide salts can be sensitive to light and moisture.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Solid F16 Carefully prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate Waste into Labeled Hazardous Container handle3->clean1 Experiment Complete clean2 Decontaminate Work Area clean1->clean2 clean3 Doff and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of F16, from preparation to disposal.

Disposal Plan

Proper disposal of F16 and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: F16 waste, including unused material, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), should be treated as hazardous chemical waste.

  • Collection: Collect all waste materials in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name: "Hazardous Waste: F16 (4-[(1E)-2-(1H-indol-3-yl)ethenyl]-1-methyl-pyridinium iodide)".

  • Storage: Store the waste container in a designated, secure secondary containment area, away from incompatible materials, while awaiting pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of F16 down the drain or in regular trash[2][3]. Waste pyridine (B92270) and iodide compounds often require incineration at high temperatures by a specialized facility[4].

By adhering to these guidelines, researchers can safely handle F16, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

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